molecular formula C13H16N4O6 B1232739 Furaltadone

Furaltadone

Cat. No.: B1232739
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofuraltadone is the L enantiomer of this compound, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. Levothis compound has been used to treat Trypanosoma cruzi infection in Chagas' disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-

InChI Key

YVQVOQKFMFRVGR-AUWJEWJLSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

Furaltadone's Mechanism of Action on Bacterial DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone (B92408), a synthetic nitrofuran antibiotic, exerts its bactericidal effects through a complex mechanism of action that primarily targets bacterial DNA.[1][2] As a prodrug, this compound requires intracellular activation by bacterial nitroreductases to generate reactive electrophilic intermediates.[2] These intermediates are highly reactive and indiscriminately damage a variety of cellular macromolecules, with bacterial DNA being a principal target.[2][3] The resulting DNA damage, including strand breaks, inhibits crucial cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This multi-targeted approach is believed to contribute to a lower incidence of acquired bacterial resistance.[2] This guide provides an in-depth overview of the core mechanism of this compound's action on bacterial DNA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

This compound's antibacterial activity is initiated upon its entry into the bacterial cell. Inside the bacterium, the drug is activated through the reduction of its 5-nitro group, a reaction catalyzed by bacterial nitroreductases.[2][3] This activation process generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen species (ROS) such as superoxide (B77818) radicals.[4][5][6]

These reactive molecules can then inflict damage on multiple cellular targets:

  • DNA Damage: The primary mechanism of this compound's bactericidal activity is the induction of extensive DNA damage.[2][4] The reactive intermediates can cause single and double-strand breaks in the DNA backbone, form DNA adducts, and inhibit DNA replication and repair mechanisms.[2][5][7]

  • Inhibition of Ribosomes: The reactive intermediates can also bind to ribosomal proteins, leading to the inhibition of protein synthesis.[2][4]

  • Enzyme Inhibition: Other critical enzymes, including those involved in the citric acid cycle, can be inactivated by these reactive species, further disrupting cellular metabolism.[2][6] Some evidence also suggests that nitrofurans may inhibit DNA gyrase and topoisomerase II, enzymes essential for maintaining DNA topology.[8]

This multifaceted attack on essential cellular processes makes it difficult for bacteria to develop resistance through a single mutation.[2]

Signaling and Action Pathway

The following diagram illustrates the intracellular activation of this compound and its subsequent effects on bacterial DNA and other cellular components.

Furaltadone_Mechanism Furaltadone_ext This compound (extracellular) Furaltadone_int This compound (intracellular prodrug) Furaltadone_ext->Furaltadone_int Uptake Reactive_Intermediates Reactive Electrophilic Intermediates & ROS Furaltadone_int->Reactive_Intermediates Activation by Nitroreductases Bacterial Nitroreductases DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage Enzymes Citric Acid Cycle Enzymes Reactive_Intermediates->Enzymes Damage DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Protein_Synth_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synth_Inhibition Enzyme_Inhibition Enzyme Inactivation Enzymes->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Synth_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Intracellular activation and multi-target mechanism of this compound.

Quantitative Data

Quantitative data on the in vitro activity of this compound is primarily available in the form of Minimum Inhibitory Concentration (MIC) values. It is important to note that comprehensive contemporary data is limited, and the following tables summarize available information.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(Not Specified)Susceptible[1]
Streptococcus pyogenes(Not Specified)Susceptible[1]
Enterococcus faecalis(Not Specified)Susceptible[1]
Escherichia coli(Not Specified)Susceptible[9]
Salmonella spp.(Not Specified)Susceptible[9]
Table 2: Example IC50 values for DNA gyrase and Topoisomerase IV inhibition by other antibacterial agents.
EnzymeBacterial SourceCompoundIC50 (µM)
DNA GyraseE. coliNovobiocin~0.01
DNA GyraseS. aureusCiprofloxacin0.71
Topoisomerase IVE. faecalisLevofloxacin8.49
Topoisomerase IVS. pneumoniaeCiprofloxacin0.5

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial DNA.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of bacteria to an antimicrobial agent.[2]

Materials:

  • This compound hydrochloride

  • Appropriate solvent (e.g., DMSO or water)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (or other suitable broth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent at a concentration significantly higher than the expected MIC range. Sterilize by filtration through a 0.22 µm filter.[2]

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve the desired concentration range. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[2]

  • Inoculum Preparation: Suspend several bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well (except the negative control). Incubate the plate at 35-37°C for 16-20 hours.[2]

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[2]

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Bacterial DNA Strand Break Detection using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[8][10] This protocol is adapted for bacteria.

Materials:

  • Bacterial culture

  • This compound

  • Microscope slides

  • Normal and low melting point agarose (B213101)

  • Lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100)

  • Electrophoresis buffer (alkaline for single and double-strand breaks, neutral for double-strand breaks only)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Expose the bacterial culture to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (e.g., hydrogen peroxide).

  • Embedding Cells in Agarose: Mix a small volume of the treated bacterial suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis solution to lyse the bacterial cells and unfold the DNA.

  • DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with either alkaline or neutral buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".[8][10]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software.

Comet_Assay_Workflow Start Start Cell_Treatment Treat Bacteria with This compound Start->Cell_Treatment Embed Embed Cells in Low Melting Point Agarose on a Slide Cell_Treatment->Embed Lysis Lyse Cells to Release DNA Embed->Lysis Electrophoresis Perform Electrophoresis (Alkaline or Neutral) Lysis->Electrophoresis Stain Stain DNA with Fluorescent Dye Electrophoresis->Stain Visualize Visualize and Quantify Comets under Microscope Stain->Visualize End End Visualize->End

Caption: Experimental workflow for the bacterial comet assay.

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • ATP

  • This compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., novobiocin).

  • Enzyme Addition and Incubation: Add DNA gyrase to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize using a gel documentation system. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined from a dose-response curve.

Conclusion

This compound's efficacy as an antibacterial agent is rooted in its ability to be converted into a potent DNA-damaging agent within the target bacteria. Its multi-targeted mechanism, which includes the induction of DNA strand breaks, inhibition of protein synthesis, and disruption of key metabolic enzymes, presents a significant challenge to the development of bacterial resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other nitrofuran antibiotics, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel anti-infective therapies.

References

Furaltadone: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone (B92408) is a synthetic nitrofuran antibiotic characterized by a broad spectrum of activity against a variety of pathogenic bacteria. As a member of the nitrofuran class, its mechanism of action involves intracellular activation to reactive intermediates that induce damage to bacterial DNA, RNA, and other vital cellular components.[1][2][3] This multi-targeted approach is thought to contribute to a low incidence of acquired bacterial resistance.[3] Historically employed in both human and veterinary medicine, its use has become restricted in many regions due to safety concerns.[4][5] This guide provides a comprehensive overview of the antibacterial spectrum of this compound, consolidating available data on its efficacy, detailing experimental protocols for its evaluation, and illustrating its mechanism of action. While contemporary quantitative susceptibility data is limited, this document serves as a valuable technical resource for research and drug development.

Mechanism of Action

This compound, like other nitrofurans, functions as a prodrug that requires enzymatic reduction within the bacterial cell to exert its antibacterial effect. This process is initiated by bacterial nitroreductases, which reduce the nitro group of the this compound molecule. This reduction generates a series of highly reactive electrophilic intermediates.[3][5]

These reactive intermediates are non-specific in their targets and disrupt multiple critical cellular processes simultaneously:

  • DNA and RNA Damage: The primary bactericidal action is attributed to extensive damage to bacterial DNA and RNA. The reactive intermediates can cause strand breaks and other modifications, thereby inhibiting DNA replication, transcription, and repair mechanisms.[1][2][3]

  • Inhibition of Protein Synthesis: The intermediates can also interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[3][5]

  • Disruption of Enzymatic Pathways: Other vital macromolecules and key enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[3][5]

This multi-targeted mechanism of action is a key characteristic of nitrofurans and is believed to be a contributing factor to the relatively low frequency of acquired bacterial resistance.[3]

This compound Mechanism of Action cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Bactericidal Effects This compound This compound (Prodrug) Activation Intracellular Activation This compound->Activation Uptake Intermediates Reactive Electrophilic Intermediates Activation->Intermediates Bacterial Nitroreductases DNA_RNA Bacterial DNA & RNA Intermediates->DNA_RNA Damage Ribosomes Ribosomes Intermediates->Ribosomes Inactivation Enzymes Cellular Enzymes Intermediates->Enzymes Disruption DNA_inhibition Inhibition of Replication & Transcription DNA_RNA->DNA_inhibition Protein_inhibition Inhibition of Protein Synthesis Ribosomes->Protein_inhibition Metabolic_disruption Disruption of Cellular Metabolism Enzymes->Metabolic_disruption Cell_death Bacterial Cell Death DNA_inhibition->Cell_death Protein_inhibition->Cell_death Metabolic_disruption->Cell_death

This compound's intracellular activation and multi-target mechanism.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[1] While specific and recent quantitative data, such as Minimum Inhibitory Concentrations (MICs), are sparse in contemporary literature, historical and qualitative data confirm its efficacy against a range of significant pathogens.[3]

Gram-Positive Bacteria

This compound has demonstrated notable effectiveness against various Gram-positive cocci.

  • Staphylococcus species: this compound is reported to have in vitro inhibitory effects against Staphylococcus, including Staphylococcus aureus.[1] It has also been investigated for the treatment of bovine mastitis caused by staphylococci.

  • Streptococcus species: The antibacterial spectrum of this compound includes Streptococcus species.[6]

  • Enterococcus species: Activity against Enterococcus has also been noted.

Gram-Negative Bacteria

This compound is also effective against a number of Gram-negative enteric pathogens.

  • Salmonella species: Significant efficacy against Salmonella has been reported, and it has been studied for the treatment of intestinal Salmonella infections.[1]

  • Escherichia coli: this compound is known to be active against E. coli.[7][8]

Quantitative Susceptibility Data

Recent quantitative data on the in vitro activity of this compound is limited. The following table summarizes the available information. It is important to note that testing methodologies and interpretive criteria may have varied over time, and a significant portion of the available literature is historical.

Gram-Positive BacteriumNumber of IsolatesThis compound HCl MIC Range (µg/mL)This compound HCl MIC₅₀ (µg/mL)This compound HCl MIC₉₀ (µg/mL)Reference
Staphylococcus aureus-Data Not AvailableData Not AvailableData Not Available[3]
Streptococcus pyogenes-Data Not AvailableData Not AvailableData Not Available[3]
Enterococcus faecalis-Data Not AvailableData Not AvailableData Not Available[3]

Experimental Protocols for Antibacterial Spectrum Determination

The in vitro antibacterial activity of this compound is typically determined using standardized susceptibility testing methods such as broth microdilution or agar (B569324) dilution. These methods are fundamental for establishing the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.

4.1.1. Materials

  • This compound hydrochloride (analytical grade)

  • Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO) or sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

4.1.2. Procedure

  • Preparation of this compound Hydrochloride Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent at a concentration significantly higher than the expected MIC range. The solution should be sterilized by filtration through a 0.22 µm filter.[3]

  • Preparation of Microtiter Plates: A serial two-fold dilution of the this compound hydrochloride stock solution is prepared directly in the wells of a 96-well microtiter plate using an appropriate broth medium. Each well will contain a specific concentration of the antimicrobial agent. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) must be included on each plate.[9]

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][9]

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well (except the sterility control). The plate is then incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.[3]

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of this compound hydrochloride that completely inhibits visible growth (turbidity) of the organism.[3]

Broth Microdilution Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Microtiter Plate plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC (Lowest concentration with no visible growth) read_mic->determine_mic

Generalized workflow for MIC determination by broth microdilution.

Resistance to this compound

Conclusion

This compound is a broad-spectrum nitrofuran antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. Its bactericidal effect is achieved through a multi-targeted mechanism involving the generation of reactive intermediates that damage bacterial DNA, RNA, and other essential cellular components. While its clinical use has been curtailed due to safety concerns, it remains a compound of interest for research into antibacterial mechanisms and resistance. The lack of recent, comprehensive quantitative susceptibility data highlights a gap in the current understanding of this historical antibiotic. The standardized methodologies for MIC determination, such as broth microdilution, remain the cornerstone for any future in vitro evaluation of this compound's antibacterial spectrum.

References

Furaltadone's Antiprotozoal Activity Against Eimeria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Furaltadone (B92408) is a nitrofuran antibiotic, and its use in food-producing animals has been banned in many jurisdictions, including the United States and the European Union, due to concerns over the carcinogenic and mutagenic potential of its residues.[1][2] This document is intended for research, historical, and drug development reference purposes only and does not endorse or recommend its use in livestock.

Introduction

This compound, a synthetic nitrofuran, was historically utilized in veterinary medicine for its broad-spectrum antibacterial and antiprotozoal properties.[1][3] A significant application in the poultry industry was the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][3][4] This disease leads to substantial economic losses due to intestinal damage, reduced growth rates, and increased mortality in poultry.[3][4] this compound was also employed against bacterial infections from pathogens such as Salmonella and Staphylococcus.[1][3] The mechanism of action for nitrofurans like this compound involves the inhibition of essential microbial enzyme systems and damage to microbial DNA, which effectively halts pathogen replication.[1][3] Despite its efficacy, safety concerns regarding its residues led to its prohibition in food animals.[1]

Mechanism of Action

The antiprotozoal action of this compound, like other nitrofurans, is not fully elucidated but is understood to involve the reduction of the nitrofuran molecule by parasitic nitroreductases into highly reactive electrophilic intermediates.[1] These intermediates are capable of damaging various cellular components within the Eimeria parasite.

The key proposed mechanisms include:

  • DNA and RNA Damage: The reactive intermediates can cause damage to the parasite's genetic material, interfering with replication and transcription and ultimately leading to cell death.[3]

  • Inhibition of Metabolic Enzymes: this compound is believed to inhibit multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism.[1] This disruption of vital metabolic pathways hampers the parasite's ability to generate energy and synthesize necessary biomolecules.

  • Ribosomal Damage: The reactive intermediates may also damage ribosomal components, thereby inhibiting protein synthesis.[1]

This multi-targeted approach is thought to contribute to the potent antimicrobial and antiprotozoal effects of this compound.

Proposed Mechanism of Action for this compound This compound This compound Nitroreductases Parasitic Nitroreductases This compound->Nitroreductases Reduction by Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates DNA_RNA DNA/RNA Intermediates->DNA_RNA Targets Ribosomes Ribosomes Intermediates->Ribosomes Targets Metabolic_Enzymes Metabolic Enzymes (Carbohydrate Metabolism) Intermediates->Metabolic_Enzymes Targets DNA_Damage DNA/RNA Damage DNA_RNA->DNA_Damage Ribosome_Damage Ribosome Damage Ribosomes->Ribosome_Damage Enzyme_Inhibition Enzyme Inhibition Metabolic_Enzymes->Enzyme_Inhibition Cellular_Process_Inhibition Inhibition of Cellular Processes (Replication, Protein Synthesis, Metabolism) DNA_Damage->Cellular_Process_Inhibition Ribosome_Damage->Cellular_Process_Inhibition Enzyme_Inhibition->Cellular_Process_Inhibition Pathogen_Death Pathogen Death Cellular_Process_Inhibition->Pathogen_Death Workflow for an In Vivo Anticoccidial Efficacy Trial cluster_phase1 Phase 1: Acclimation cluster_phase2 Phase 2: Treatment Initiation cluster_phase3 Phase 3: Coccidial Challenge cluster_phase4 Phase 4: Evaluation cluster_phase5 Phase 5: Analysis & Conclusion acclimation Day 0-14: Day-old chicks in floor pens on standard starter feed treatment Day 14: Switch to medicated feed (Control vs. This compound groups) acclimation->treatment challenge Day 16: Oral inoculation with mixed Eimeria species oocysts treatment->challenge evaluation Day 21-23: Data Collection - Body Weight Gain - Feed Conversion Ratio (FCR) - Intestinal Lesion Scoring - Oocyst Counts challenge->evaluation analysis Statistical analysis (e.g., ANOVA) to compare treatment groups evaluation->analysis conclusion Determine efficacy based on improved performance and reduced pathology analysis->conclusion

References

Furaltadone Metabolism and AMOZ Formation in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of furaltadone (B92408) metabolism in poultry and the formation of its principal metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This compound, a nitrofuran antibiotic, has seen historical use in poultry production for its antibacterial and antiprotozoal properties.[1] However, concerns over the carcinogenic potential of its residues have led to a ban on its use in food-producing animals in many jurisdictions.[2][3] Understanding the metabolic fate of this compound and the persistence of its metabolites is crucial for food safety and regulatory compliance.

This compound Metabolism and the Formation of Tissue-Bound AMOZ Residues

Following administration to poultry, this compound undergoes rapid and extensive metabolism.[4] The parent compound has a very short half-life and is often undetectable in tissues shortly after treatment cessation.[2][4] The primary metabolic pathway involves the reduction of the nitro group, leading to the formation of reactive intermediates. These intermediates are capable of covalently binding to tissue macromolecules, such as proteins, forming what are known as tissue-bound residues.[4]

The marker residue for the illegal use of this compound is its tissue-bound metabolite, AMOZ.[2] The formation of AMOZ involves the opening of the furan (B31954) ring and subsequent cyclization to form the oxazolidinone structure. This metabolite is highly stable and can persist in edible tissues for an extended period, making it a reliable indicator of this compound administration long after the parent drug has been eliminated.[2][5]

Quantitative Data on this compound and AMOZ Residues in Poultry

The distribution and depletion of this compound and its metabolite AMOZ have been documented in various poultry tissues. The following tables summarize key quantitative findings from cited studies.

Table 1: Concentration of this compound and AMOZ in Poultry Tissues Following this compound Administration

TissueThis compound Concentration (µg/kg)AMOZ Concentration (µg/kg)Dosing RegimenWithdrawal PeriodReference
Muscle3 - 12 (mg/kg)-Medicated Feed0 days[6]
Muscle362 (mg/kg)-Medicated Feed0 days[6]
MuscleNot Detected270132 mg/kg in feed for 5 weeks3 weeks[2][3]
LiverNot Detected1.1 ± 0.230 µg/kg in feed-[7]
LiverNot Detected0.6 ± 0.2--[7]
LiverNot Detected80132 mg/kg in feed for 5 weeks3 weeks[2][3]
GizzardNot Detected331132 mg/kg in feed for 5 weeks3 weeks[2][3]
Eggs (Yolk/White)Not DetectedDetectedTherapeutic Dose3 weeks[5]
Eggs (Yolk/White)Not DetectedDetectedSub-therapeutic Dose2 weeks[5]

Table 2: Depletion and Half-Life of AMOZ in Poultry Tissues

TissueHalf-Life (days)DescriptionReference
Muscle3.4Tissue-bound metabolite residue[6][8]
Eyes-Metabolite concentrations were higher in eyes than in muscle. This compound was detected in single eyes after 21 days' withdrawal of a 6 mg kg(-1) this compound diet.[6][8]

Experimental Protocols for AMOZ Detection

The standard analytical approach for the detection and quantification of AMOZ in poultry tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for monitoring banned substances at low concentrations.

Sample Preparation: Extraction and Derivatization

A common workflow for preparing poultry tissue samples for LC-MS/MS analysis involves the following steps:

  • Homogenization: A representative portion of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

  • Acid Hydrolysis: To release the covalently bound AMOZ from tissue macromolecules, the homogenized sample is subjected to acid hydrolysis. This is typically carried out using hydrochloric acid (HCl) and incubating the mixture.[9]

  • Derivatization: The released AMOZ is then derivatized to improve its chromatographic properties and ionization efficiency for LC-MS/MS analysis. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with the primary amine group of AMOZ.[9]

  • Extraction: The derivatized AMOZ is extracted from the aqueous mixture using an organic solvent. A popular and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves an extraction and cleanup step.[10][11]

  • Cleanup: The extract is further purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) as part of the QuEChERS method.

  • Reconstitution: The final, purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC): The reconstituted sample extract is injected into the LC system. The separation of the derivatized AMOZ from other components is typically achieved using a reversed-phase column, such as a C18 or phenyl-hexyl column.[9][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9] The detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized AMOZ are monitored. The use of an isotopically labeled internal standard (e.g., AMOZ-d5) is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[12]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of this compound metabolism and analysis.

Furaltadone_Metabolism This compound This compound Reactive_Intermediates Reactive Nitro-Reduced Intermediates This compound->Reactive_Intermediates Metabolic Reduction Tissue_Bound_Residues Tissue-Bound Residues Reactive_Intermediates->Tissue_Bound_Residues Covalent Binding Tissue_Macromolecules Tissue Macromolecules (e.g., Proteins) Tissue_Macromolecules->Tissue_Bound_Residues AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Tissue_Bound_Residues->AMOZ Acid Hydrolysis (in vitro) AMOZ_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Homogenization 1. Tissue Homogenization Hydrolysis 2. Acid Hydrolysis Homogenization->Hydrolysis Derivatization 3. Derivatization (with 2-NBA) Hydrolysis->Derivatization Extraction 4. QuEChERS Extraction Derivatization->Extraction Cleanup 5. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 6. LC Separation Cleanup->LC_Separation MSMS_Detection 7. MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis 8. Data Analysis and Quantification MSMS_Detection->Data_Analysis Logical_Relationship Furaltadone_Admin This compound Administration to Poultry Metabolism Rapid In Vivo Metabolism Furaltadone_Admin->Metabolism Parent_Depletion Rapid Depletion of Parent this compound Metabolism->Parent_Depletion AMOZ_Formation Formation of Tissue-Bound AMOZ Metabolism->AMOZ_Formation AMOZ_Persistence Long-Term Persistence of AMOZ in Tissues AMOZ_Formation->AMOZ_Persistence AMOZ_Detection Detection of AMOZ as a Marker of Illegal Use AMOZ_Persistence->AMOZ_Detection

References

Furaltadone Residues: A Technical Guide to Carcinogenic and Mutagenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic formerly used in veterinary medicine, has been banned in many countries for use in food-producing animals due to concerns about the carcinogenic and mutagenic properties of its residues. This technical guide provides an in-depth analysis of the available scientific data on the genotoxicity and carcinogenicity of this compound. The document summarizes quantitative data from various assays, details relevant experimental protocols, and illustrates the proposed mechanisms of action through signaling pathway and workflow diagrams. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the safety assessment of veterinary drug residues and related compounds.

Introduction

This compound belongs to the nitrofuran class of synthetic antibiotics. While effective against various pathogens, studies have indicated that this compound and its metabolites can pose a significant health risk to consumers. The primary concern revolves around its potential to initiate cancer and induce genetic mutations. Regulatory bodies such as the European Union have prohibited the use of this compound in food-producing animals, and its residues are considered a potential hazard at any concentration[1]. The stable metabolite of this compound, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a key marker for detecting the illegal use of this substance in animal products[1][2][3][4][5].

Carcinogenic Properties

The International Agency for Research on Cancer (IARC) has classified agents in Group 2B as "possibly carcinogenic to humans"[6]. While a specific IARC monograph with detailed quantitative data for this compound was not found in the search results, the general consensus in the scientific community points towards its carcinogenic potential, primarily based on studies of related nitrofurans and its genotoxic properties[7].

Rodent Carcinogenicity Bioassays

Standard protocols for rodent carcinogenicity bioassays involve long-term administration of the test substance to rats and mice to observe tumor development[8][9][10][11]. These studies are typically conducted over a two-year period in rats and 18 months in mice[11]. Dose levels are determined based on prior toxicity studies, with the highest dose often being the maximum tolerated dose (MTD)[9][10].

Table 1: General Protocol for a Two-Year Rodent Carcinogenicity Bioassay

ParameterDescription
Test Species Rat (e.g., Fischer 344), Mouse (e.g., B6C3F1)
Group Size Typically 50-60 animals per sex per dose group
Dose Levels At least 3 dose levels plus a concurrent control group
Route of Administration Typically oral (in feed or by gavage)
Duration 24 months for rats, 18-24 months for mice
Endpoints Survival, body weight, clinical signs, gross necropsy, histopathological examination of all major tissues and organs, tumor incidence and latency.

Mutagenic Properties

The mutagenicity of this compound is a key factor contributing to its carcinogenic potential. Genotoxicity assays are designed to detect various types of DNA damage, including gene mutations, chromosomal damage, and other genetic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[10][12][13]. A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies, suggests that the substance is a mutagen.

While specific quantitative data on the number of revertant colonies per plate for this compound is not available, it is widely reported to be positive in the Ames test.

Table 2: General Protocol for the Ames Test (Plate Incorporation Method)

ParameterDescription
Test Strains Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
Test Substance Preparation Dissolved in a suitable solvent (e.g., DMSO).
Procedure The test substance, bacterial culture, and (if required) S9 mix are combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.
Incubation Plates are incubated at 37°C for 48-72 hours.
Endpoint The number of revertant colonies (his+) is counted. A dose-related increase in revertant colonies compared to the negative control indicates a positive result.
Chromosomal Aberration Assay

The in vitro chromosomal aberration test identifies agents that cause structural changes in chromosomes (clastogenicity) in cultured mammalian cells[12][14][15][16][17][18][19][20].

Although quantitative data on the percentage of aberrant cells induced by this compound is not detailed in the search results, nitrofurans as a class are known to induce chromosomal damage.

Table 3: General Protocol for In Vitro Chromosomal Aberration Assay

ParameterDescription
Cell Lines Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes.
Treatment Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without metabolic activation (S9).
Harvest and Preparation Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosome spreads are prepared on microscope slides.
Analysis At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
Endpoint A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Sister Chromatid Exchange (SCE) Assay

The sister chromatid exchange (SCE) assay is a sensitive indicator of genotoxic damage, detecting reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome.

While a study on the related nitrofuran, furazolidone, showed a significant increase in SCEs both in vitro and in vivo[1], specific quantitative data for this compound is not available.

Table 4: General Protocol for the Sister Chromatid Exchange (SCE) Assay

ParameterDescription
Cell Culture Cultured mammalian cells (e.g., CHO) or in vivo in bone marrow cells of rodents.
Procedure Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). The test substance is added for a portion of this time.
Metaphase Preparation Cells are arrested in metaphase, harvested, and chromosome preparations are made.
Staining Slides are differentially stained (e.g., with Hoechst 33258 and Giemsa) to visualize the sister chromatids.
Analysis The number of SCEs per metaphase is counted.
Endpoint A dose-related increase in the frequency of SCEs per cell compared to the control group indicates a positive result.

Mechanism of Action: DNA Damage and Adduct Formation

The genotoxicity of this compound, like other nitrofurans, is attributed to its metabolic activation into reactive electrophilic intermediates. This process is central to its mechanism of action.

Metabolic Activation

Inside the cell, the nitro group of this compound is reduced by nitroreductases to form highly reactive species, including nitroso and hydroxylamino intermediates. These reactive metabolites are capable of covalently binding to cellular macromolecules, including DNA.

G This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Nitroreductases Reactive_Metabolites Reactive Metabolites (e.g., nitroso, hydroxylamino) Nitroreduction->Reactive_Metabolites DNA_Adducts Covalent DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding DNA_Damage DNA Damage (Strand breaks, etc.) DNA_Adducts->DNA_Damage Mutation Mutation DNA_Damage->Mutation Cancer Cancer Mutation->Cancer

Proposed metabolic activation and genotoxicity pathway of this compound.
DNA Adduct Formation

The reactive metabolites of this compound can form covalent adducts with DNA bases. While the precise structures of this compound-DNA adducts are not extensively detailed in the provided search results, the formation of such adducts is a critical initiating event in chemical carcinogenesis[17][21][22][23][24]. These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. The detection and characterization of these adducts are often performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[21][23].

Experimental Workflows

In Vivo Rodent Carcinogenicity Bioassay Workflow

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Terminal Phase cluster_3 Data Analysis Dose_Selection Dose Range Finding Studies Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Dosing Chronic Dosing (e.g., 18-24 months) Animal_Acclimation->Dosing Observation Daily Clinical Observation Weekly Palpation Dosing->Observation Body_Weight Regular Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Observation->Necropsy Body_Weight->Necropsy Tissue_Collection Tissue Collection & Preservation Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Tumor_Incidence Tumor Incidence Analysis Histopathology->Tumor_Incidence Statistical_Analysis Statistical Analysis Tumor_Incidence->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Workflow for a typical rodent carcinogenicity bioassay.
Workflow for Detection of this compound Metabolite (AMOZ) in Tissues

G Sample_Collection Tissue Sample Collection (e.g., muscle, liver) Homogenization Sample Homogenization Sample_Collection->Homogenization Hydrolysis Acid Hydrolysis (to release bound AMOZ) Homogenization->Hydrolysis Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of AMOZ Analysis->Quantification

Analytical workflow for the detection of AMOZ in animal tissues.

Conclusion

References

Furaltadone in Food-Producing Animals: A Comprehensive Technical Guide on its Banned Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone (B92408), a synthetic nitrofuran antibiotic, was once utilized in veterinary medicine to treat and prevent bacterial and protozoan infections in food-producing animals. However, due to significant concerns regarding its carcinogenicity and the persistence of its residues in edible tissues, its use in animals intended for human consumption has been widely prohibited by regulatory agencies across the globe. This technical guide provides an in-depth overview of the banned status of this compound, detailing the regulatory landscape, the scientific rationale for its prohibition based on toxicological evidence, its metabolic fate in animals, and the analytical methodologies employed for residue detection.

Regulatory Prohibitions of this compound

The use of this compound in food-producing animals is prohibited in numerous countries and regions due to the potential risks to human health. Regulatory bodies have concluded that a safe level of this compound residues in food cannot be established.

Regulatory BodyJurisdictionRegulation/DecisionYear of Ban/RestrictionKey Provisions
European Medicines Agency (EMA) European UnionCouncil Regulation (EEC) No 2377/90; Commission Regulation (EU) No 37/20101993This compound is listed in Annex IV of Regulation (EEC) No 2377/90 (now Table 2 of Regulation (EU) No 37/2010), which includes substances for which no maximum residue limit (MRL) can be established. This effectively bans its use in food-producing animals.[1][2]
U.S. Food and Drug Administration (FDA) United StatesAnimal Medicinal Drug Use Clarification Act (AMDUCA)1992 (other nitrofurans)While a specific date for this compound is less clear, the FDA withdrew approval for all nitrofurans for use in food-producing animals due to carcinogenicity concerns. Their extra-label use is prohibited.
Ministry of Agriculture and Rural Affairs ChinaAnnouncement No. 1932002Prohibits the use of this compound and other nitrofurans in all food-producing animals.[3]
Australian Pesticides and Veterinary Medicines Authority (APVMA) Australia1992The use of nitrofurans, including this compound, in food-producing animals is not permitted.[4]
Health Canada CanadaFood and Drug Regulations19975-nitrofuran compounds are banned for use in any food-producing animal.[5]
Ministry of Agriculture, Livestock and Food Supply (MAPA) Brazil2018 (general antimicrobials)Brazil has moved to ban the use of antimicrobials as growth promoters in animal feed. Specific regulations target the prohibition of nitrofurans.[6]
Ministry of Agriculture, Forestry and Fisheries (MAFF) JapanJapan has a stringent system for veterinary drug residues and does not permit the use of unauthorized substances like this compound in food-producing animals.[7]

Toxicological Profile and Rationale for Prohibition

The primary driver for the global ban on this compound is its toxicological profile, particularly its genotoxic and carcinogenic properties.

Carcinogenicity and Mutagenicity

Studies have demonstrated that this compound and its metabolites can cause cancer and damage DNA.[3] The International Agency for Research on Cancer (IARC) has not specifically classified this compound, but the nitrofuran class of compounds is recognized for its carcinogenic potential.

The proposed mechanism for its carcinogenicity involves the metabolic activation of the 5-nitro group.

G This compound This compound (5-nitrofuran derivative) Nitroreductases Nitroreductases (e.g., Cytochrome P450 reductase) This compound->Nitroreductases Metabolic Activation ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates Reduction of Nitro Group DNADamage DNA Adduct Formation & Oxidative Damage ReactiveIntermediates->DNADamage Covalent Binding to DNA Mutation Genetic Mutations DNADamage->Mutation Cancer Carcinogenesis (Tumor Initiation) Mutation->Cancer G This compound This compound (Parent Drug) Metabolism Rapid In Vivo Metabolism This compound->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Metabolism->AMOZ ProteinBinding Covalent Binding to Tissue Proteins AMOZ->ProteinBinding PersistentResidue Persistent Tissue-Bound Residue ProteinBinding->PersistentResidue G cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis (Release of AMOZ) Homogenization->Hydrolysis Derivatization Derivatization (AMOZ to NP-AMOZ) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

References

Furaltadone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone (B92408) is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class of compounds, characterized by a 5-nitrofuran ring.[1][2] Patented in 1957 and introduced to the US market in 1959 under the trade name Altafur, it has been utilized in both human and veterinary medicine.[1] In human medicine, it was used to treat urinary tract infections and systemic bacterial infections.[1] In veterinary applications, particularly for poultry and livestock, it was employed to address conditions like coccidiosis, salmonellosis, and other bacterial enteritis.[3][4] However, due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of this compound in food-producing animals has been banned in many regions, including the European Union.[5][6]

This guide provides an in-depth look at the chemical structure, properties, mechanism of action, and analytical methodologies related to this compound, serving as a technical resource for the scientific community.

Chemical Structure and Identification

This compound possesses a chiral center at the C5 position of the oxazolidinone ring, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers.[1][7] The (S)-enantiomer is known as levothis compound (B1675104) and is considered the pharmacologically active form.[7]

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[8]
CAS Number 139-91-3[1][2][8][9]
Molecular Formula C₁₃H₁₆N₄O₆[1][8][9]
Molecular Weight 324.29 g/mol [2][8][9]
SMILES C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-][8]
InChI Key YVQVOQKFMFRVGR-VGOFMYFVSA-N[8]

| Synonyms | Altafur, Nitrofurmethone, Furmethonol, Medifuran, Unifur, Valsyn[8][10][11] |

Physicochemical Properties

This compound is typically a yellow, crystalline solid.[1][8] Its hydrochloride salt is often used to improve aqueous solubility.[4][10]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound Hydrochloride
Appearance Yellow solid[1][8] Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[4][10]
Melting Point 206°C (with decomposition)[12] Approx. 240°C (with decomposition)[4][10]
Solubility (Water) Limited solubility[7] ≥ 25 mg/mL[10][13]
Solubility (DMSO) ~17 mg/mL (requires sonication)[13]
logP -0.84[12] 0.8[10]

| pKa | | 6.35[10] |

Mechanism of Action

Antibacterial Activity

This compound's primary mechanism of action as a bactericidal agent is intricate and multi-targeted.[14] Like other nitrofurans, it functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[14][15]

  • Reductive Activation : Inside the bacterial cell, the nitro group on the furan (B31954) ring is reduced. This process generates a series of highly reactive electrophilic intermediates.[14]

  • Macromolecular Damage : These reactive intermediates are non-specific and attack multiple cellular targets simultaneously.[6][14] The primary target is bacterial DNA, where the intermediates cause fragmentation and backbone breaks, thereby inhibiting DNA replication and transcription.[3][15][16] They also damage essential enzymes like DNA gyrase and topoisomerase II.[17]

  • Disruption of Cellular Processes : Beyond DNA damage, the intermediates disrupt protein synthesis and interfere with the citric acid cycle.[6][18] This multi-pronged attack makes it difficult for bacteria to develop resistance.[6]

This mechanism is effective against a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus species and Gram-negative bacteria such as Salmonella.[3][4]

Antibacterial_Mechanism cluster_cell Inside Bacterium This compound This compound (Prodrug) Furaltadone_in This compound This compound->Furaltadone_in Enters cell BacterialCell Bacterial Cell Nitroreductases Bacterial Nitroreductases Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Activation DNA Bacterial DNA Intermediates->DNA Attacks Proteins Ribosomes & Essential Enzymes Intermediates->Proteins Attacks Metabolism Citric Acid Cycle Intermediates->Metabolism Attacks Damage DNA Fragmentation & Backbone Breaks DNA->Damage Inhibition_P Inhibition of Protein Synthesis Proteins->Inhibition_P Inhibition_M Disruption of Metabolism Metabolism->Inhibition_M Death Bacterial Cell Death Damage->Death Damage->Death Inhibition_P->Death Inhibition_P->Death Inhibition_M->Death Inhibition_M->Death

This compound's antibacterial mechanism of action.
Immunomodulatory Effects

Beyond its antibacterial properties, this compound has demonstrated immunomodulatory effects. It can suppress IgE-mediated allergic responses by inhibiting the activation of mast cells.[3][19] This is achieved by suppressing the Lyn/Syk signaling pathway, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits mast cell degranulation.[19][20]

Mast_Cell_Pathway Antigen Antigen-IgE Complex Lyn Lyn Antigen->Lyn Activates Syk Syk Lyn->Syk Phosphorylates Downstream Downstream Signaling Proteins (LAT, Akt, Erk1/2) Syk->Downstream Phosphorylates Activation Mast Cell Activation Downstream->Activation Degranulation Degranulation (Allergic Response) Activation->Degranulation This compound This compound This compound->Lyn Inhibits This compound->Syk Inhibits

This compound's inhibition of the Lyn/Syk signaling pathway.

Pharmacokinetics

This compound is rapidly absorbed, distributed, and metabolized in animals.[21] Studies in preruminant calves and goats show that the parent drug has a relatively short half-life.[21][22]

Table 3: Pharmacokinetic Parameters of this compound

Parameter Species Value Notes
Elimination Half-life (T½) Preruminant Calves 2.5 hours Following single oral dose of 14.0 mg/kg.[22]
Time to Max. Concentration (Tₘₐₓ) Preruminant Calves ~3 hours Following single oral dose of 14.0 mg/kg.[22]
Max. Plasma Concentration (Cₘₐₓ) Preruminant Calves 2.5 µg/mL Following single oral dose of 14.0 mg/kg.[22]
In Vitro Half-life (Liver) Goats & Cows 13 minutes In hepatic homogenates.[21]

| Urinary Recovery (Parent Drug) | Preruminant Calves | ~2% | Of orally administered dose.[23][24] |

This compound is extensively metabolized, and its primary, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5][25] Because the parent compound is depleted rapidly, AMOZ serves as the key marker residue for detecting the illegal use of this compound in food products.[5][26] This metabolite is much more stable and can persist in tissues for weeks.[6][27]

Experimental Protocols

Synthesis of this compound Hydrochloride

The laboratory synthesis of this compound is a multi-stage process. A common route involves the condensation of two key intermediates.[25][28]

Methodology:

  • Preparation of Intermediate 1 (5-nitro-2-furaldehyde): This step often starts with the nitration of furfural (B47365) diacetate.[28]

    • Furfural diacetate is dissolved in acetic anhydride (B1165640) and cooled.

    • A mixture of fuming nitric acid and sulfuric acid is added slowly while maintaining a low temperature (0-10°C) to control the exothermic reaction.

    • The product, 5-nitrofurfural diacetate, is crystallized, filtered, and dried.[28]

  • Preparation of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ): This intermediate is synthesized from morpholine (B109124) and other precursors, often involving hydrazine (B178648) hydrate (B1144303) and diethyl carbonate.[25]

  • Condensation Reaction:

    • AMOZ is dissolved in a suitable solvent like ethanol.

    • An alcoholic solution of 5-nitro-2-furaldehyde (B57684) is added to the AMOZ solution.

    • The mixture is allowed to react, often with heating under reflux, to form the this compound base, which may precipitate upon cooling.[25][28]

  • Salt Formation:

    • The crude this compound base is collected by filtration.

    • It is then suspended in a solvent (e.g., alcohol) and treated with a sufficient amount of hydrochloric acid to form the hydrochloride salt, which can then be isolated.[9][28]

Synthesis_Workflow cluster_precursors Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Formation Furfural Furfural Diacetate Nitration Nitration Furfural->Nitration Morpholine Morpholine Precursors AMOZ_Synth AMOZ Synthesis Morpholine->AMOZ_Synth Intermediate1 5-nitro-2-furaldehyde Nitration->Intermediate1 Intermediate2 AMOZ AMOZ_Synth->Intermediate2 Condensation Condensation Reaction (in Ethanol) Intermediate1->Condensation Intermediate2->Condensation Base This compound Base Condensation->Base Salt_Formation Treatment with HCl Base->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

Generalized synthesis workflow for this compound HCl.
Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound in pharmaceutical formulations or feed.[5][29]

Methodology:

  • Chromatographic Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[29]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used.[29]

    • Flow Rate: Typically 1.0 mL/min.[29]

    • Detection Wavelength: this compound shows strong absorbance at approximately 365 nm.[29]

    • Injection Volume: 20 µL is a common starting point.[29]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol). This is then serially diluted to create calibration standards.[29]

    • Sample Solution: The sample (e.g., pharmaceutical formulation, feed extract) is accurately weighed and dissolved in the same solvent. For complex matrices like animal tissue or feed, a solid-phase extraction (SPE) cleanup step is often required to remove interfering substances.[5]

  • Analysis:

    • The prepared standards and samples are injected into the HPLC system.

    • The peak corresponding to this compound is identified based on its retention time.

    • A calibration curve is constructed by plotting the peak area of the standards against their known concentrations.

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Analytical Method: LC-MS/MS for Residue Analysis

For detecting the metabolite AMOZ in food products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[5][29]

Methodology:

  • Sample Preparation:

    • Homogenization: 1-2g of the tissue sample (e.g., meat, egg) is homogenized.[5]

    • Hydrolysis and Derivatization: The sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ. A derivatizing agent, typically 2-nitrobenzaldehyde (B1664092) (NBA), is added to react with AMOZ, forming a more stable product (NPAOMZ) that is better suited for LC-MS/MS analysis. The mixture is incubated, often overnight at 37°C.[5]

    • Extraction: After pH adjustment, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is performed to purify the derivatized metabolite.[5]

    • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.[5]

  • LC-MS/MS Conditions:

    • Column: C18 column.[5]

    • Mobile Phase: Gradient elution, often with methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer.[5]

    • Ionization: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the derivatized metabolite (NPAOMZ) and its corresponding internal standard, ensuring highly specific and sensitive quantification.[5]

In Vitro Inhibition of Mast Cell Degranulation

This assay assesses the inhibitory effect of this compound on the allergic response in a cell-based model.[10][19]

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured under standard conditions.[10]

  • Sensitization: The cultured cells are sensitized by incubating them with anti-DNP IgE (dinitrophenyl-specific immunoglobulin E). This allows the IgE to bind to receptors on the cell surface.[10]

  • This compound Treatment: The sensitized cells are pre-incubated with various concentrations of this compound (e.g., 10 µM for 30 minutes).[10][19]

  • Antigen Challenge: Degranulation is triggered by stimulating the cells with the DNP-HSA antigen (dinitrophenyl-human serum albumin). This cross-links the IgE bound to the cell surface, initiating the degranulation cascade.[10]

  • Measurement of Degranulation: The extent of degranulation is quantified by measuring the release of an enzyme called β-hexosaminidase from the cells into the surrounding medium.

  • Data Analysis: The amount of β-hexosaminidase released in the presence of this compound is compared to the amount released by cells stimulated without the drug. This allows for the calculation of the percentage of inhibition and determination of the IC₅₀ value (the concentration of this compound required to inhibit degranulation by 50%).[19]

References

Levofuraltadone ((S)-form of Furaltadone): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofuraltadone (B1675104) is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic, This compound (B92408).[1] As a member of the nitrofuran class, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[2] The presence of a chiral center in this compound leads to two stereoisomers, with the (S)-form, levothis compound, exhibiting specific interactions with bacterial enzymes.[1][3] This document provides an in-depth technical guide on the core properties of levothis compound, including its physicochemical characteristics, mechanism of action, synthesis, and toxicological profile, based on available scientific literature. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

Table 1: Physicochemical Properties of Levothis compound and Related Compounds

PropertyLevothis compoundThis compound (Racemate)This compound HCl
IUPAC Name (5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[4]5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[5]5-morpholinomethyl-3(5-nitrofurfurylideneamino)-2 oxazolidone hydrochloride[2]
Molecular Formula C₁₃H₁₆N₄O₆[4][6]C₁₃H₁₆N₄O₆[1][5]C₁₃H₁₇ClN₄O₆[7]
Molar Mass 324.29 g/mol [4][6]324.29 g/mol [1]360.75 g/mol [2][7]
Appearance -Yellow crystalline solid[3]Yellow, crystalline, odorless powder (monohydrate form)[2]
CAS Number 3795-88-8[4]139-91-3[1]13146-28-6[7]
Melting Point -206°C (with decomposition)[8]Approx. 240°C (with decomposition)[2]
Solubility -Soluble in methanol (B129727) and ethanol (B145695); limited solubility in water.[3]Water soluble[2]

Pharmacology and Mechanism of Action

This compound, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are capable of damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of levothis compound plays a crucial role in its specific interactions. The (S)-enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction is mediated by hydrogen bonding between the morpholine (B109124) group of levothis compound and the Arg₄₅₆ residue of the enzyme.[3] Inhibition of DNA gyrase, a type II topoisomerase, prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, thereby contributing to the compound's bactericidal effect.

MOA cluster_cell Bacterial Cell Levothis compound Levothis compound ((S)-enantiomer) Nitroreductases Bacterial Nitroreductases Levothis compound->Nitroreductases Reduction DNA_Gyrase DNA Gyrase Levothis compound->DNA_Gyrase Preferential Binding ReactiveIntermediates Reactive Nitroso Intermediates Nitroreductases->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Gyrase->Replication_Inhibition Inhibition Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Replication_Inhibition->Cell_Death

Proposed mechanism of action for Levothis compound.
Antimicrobial Spectrum

This compound is effective against a wide range of Gram-negative and Gram-positive pathogens, including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[2] It has been used in human medicine for urinary tract infections and as an antiprotozoal agent, notably for treating Trypanosoma cruzi infection in Chagas' disease.[1][4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a condensation reaction between 5-nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.[3][9][10] The resulting this compound base can then be converted to its hydrochloride salt.[9][10] To produce levothis compound specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or chiral separation of the final racemic mixture would be required.

SynthesisWorkflow cluster_precursors Starting Materials cluster_reaction Reaction Steps cluster_products Final Products A 5-Nitrofurfural Diacetate C Condensation Reaction (e.g., in Ethanol) A->C B 3-Amino-5-(morpholinomethyl) -2-oxazolidinone (AMOZ) B->C D Formation of This compound Base C->D E Purification (Filtration/Recrystallization) D->E F Dissolution in Organic Solvent E->F I Purified this compound Base E->I G Addition of HCl F->G H Precipitation & Isolation G->H J This compound Hydrochloride H->J

General workflow for the synthesis of this compound and its HCl salt.
General Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on descriptions of the condensation reaction.[9][10] Optimization of solvents, temperature, and reaction times may be necessary.

  • Condensation: Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar equivalent of 5-nitro-2-furaldehyde (B57684) (or its diacetate precursor) in a suitable solvent, such as ethanol, within a reaction vessel.

  • Reaction: Allow the mixture to react. The reaction may proceed at room temperature or require gentle heating under reflux to form the this compound base, which may precipitate from the solution.

  • Isolation of Base: Collect the crude this compound precipitate by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to yield purified this compound base.[8]

  • Salt Formation: Dissolve the purified this compound base in an appropriate organic solvent (e.g., ethanol).

  • Acidification: Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCl or as a solution in ethanol) to the mixture with stirring.

  • Precipitation: The this compound hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize product recovery.

  • Final Isolation: Collect the this compound hydrochloride product by filtration, wash with a cold solvent, and dry under vacuum.

Pharmacokinetic Properties

Detailed pharmacokinetic data for levothis compound in humans is scarce. However, a study in preruminant calves provides some insight into the behavior of racemic this compound following oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Preruminant Calves [11]

ParameterValueConditions
Administration Route OralSingle dose
Dosage 14.0 mg/kgCross-over trial (n=5)
Tmax (Time to Peak Plasma Concentration) ~3 hours-
Cmax (Peak Plasma Concentration) 2.5 µg/mL-
Elimination Half-life (t½) 2.5 hours-
Urinary Recovery ~2% of oral doseMeasured in 3 calves
Renal Clearance (unbound drug) ~0.42 mL/min/kgStrongly related to urine flow

Note: The data presented is for racemic this compound, not specifically levothis compound, and was obtained from an animal model.

Toxicological Profile

This compound and other nitrofurans have been withdrawn from systemic use in many jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for Levothis compound

Hazard TypeClassification & StatementSource
GHS Classification Warning H302: Harmful if swallowed H351: Suspected of causing cancerPubChem[4]
Carcinogenicity Category 2PubChem[4]
Acute Oral Toxicity Category 4PubChem[4]
General Note This compound was formerly used orally but withdrawn due to toxicity.ChEBI[5][8]

Relationship Between this compound Stereoisomers

This compound possesses a single chiral center, resulting in two enantiomers: the (S)-form (levothis compound) and the (R)-form. The racemic mixture contains equal amounts of both. These forms can be converted into salts, such as the hydrochloride, for improved solubility and handling.

References

A Technical Guide to the Historical Veterinary Use of Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone (B92408), a synthetic nitrofuran antibiotic, was historically employed in veterinary medicine for its broad-spectrum bactericidal and antiprotozoal properties.[1][2] Patented in 1957 and introduced to the U.S. market in 1959, it was primarily used to control significant diseases in poultry, swine, and cattle, such as Salmonellosis, Coccidiosis, and Mastitis.[3][4][5] Despite its efficacy and water-solubility, which allowed for convenient administration in drinking water, growing concerns over the carcinogenic and mutagenic potential of its residues led to a widespread ban on its use in food-producing animals, including a prohibition in the European Union since 1993 and in the United States by 2002.[3][6][7] Regulatory monitoring now focuses on detecting its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as an indicator of illegal use.[6][8]

Therapeutic Applications and Efficacy

This compound was valued for its wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including species of Salmonella, E. coli, Staphylococcus, and Streptococcus.[9] Its applications spanned multiple species for both therapeutic and prophylactic purposes.

Poultry

In the poultry industry, this compound was instrumental in managing diseases that cause significant economic losses.[10] It was used to treat and prevent:

  • Salmonellosis (Fowl Typhoid, Paratyphoid)[9]

  • Coccidiosis , a parasitic disease caused by Eimeria species[1][4]

  • Chronic Respiratory Disease (CRD) and Coli septicemia[9][11]

  • Infectious Synovitis [9]

  • Bacterial infections causing enteritis and diarrhea[1]

It was also administered to poultry during periods of stress, such as vaccination or changes in housing, to protect against subclinical infections.[9]

Cattle

For cattle, particularly calves, this compound was used to treat gastrointestinal and respiratory infections. A primary application was in the management of bovine mastitis, an inflammatory udder disease.[5][9]

  • Bovine Mastitis : Studies reported high efficacy against causative agents like Staphylococcus aureus.[12]

  • Calf Scours (Coli Enteritis) and Pneumonia[9]

Swine

In pigs, this compound was indicated for enteric and respiratory infections, as well as for controlling secondary bacterial infections associated with viral diseases.[9]

Quantitative Data Summary

The following tables summarize historical dosage recommendations and reported residue levels of this compound's metabolite, AMOZ.

Table 1: Historical Veterinary Dosage of this compound
SpeciesIndicationDosageAdministration RouteDurationReference(s)
Poultry Prevention2 g per 10 L of drinking water or 0.02% in feedOral (drinking water or feed)5-7 days[9]
Treatment4 g per 10 L of drinking water or 0.04% in feedOral (drinking water or feed)5-7 days[9]
Swine General Infections20-25 mg per kg of body weight dailyOral (drinking water or feed)5-7 days[9]
Prevention1.5 g per 10 L of drinking water or 0.03% in feedOral (drinking water or feed)5-7 days[9]
Treatment3 g per 10 L of drinking water or 0.06% in feedOral (drinking water or feed)5-7 days[9]
Cattle (Calves) Enteritis, Pneumonia20-25 mg per kg of body weight dailyOral (in milk or water)3-7 days[9]
Table 2: Residue Depletion of this compound Metabolite (AMOZ)
SpeciesTissueThis compound Dose in FeedWithdrawal TimeAMOZ Concentration (μg/kg)Reference(s)
Poultry Muscle132 mg/kg3 weeks270[13][14]
Liver132 mg/kg3 weeks80[13][14]
Gizzard132 mg/kg3 weeks331[13][14]
Poultry (Eggs) Yolk/Egg WhiteTherapeutic Dose3 weeksDetectable[15]

Toxicology and Regulatory Status

The primary reason for the prohibition of this compound in food-producing animals is its classification as a potential carcinogen.[6][16] Studies in experimental animals demonstrated that nitrofuran residues could be carcinogenic and genotoxic, meaning they can damage DNA.[13][17] The parent this compound compound is metabolized rapidly in animals; however, its metabolite, AMOZ, covalently binds to tissue proteins and persists for several weeks, posing a risk of long-term, low-level exposure to consumers.[8][13][17] This led regulatory bodies like the FDA and European authorities to ban its use and establish a zero-tolerance policy for its residues in food products.[3][7]

This compound Historical Timeline cluster_0 Development & Use cluster_1 Safety Concerns & Regulation Patented 1957 Patent Filed Marketed 1959 Marketed in US Patented->Marketed Widespread_Use 1960s-1980s Veterinary Use (Poultry, Cattle, Swine) Marketed->Widespread_Use Concerns 1970s-1980s Carcinogenicity Concerns Emerge Widespread_Use->Concerns Residue Persistence EU_Ban 1993 Banned in the European Union Concerns->EU_Ban US_Ban 2002 All Use Banned in US Food Animals EU_Ban->US_Ban

Caption: Logical workflow of this compound from development to its eventual ban.

Mechanism of Action and Metabolism

In treated animals, this compound is rapidly metabolized, making the parent drug undetectable shortly after administration.[8] The key metabolic step involves the formation of the tissue-bound metabolite AMOZ, which serves as the stable marker residue for detecting this compound's illegal use.[6]

This compound Mechanism of Toxicity This compound This compound Administration Metabolism Rapid In-Vivo Metabolism This compound->Metabolism Parent_Drug Parent Drug (Short Half-life) Metabolism->Parent_Drug Quickly Cleared AMOZ Formation of AMOZ (Metabolite) Metabolism->AMOZ Binding Covalent Binding to Tissue Proteins AMOZ->Binding Residues Persistent Tissue-Bound Residues Binding->Residues Risk Potential Carcinogenic Risk to Humans Residues->Risk

Caption: Metabolic fate and toxicological concern of this compound.

Experimental Protocols

The standard regulatory approach for monitoring this compound use involves the detection of its metabolite, AMOZ. The following is a generalized protocol based on common liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Detection of AMOZ in Animal Tissue by LC-MS/MS

1. Objective: To quantify the concentration of the this compound metabolite (AMOZ) in edible animal tissues (e.g., muscle, liver).

2. Materials & Reagents:

  • Tissue sample (e.g., muscle, liver)

  • AMOZ analytical standard and deuterated internal standard (e.g., AMOZ-D5)

  • Hydrochloric acid (HCl)

  • 2-nitrobenzaldehyde (2-NBA) for derivatization

  • Ethyl acetate (B1210297)

  • Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges

  • Homogenizer, Centrifuge, Nitrogen evaporator

3. Sample Preparation & Extraction: a. Homogenization: Weigh 1.0 g of the tissue sample into a centrifuge tube and homogenize with water.[8] b. Internal Standard: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5) to correct for procedural losses.[8] c. Hydrolysis: Add dilute HCl to the sample. This acid hydrolysis step is crucial to release the protein-bound AMOZ.[8] d. Derivatization: Add 2-NBA solution and incubate (e.g., 37°C overnight). AMOZ is derivatized to form NP-AMOZ, a more stable compound suitable for chromatographic analysis.[6][8] e. Extraction: Adjust the pH and perform a liquid-liquid extraction with ethyl acetate to isolate the NP-AMOZ derivative from the aqueous matrix.[6] f. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for injection.[6]

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water.[8] b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the analyte (NP-AMOZ) with an appropriate solvent (e.g., methanol).[8]

5. LC-MS/MS Analysis: a. Chromatographic Separation: Inject the cleaned extract into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase of acetonitrile and/or methanol and an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer).[6] b. Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both NP-AMOZ and the derivatized internal standard to ensure high selectivity and accurate quantification.[6][8]

AMOZ Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Analysis Homogenize 1. Homogenize Tissue Sample Spike 2. Spike with Internal Std Homogenize->Spike Hydrolyze 3. Acid Hydrolysis (Release AMOZ) Spike->Hydrolyze Derivatize 4. Derivatization (AMOZ -> NP-AMOZ) Hydrolyze->Derivatize Extract 5. Liquid-Liquid Extraction Derivatize->Extract SPE 6. Solid-Phase Extraction (SPE) Extract->SPE LCMS 7. LC-MS/MS Analysis (MRM) SPE->LCMS Quantify 8. Data Processing & Quantification LCMS->Quantify

Caption: A generalized experimental workflow for the analysis of this compound residues.

References

Furaltadone in Aqueous Environments: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the nitrofuran antibiotic furaltadone (B92408) in aqueous environments. Understanding the fate and transformation of this compound is critical for environmental risk assessment, the development of water treatment strategies, and for ensuring the stability and efficacy of pharmaceutical formulations. This document details the primary degradation mechanisms, influential environmental factors, degradation products, and the analytical methodologies used to study these processes.

Core Degradation Pathways

This compound's degradation in aqueous environments is primarily driven by photolysis, with other processes such as hydrolysis and advanced oxidation processes (AOPs) playing roles under specific conditions. Biological degradation also contributes to its environmental fate.

Photolysis

Photodegradation is the principal pathway for the elimination of this compound in natural aquatic systems.[1][2] Both direct and indirect photolysis contribute to its transformation. Direct photolysis, where the this compound molecule directly absorbs light, is the dominant process.[3][4] The initial step in the photolytic degradation of nitrofurans involves the formation of a photostationary state between the syn and anti isomers within the first few minutes of light exposure.[3][4]

The major photodegradation product of this compound and other nitrofurans is nitrofuraldehyde.[3][4] This intermediate is also photolabile and can further degrade to produce nitric oxide (NO), which is subsequently oxidized to nitrous acid. The resulting acidification can catalyze the further photodegradation of the parent this compound molecule, leading to an autocatalytic effect.[3][4] However, the buffering capacity of natural waters can mitigate this acid formation.[3][4]

Hydrolysis

Hydrolysis has been found to have an insignificant impact on the degradation of this compound in aquatic environments at environmentally relevant pH values.[1] While some studies have investigated its alkaline hydrolysis for analytical purposes, it is not considered a major degradation route in natural waters.[5]

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, which generate highly reactive hydroxyl radicals (HO•), are effective in degrading this compound.[6][7][8] These processes are particularly relevant in engineered water treatment systems.

Ozonation: The degradation of this compound by ozonation is significantly influenced by pH.[9] At low pH, direct oxidation by ozone occurs, primarily destroying the conjugated structure of the molecule.[9] At high pH, the reaction is dominated by hydroxyl radical oxidation, leading to more complete mineralization into CO2, H2O, NH3, NO3−, formaldehyde, and oxalic acid.[9]

UV/Persulfate: The combination of UV irradiation and persulfate (PS) has been shown to be an effective AOP for this compound degradation.[10][11] This system generates sulfate (B86663) radicals, which are powerful oxidizing agents. The UV/PS system can achieve nearly 80% mineralization of this compound within 30 minutes.[11] In heterogeneous systems using UVA/TiO2/PS, hydroxyl radicals and positive holes also play a significant role in the degradation mechanism.[11][12]

Biodegradation

Microbial communities, such as those found in wastewater treatment plants, are capable of degrading this compound.[12] However, the efficiency of biodegradation can vary depending on the microbial consortium. Studies have shown that municipal wastewater treatment plant communities can be more effective at removing furan (B31954) derivatives than those from rural plants.[10] The biodegradation of nitrofurans can lead to the formation of stable transformation products.[12]

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data related to the degradation of this compound under various conditions.

Table 1: Photodegradation Kinetics of this compound

ConditionRate Constant (k)Half-life (t½)Quantum Yield (Φ)Reference
Direct Photolysis (Mid-summer, 45° N latitude)-0.080–0.44 h-[3][4]
UV/PS (Homogeneous)0.0206 min⁻¹--[11]
UVA/TiO₂/PS (Heterogeneous)---[11]
Solar/TiO₂/PS (Heterogeneous)---[11]
Er₂Sn₂O₇/NiS₂/V@g-C₃N₄ with Persulfate0.0421 min⁻¹--[10][12]

Table 2: Ozonation Efficiency for this compound Degradation

pHOzone DosageCOD RemovalColor RemovalReference
≥ 12.5-> 65%-[9]
Optimal Initial pH-83%-[9]

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of this compound.

Furaltadone_Photolysis This compound This compound Isomers syn/anti Isomers This compound->Isomers hv Nitrofuraldehyde Nitrofuraldehyde Isomers->Nitrofuraldehyde hv NO Nitric Oxide (NO) Nitrofuraldehyde->NO hv NitrousAcid Nitrous Acid (HNO₂) NO->NitrousAcid Oxidation NitrousAcid->this compound Catalysis

Caption: Proposed photolytic degradation pathway of this compound.

Furaltadone_Ozonation cluster_low_ph Low pH cluster_high_ph High pH Furaltadone_low This compound DirectOxidation Direct Oxidation (Ozone) Furaltadone_low->DirectOxidation ConjugatedStructure_cleavage Cleavage of Conjugated Structure DirectOxidation->ConjugatedStructure_cleavage Furaltadone_high This compound HydroxylRadical Hydroxyl Radical Oxidation (•OH) Furaltadone_high->HydroxylRadical Mineralization Mineralization Products (CO₂, H₂O, NH₃, NO₃⁻, HCHO, Oxalic Acid) HydroxylRadical->Mineralization

Caption: pH-dependent ozonation pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound degradation.

Analysis of this compound and its Degradation Products

The primary analytical techniques for identifying and quantifying this compound and its transformation products are liquid chromatography coupled with mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with UV detection.[1][13][14][15]

4.1.1. Sample Preparation

  • Aqueous Samples: Direct injection after filtration through a 0.22 µm filter is often sufficient for clean aqueous matrices.[16]

  • Complex Matrices (e.g., biological tissues, food):

    • Homogenize the sample.

    • Perform solvent extraction (e.g., with acetonitrile (B52724)/methanol).

    • For the metabolite AMOZ, perform hydrolysis and derivatization with 2-nitrobenzaldehyde (B1664092) (NBA).[13]

    • Clean up the extract using Solid Phase Extraction (SPE).[13]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[13]

4.1.2. LC-MS/MS Method for this compound Metabolite (AMOZ)

  • Chromatographic System: Ultra High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.[1][13]

  • Column: C18 reversed-phase column (e.g., 100mm x 2.1mm, 1.7µm).[13]

  • Mobile Phase: Gradient elution with a mixture of an aqueous component (e.g., 2mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[13]

  • Flow Rate: Typically 0.3 - 1.0 mL/min.[13][14]

  • Injection Volume: 10 - 20 µL.[13][14]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[13]

    • Mode: Multiple Reaction Monitoring (MRM) for quantification or high-resolution mass spectrometry (e.g., LTQ/Orbitrap) for identification of unknown products.[1][13]

    • Precursor/Product Ions: Specific transitions for the derivatized metabolite (NPAOMZ) and internal standards are monitored.[13]

4.1.3. HPLC-UV Method for this compound

  • Chromatographic System: Standard HPLC system with a UV-Vis detector.[14]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: Gradient of acetonitrile and water.[14]

  • Flow Rate: Approximately 1.0 mL/min.[14]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[14]

  • Detection Wavelength: Approximately 365 nm.[13][14]

Photodegradation Studies
  • Light Source: A solar simulator or specific UV lamps (UVA, UVC) are used to irradiate the this compound solution.[10][11]

  • Reaction Vessel: Quartz tubes or other UV-transparent containers are used.

  • Procedure:

    • Prepare aqueous solutions of this compound of known concentration in the desired water matrix (e.g., ultrapure water, lake water, river water).[1]

    • Expose the solutions to the light source for specific time intervals.

    • Collect samples at different time points.

    • Analyze the samples using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) to determine the concentration of remaining this compound and identify degradation products.

    • Calculate degradation kinetics (rate constant, half-life).

Ozonation Studies
  • Experimental Setup: An ozone generator, a reaction column with a diffuser, and a gas exhaust system are required.[9]

  • Procedure:

    • Prepare an aqueous solution of this compound.

    • Adjust the initial pH of the solution.[9]

    • Bubble ozone gas through the solution at a controlled flow rate.

    • Collect samples at different time points.

    • Analyze the samples for this compound concentration, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) to assess degradation and mineralization.[9]

Experimental_Workflow_Furaltadone_Degradation cluster_prep Sample Preparation cluster_degradation Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation AqueousSample Aqueous this compound Solution DegradationProcess Photolysis / Ozonation / AOP AqueousSample->DegradationProcess Sampling Time-point Sampling DegradationProcess->Sampling AnalyticalMethod LC-MS/MS or HPLC-UV Sampling->AnalyticalMethod Kinetics Degradation Kinetics AnalyticalMethod->Kinetics Products Product Identification AnalyticalMethod->Products

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound in aqueous environments is a complex process dominated by photolysis. While hydrolysis is negligible, advanced oxidation processes offer effective removal in treatment settings. The formation of various degradation products, some of which may have their own toxicological profiles, necessitates the use of sophisticated analytical techniques for comprehensive monitoring. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound, enabling better-informed decisions regarding its environmental impact and the development of stable pharmaceutical products.

References

Furaltadone HCl: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone hydrochloride (HCl), a synthetic nitrofuran antibiotic, has a history of use in veterinary medicine due to its broad-spectrum antimicrobial and antiprotozoal activities. As a member of the nitrofuran class, its mechanism of action involves intracellular activation to reactive intermediates that induce cellular damage in susceptible organisms. This technical guide provides an in-depth overview of the biological activity of this compound HCl, consolidating available data on its mechanism of action, antimicrobial spectrum, immunomodulatory effects, and relevant experimental protocols. While contemporary quantitative data is limited, this document serves as a comprehensive resource for research and drug development purposes.[1]

Mechanism of Action

This compound, like other nitrofurans, functions as a prodrug that requires enzymatic reduction within the target cell to exert its antimicrobial effects.[1] Bacterial nitroreductases reduce the nitro group of the furan (B31954) ring, generating highly reactive electrophilic intermediates.[1] These intermediates are non-specific and wreak havoc on multiple cellular components. The primary mode of action is the induction of extensive DNA damage, including strand breaks, which inhibits DNA replication and repair mechanisms.[1] Additionally, these reactive molecules can damage ribosomal proteins, leading to the cessation of protein synthesis, and interfere with other critical macromolecules and enzymatic pathways such as the citric acid cycle.[1] This multi-targeted mechanism is thought to contribute to a low incidence of acquired bacterial resistance.[1]

This compound This compound HCl (Prodrug) Activation Intracellular Activation (Bacterial Nitroreductases) This compound->Activation Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Cellular Enzymes Intermediates->Enzymes Damage DNA Damage (Strand Breaks) DNA->Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Enzyme_Inhibition Enzyme Inactivation Enzymes->Enzyme_Inhibition Cell_Death Bacterial Cell Death Damage->Cell_Death Protein_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Mechanism of antibacterial action of this compound HCl.

Antimicrobial Spectrum

This compound HCl exhibits broad-spectrum activity against a range of Gram-positive and some Gram-negative bacteria, as well as certain protozoa.[2] It has been noted for its effectiveness against Staphylococcus and Salmonella species.[2] While historical data confirms its efficacy, recent and comprehensive quantitative data on its in vitro activity, such as Minimum Inhibitory Concentration (MIC) values, are sparse in the literature.[1]

Quantitative Data

The following table summarizes the available, albeit limited, quantitative data on the antimicrobial activity of this compound HCl. It is important to note that testing methodologies and interpretive criteria may have varied over time.

OrganismNumber of IsolatesThis compound HCl MIC Range (µg/mL)This compound HCl MIC50 (µg/mL)This compound HCl MIC90 (µg/mL)Reference
Staphylococcus aureus-Data Not AvailableData Not AvailableData Not Available[1]
Streptococcus pyogenes-Data Not AvailableData Not AvailableData Not Available[1]
Enterococcus faecalis-Data Not AvailableData Not AvailableData Not Available[1]

Immunomodulatory Effects

Beyond its antimicrobial properties, this compound HCl has demonstrated immunomodulatory effects. Specifically, it has been shown to suppress IgE-mediated allergic responses by inhibiting mast cell activation.[2]

Inhibition of Mast Cell Degranulation

This compound inhibits the degranulation of mast cells stimulated by an antigen, with a reported half-maximal inhibitory concentration (IC50) of approximately 3.9 µM.[3] This inhibition is achieved by suppressing the Lyn/Syk signaling pathway, which in turn inhibits the phosphorylation of downstream signaling proteins such as Akt, Erk1/2, p38, and JNK in mast cells.[3]

cluster_receptor Mast Cell Surface Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Syk Syk Lyn->Syk Downstream Downstream Signaling (Akt, Erk1/2, p38, JNK) Syk->Downstream Degranulation Mast Cell Degranulation Downstream->Degranulation This compound This compound HCl This compound->Lyn Inhibits This compound->Syk Inhibits

Inhibitory effect of this compound HCl on the mast cell degranulation signaling pathway.

Pharmacokinetics and Metabolism

This compound is rapidly metabolized in vivo. In poultry, it is converted to its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which is a more persistent, tissue-bound residue.[4] This metabolite is often used as a marker for the illegal use of this compound in food-producing animals.

Pharmacokinetic Parameters in Poultry
ParameterValueSpeciesReference
Half-life (in vivo)35 minutesGoat[4]
Half-life of AMOZ (in muscle)3.4 daysBroiler Chicken[5]
Residue Concentrations in Chicken Tissues

The following data were obtained after administration of this compound at 132 mg/kg in feed, with a 3-week withdrawal period for AMOZ measurement.

TissueThis compound ConcentrationAMOZ ConcentrationReference
MuscleVery low, undetectable after 1-day withdrawal270 µg/kg[4][6][7]
LiverUndetectable after withdrawal80 µg/kg[4][6][7]
GizzardHigher retention than muscle and liver331 µg/kg[4][6][7]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

1. Preparation of this compound HCl Stock Solution:

  • Prepare a stock solution of this compound HCl in a suitable solvent (e.g., DMSO or water) at a concentration significantly higher than the expected MIC range.

  • Sterilize the solution by filtration through a 0.22 µm filter.[1]

2. Preparation of Microtiter Plates:

  • Use a 96-well microtiter plate.

  • Perform a serial two-fold dilution of the this compound HCl stock solution directly in the wells using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]

  • Each well should contain 100 µL of the diluted antimicrobial solution.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.[1]

3. Inoculum Preparation:

  • Grow the bacterial isolate on an appropriate agar (B569324) medium to obtain isolated colonies.

  • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

4. Inoculation and Incubation:

  • Add 10 µL of the standardized bacterial suspension to each well (except the sterility control).

  • Incubate the plate at 35-37°C for 16-20 hours.[1]

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound HCl that completely inhibits visible growth (absence of turbidity).[1]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound HCl Stock Solution Plate Prepare Serial Dilutions in 96-Well Plate Stock->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Generalized workflow for MIC determination by broth microdilution.
In Vivo Efficacy Study against Salmonella in Chickens

This protocol provides a model for evaluating the efficacy of this compound HCl in reducing Salmonella Enteritidis colonization in experimentally infected chickens.[2]

1. Experimental Design:

  • Animals: Day-old broiler chicks, confirmed to be Salmonella-free.

  • Housing: Isolated pens with controlled environmental conditions and strict biosecurity.

  • Groups:

    • Group 1: Negative Control (uninfected, unmedicated)

    • Group 2: Positive Control (infected, unmedicated)

    • Group 3: Treatment Group (infected, medicated with this compound HCl)

  • Challenge Strain: A known strain of Salmonella Enteritidis with a predetermined infectious dose.

2. Procedure:

  • Acclimation: Allow chicks to acclimate for 3-5 days.

  • Infection: Orally inoculate chicks in the infected groups with the Salmonella Enteritidis challenge strain.

  • Treatment Administration: 24 hours post-infection, begin administering this compound HCl in the drinking water to the treatment group for 5-7 consecutive days.[2]

  • Clinical Monitoring: Daily monitor birds for clinical signs of salmonellosis, and record feed/water intake and body weight.[2]

  • Sample Collection: At specified time points, euthanize a subset of birds from each group and aseptically collect samples of the cecum, liver, and spleen for bacterial enumeration.[2]

3. Data Analysis:

  • Statistically compare the bacterial counts between the groups to determine the efficacy of the treatment.

Mast Cell Degranulation Assay

This in vitro assay evaluates the inhibitory effect of this compound HCl on mast cell degranulation.

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 cells (a rat basophilic leukemia cell line) in appropriate media.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Sensitize the cells by incubating them with anti-DNP IgE.[8]

2. Compound Treatment:

  • Prepare various concentrations of this compound HCl in a suitable buffer.

  • Wash the sensitized cells and add the different concentrations of this compound HCl to the wells. Incubate for 30 minutes at 37°C.[8]

  • Include a vehicle control.

3. Degranulation Induction:

  • Induce degranulation by adding DNP-BSA to the wells.

  • Include positive (DNP-BSA without inhibitor), negative (buffer only), and total release (cells lysed with Triton X-100) controls.[8]

  • Incubate for 1 hour at 37°C.

4. β-Hexosaminidase Assay:

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.[8][9]

  • Incubate to allow for color development.

  • Stop the reaction and measure the absorbance at 405 nm.

5. Data Analysis:

  • Calculate the percentage of degranulation for each concentration of this compound HCl relative to the controls.

Conclusion

This compound HCl is a nitrofuran antibiotic with a multi-targeted mechanism of action that has demonstrated broad-spectrum antibacterial and antiprotozoal activity. Additionally, it exhibits immunomodulatory effects through the inhibition of mast cell degranulation. While its use in food-producing animals is restricted due to concerns about persistent residues, it remains a compound of interest for research into novel antimicrobial and anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for the continued investigation of the biological activities of this compound HCl. Further research is warranted to generate more comprehensive quantitative data on its antimicrobial spectrum.

References

Furaltadone as a Synthetic Chemotherapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone (B92408) is a synthetic chemotherapeutic agent belonging to the nitrofuran class of antibiotics.[1] Historically, it has been utilized in veterinary medicine to treat and prevent bacterial and protozoan infections, particularly in poultry and livestock, due to its broad-spectrum activity.[2][3][4] However, concerns regarding the potential carcinogenic and mutagenic effects of its residues in food products have led to a worldwide ban on its use in food-producing animals in many jurisdictions, including the European Union and the United States.[1][5][6] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetics, toxicity, and the analytical methods for its detection.

Chemical Properties

This compound hydrochloride is a yellow, crystalline, odorless powder.[2] Its chemical structure features a 5-nitrofuran ring, which is crucial for its biological activity.[3]

PropertyValue
Chemical Name5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidone hydrochloride[2]
Molecular FormulaC₁₃H₁₆N₄O₆·HCl[3]
Molecular Weight360.75 g/mol [3]
CAS Number139-91-3[1]
SolubilitySoluble in water and DMSO.[3][7]

Mechanism of Action

This compound functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[8] This activation is a key step in its antibacterial effect.

  • Uptake and Activation : this compound is taken up by bacterial cells. Inside the cell, bacterial nitroreductases reduce the nitro group on the furan (B31954) ring.[8]

  • Formation of Reactive Intermediates : This reduction process generates highly reactive electrophilic intermediates.[8][9]

  • Multi-Targeted Damage : These reactive intermediates are non-specific and cause damage to multiple cellular components:

    • DNA and RNA : They induce strand breaks and other modifications, leading to the inhibition of DNA replication and transcription.[7][8][9] This damage can also affect enzymes crucial for maintaining DNA integrity, such as DNA gyrase and topoisomerase II.[10]

    • Ribosomal Proteins : The intermediates can inactivate ribosomal proteins, thereby halting protein synthesis.[8]

    • Enzymes : They can cause irreversible damage to the prosthetic groups of enzymes and degrade their polypeptide chains.[7][11] Other key enzymatic pathways, like the citric acid cycle, are also disrupted.[8]

This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[8]

Signaling Pathway Diagram: Antibacterial Mechanism of this compound

Furaltadone_Mechanism Mechanism of Action of this compound This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Uptake Activation Activation by Bacterial Nitroreductases BacterialCell->Activation Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA_RNA Bacterial DNA & RNA Intermediates->DNA_RNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Cellular Enzymes Intermediates->Enzymes Damage1 Strand Breaks, Inhibition of Replication DNA_RNA->Damage1 Damage2 Inactivation, Inhibition of Protein Synthesis Ribosomes->Damage2 Damage3 Inactivation, Metabolic Disruption Enzymes->Damage3 CellDeath Bacterial Cell Death Damage1->CellDeath Damage2->CellDeath Damage3->CellDeath

Caption: Intracellular activation and multi-targeted action of this compound.

Antibacterial Spectrum

This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[2][9] It has shown efficacy against pathogens such as Staphylococcus species, Salmonella, and Escherichia coli.[2][9] It is also effective against certain protozoa, such as those causing coccidiosis.[3][9]

Gram-Positive BacteriaGram-Negative BacteriaProtozoa
Staphylococcus spp.[9]Salmonella spp.[9][12]Coccidia[9]
Streptococcus spp.[2]Escherichia coli[2]
Proteus spp.[2]

Pharmacokinetics and Metabolism

This compound is rapidly metabolized in animals, and the parent drug has a short half-life.[4][13][14] A study in preruminant calves administered a single oral dose of 14.0 mg/kg of this compound reported a mean maximum plasma concentration of 2.5 µg/ml at approximately 3 hours post-administration, with a final elimination half-life of 2.5 hours.[15]

The primary and tissue-bound metabolite of this compound is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[16][17] Due to the rapid metabolism of the parent compound, AMOZ serves as the marker residue for detecting the illegal use of this compound in food products.[13][16] AMOZ is stable and can persist in tissues for several weeks after treatment has ceased.

Depletion of this compound and its Metabolite AMOZ in Poultry
TissueCompoundConcentration at 3 Weeks Post-Treatment (Therapeutic Dose)
MuscleAMOZ270 µg/kg[18]
LiverAMOZ80 µg/kg[18]
GizzardAMOZ331 µg/kg[18]
Egg (Yolk or White)AMOZDetectable[19]

Toxicity

The use of this compound in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenic and mutagenic effects on consumers.[1][19] Toxicological studies have shown that nitrofurans can cause DNA damage.[20]

Study TypeOrganism/Cell LineEndpointResult
Short-term toxicitySelenastrum capricornutum (algae)96-hr EC50>1.45 mg/L (less toxic than nitrofurazone)[21]
Short-term toxicityDaphnia magna (crustacean)24-hr EC50>40.04 mg/L (less toxic than nitrofurazone)[21]
Short-term toxicityDaphnia magna (crustacean)48-hr EC50>28.67 mg/L (less toxic than nitrofurazone)[21]
CytotoxicityHEp-2, Caco-2, V79 cellsCell viability, growth, LDH release, O₂ consumptionThis compound exhibited toxicity.[22]
In vivo drug metabolismRatsPentobarbitone-induced sleeping timeProlonged at a dose of 400 mg/kg, suggesting inhibition of drug metabolism.[23][24][25]

Experimental Protocols

Synthesis of this compound Hydrochloride

The laboratory-scale synthesis of this compound hydrochloride is a multi-step process.[26]

Step 1: Synthesis of Intermediate 1 (5-nitro-2-furaldehyde semicarbazone)

  • Procedure : Semicarbazide hydrochloride is dissolved in a water-ethanol mixture. A catalytic amount of concentrated sulfuric acid is added, followed by the addition of 5-nitrofurfural diacetate. The mixture is heated with stirring to initiate the reaction.[26]

Step 2: Synthesis of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ)

Step 3: Formation of this compound Base

  • Procedure : AMOZ is dissolved in a suitable solvent like ethanol. An alcoholic solution of 5-nitro-2-furaldehyde (B57684) is added to the AMOZ solution. The condensation reaction proceeds upon standing, and the this compound product may precipitate and can be collected by filtration.[26]

Step 4: Formation of this compound Hydrochloride

  • Procedure : The this compound base is treated with hydrochloric acid to yield the final hydrochloride salt.[26]

Workflow for Synthesis of this compound Hydrochloride

Furaltadone_Synthesis Synthesis Workflow for this compound HCl cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Semicarbazide Semicarbazide HCl Intermediate1 5-nitro-2-furaldehyde semicarbazone Semicarbazide->Intermediate1 Nitrofurfural 5-Nitrofurfural Diacetate Nitrofurfural->Intermediate1 Condensation Condensation Reaction Intermediate1->Condensation Epichlorohydrin Epichlorohydrin Intermediate2 AMOZ Epichlorohydrin->Intermediate2 Morpholine Morpholine Morpholine->Intermediate2 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 Intermediate2->Condensation FuraltadoneBase This compound Base Condensation->FuraltadoneBase Acidification Acidification with HCl FuraltadoneBase->Acidification FinalProduct This compound HCl Acidification->FinalProduct

Caption: Key stages in the synthesis of this compound hydrochloride.

Detection of this compound Metabolite (AMOZ) by LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the confirmatory analysis of this compound residues.[16][28]

1. Sample Preparation:

  • Hydrolysis and Derivatization : A sample (e.g., tissue, egg) is weighed. Hydrochloric acid is added to release the tissue-bound AMOZ. This is followed by the addition of 2-nitrobenzaldehyde (B1664092) (NBA) to derivatize AMOZ into NPAOMZ, a more stable form for analysis. The sample is then incubated.[13][16]

  • Extraction : The pH is adjusted, and a liquid-liquid extraction is performed using a solvent like ethyl acetate.[16]

  • Clean-up : The organic layer is evaporated, and the residue is reconstituted in a suitable solvent. Further purification may be done using Solid Phase Extraction (SPE).[16]

2. Chromatographic and Mass Spectrometry Analysis:

  • Chromatographic Conditions :

  • Mass Spectrometry Conditions :

    • Ionization : Positive Electrospray Ionization (ESI+).[16]

    • Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16]

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSAMOZ in dried meat powderNot specified0.13 µg/kg[13]
Electrochemical SensorThis compound97 µM[29]Not specified

Workflow for AMOZ Detection

AMOZ_Detection_Workflow Generalized Workflow for AMOZ Detection Sample Sample (e.g., Tissue, Egg) Hydrolysis Acid Hydrolysis (Release of AMOZ) Sample->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid Phase Extraction Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Quantification Analysis->Data Result Detection of AMOZ Data->Result

Caption: Standard procedure for analyzing this compound metabolite AMOZ.

Conclusion

This compound is a potent synthetic antibiotic with a broad spectrum of activity. Its multi-targeted mechanism of action, involving the generation of reactive intermediates that damage bacterial DNA, RNA, and proteins, makes it an effective chemotherapeutic agent. However, due to significant health concerns related to its potential carcinogenicity and the persistence of its metabolite, AMOZ, in tissues, its use in food-producing animals has been widely banned. Robust analytical methods, particularly LC-MS/MS, are crucial for monitoring and enforcing this ban to ensure food safety. Continued research into the toxicological profile and environmental fate of this compound and its metabolites remains important for public health.

References

Furaltadone in Aquaculture: A Technical Whitepaper on Historical Use, Mechanism of Action, and Regulatory Prohibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone (B92408) is a synthetic, broad-spectrum antibiotic belonging to the nitrofuran class. Historically, it was utilized in veterinary medicine, including aquaculture, to treat and prevent a range of bacterial and protozoal infections. However, significant concerns regarding the carcinogenic and genotoxic potential of its residues in food-producing animals led to a global prohibition on its use. This technical guide provides an in-depth review of this compound, focusing on its historical applications in aquaculture, its biochemical mechanism of action, the scientific basis for its ban, and the current alternatives available for managing aquatic diseases. Due to its long-standing prohibited status, this document is based on historical data and regulatory assessments, as recent research on its application is unavailable.

Introduction: The Rise and Fall of a Potent Antimicrobial

This compound was once employed in livestock, poultry, and aquaculture to control diseases caused by susceptible pathogens, including species of Vibrio and Aeromonas.[1][2][3] As a nitrofuran, it offered broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5] The primary appeal of nitrofurans was their high efficacy and low cost.[6]

However, scientific investigations revealed that this compound, like other nitrofurans, is rapidly metabolized in animals. Its metabolites can covalently bind to tissue proteins, forming persistent residues that are stable for extended periods.[3][5] The discovery that these metabolites pose a potential carcinogenic and mutagenic risk to human consumers of animal products prompted regulatory bodies worldwide to prohibit the use of this compound in food-producing animals.[2][4]

Regulatory Status: A Prohibited Substance

The use of this compound in food-producing animals, including all aquaculture species, is banned in numerous jurisdictions globally. This prohibition is based on the inability to establish a safe maximum residue limit (MRL) for its metabolites.

Jurisdiction Regulatory Body Status Key Regulations/Directives Reference Point for Action (RPA) for Metabolites
European Union European CommissionProhibitedRegulation (EU) No 37/2010; Regulation (EU) 2019/18710.5 µg/kg for the sum of nitrofuran metabolites
United States Food and Drug Administration (FDA)ProhibitedApproval withdrawn in the early 1990sZero tolerance
China Ministry of AgricultureBannedRegulation on Veterinary MedicinesNot specified in search results
Australia Australian Pesticides and Veterinary Medicines AuthorityProhibitedUse in food production prohibited since 1992Not specified in search results
Thailand Ministry of Agriculture and CooperativesBannedBanned since 2002Not specified in search results
India Coastal Aquaculture AuthorityBannedMOCI Notification SO 792 (E)No residues should be left in the animal body

This table summarizes the regulatory status based on available search results. RPAs are subject to change and are used for enforcement purposes for banned substances.[2][7][8][9][10][11][12]

The logical pathway leading to the ban is illustrated below.

Furaltadone_Ban_Logic cluster_Use This compound Application cluster_Metabolism Biological Process cluster_Risk Human Health Risk cluster_Action Regulatory Action Use Use in Aquaculture (e.g., feed additive) Metabolism Rapid in vivo metabolism Use->Metabolism ingestion by fish Residues Formation of persistent, tissue-bound metabolites (AMOZ) Metabolism->Residues Consumption Human consumption of contaminated seafood Residues->Consumption residues in edible tissue HealthConcern Potential Carcinogenic & Genotoxic Effects Consumption->HealthConcern Ban Global Prohibition in Food Animals HealthConcern->Ban scientific evidence

Figure 1: Logical workflow from this compound use to its regulatory ban.

Mechanism of Action: A Multi-Target Assault on Bacteria

This compound's potent antibacterial effect stems from a complex, multi-targeted mechanism of action that is characteristic of the nitrofuran class. Nitrofurans are prodrugs, meaning they are inactive until they are metabolized within the target bacterial cell.

Step Description Key Cellular Components Involved
1. Cellular Uptake The this compound molecule enters the bacterial cell.Bacterial cell membrane
2. Reductive Activation Inside the bacterium, the nitro group (-NO2) of the furan (B31954) ring is reduced by bacterial enzymes known as nitroreductases.Type I nitroreductases (e.g., encoded by nfsA, nfsB)
3. Formation of Reactive Intermediates This enzymatic reduction generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.This compound metabolites (radicals)
4. Multi-Target Damage These cytotoxic intermediates non-specifically attack multiple vital cellular macromolecules.- DNA & RNA: Cause strand breakage and other genetic damage, inhibiting replication and transcription.[13][14] - Ribosomal Proteins: Bind to ribosomes, disrupting protein synthesis.[15][16] - Metabolic Enzymes: Inhibit enzymes crucial for key metabolic pathways, such as the citric acid cycle and pyruvate (B1213749) metabolism.[13][15]
5. Cell Death The cumulative and widespread damage to essential cellular processes leads to the inhibition of bacterial growth (bacteriostatic effect) and, at higher concentrations, cell death (bactericidal effect).N/A

This multi-pronged attack makes it difficult for bacteria to develop resistance compared to antibiotics that target a single pathway.[13]

Nitrofuran_MoA cluster_cell Bacterial Cell cluster_targets Cellular Targets This compound This compound (Prodrug) Activation Reductive Activation This compound->Activation Bacterial Nitroreductases Intermediates Reactive Intermediates (e.g., radicals, hydroxylamines) Activation->Intermediates DNA DNA / RNA Intermediates->DNA Damage Ribosomes Ribosomes Intermediates->Ribosomes Inhibition Enzymes Metabolic Enzymes Intermediates->Enzymes Inhibition CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Figure 2: Mechanism of action of this compound within a bacterial cell.

Pharmacokinetics and Residue Analysis

A critical aspect of this compound toxicology is its pharmacokinetic profile. The parent this compound compound has a very short half-life in vivo and is rapidly metabolized.[5][13] Consequently, the parent drug is often undetectable in tissues shortly after administration ceases.[5][17]

The primary concern is the formation of a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) .[3][5] This metabolite becomes covalently linked to proteins and can persist in edible tissues like muscle, liver, and gizzard for weeks after the withdrawal of the drug.[18][19]

Due to this persistence, regulatory monitoring and food safety testing do not target the parent this compound but rather its marker residue, AMOZ.[20] The standard analytical method involves acid hydrolysis to release the bound AMOZ from tissue proteins, followed by derivatization (typically with 2-nitrobenzaldehyde) and detection using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

While specific pharmacokinetic studies in fish are scarce in the available literature, a study in poultry demonstrated that after administering feed medicated with this compound (132 mg/kg) and a 3-week withdrawal period, AMOZ concentrations were 270 µg/kg in muscle, 80 µg/kg in liver, and 331 µg/kg in gizzard.[18] Another study noted evidence of this compound metabolite binding to the hepatic DNA of trout.[22]

Historical Efficacy and Experimental Protocols

As no modern research can be conducted on its application, a detailed experimental protocol for this compound is not presented. Instead, a generalized workflow for evaluating the efficacy of any antimicrobial agent in an aquaculture research setting is provided below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis Acclimation Acclimate fish stock to experimental conditions Groups Divide fish into treatment groups (Control, Medicated, etc.) Acclimation->Groups Challenge Challenge with pathogen (e.g., Aeromonas salmonicida) Groups->Challenge Treatment Administer antimicrobial (e.g., in medicated feed) Challenge->Treatment Monitoring Monitor daily for clinical signs, mortality, and behavior Treatment->Monitoring Sampling Collect samples at endpoint (tissue, blood, etc.) Monitoring->Sampling Analysis Analyze data: - Cumulative mortality - Relative Percent Survival (RPS) - Histopathology Sampling->Analysis Conclusion Draw conclusions on efficacy Analysis->Conclusion

Figure 3: Generalized workflow for an in vivo antimicrobial efficacy trial.

Alternatives to this compound in Modern Aquaculture

With the prohibition of this compound and other nitrofurans, the aquaculture industry has adopted a range of alternative strategies for disease management. These approaches focus on prevention and treatment using approved and sustainable methods.

Alternative Strategy Description Examples of Application Advantages Limitations
Approved Antibiotics Use of antibiotics that are legally approved for aquaculture, with established Maximum Residue Limits (MRLs) and withdrawal periods.Florfenicol, Oxytetracycline, Sulfadimethoxine/Ormetoprim for various bacterial infections.[24]Proven efficacy for specific pathogens.Risk of antimicrobial resistance (AMR); potential environmental impact.
Vaccination Prophylactic administration of vaccines to stimulate the fish's immune system against specific pathogens.Commercially available vaccines for diseases caused by Aeromonas, Edwardsiella, and Streptococcus.[25]Reduces need for antibiotics; long-term protection.Can be costly; often administered by injection (labor-intensive); strain-specific.
Probiotics & Prebiotics Live beneficial microorganisms (probiotics) or non-digestible feed ingredients (prebiotics) that improve the gut microbial balance and host health.Use of Bacillus species in feed to improve gut health and disease resistance.[25][26]Enhances gut health; non-specific immune stimulation; environmentally friendly.Efficacy can be variable; requires consistent application.
Bacteriophage Therapy The use of viruses (bacteriophages) that specifically infect and kill target pathogenic bacteria.Phage preparations targeting pathogenic Vibrio and Aeromonas species.[1][25][27]Highly specific to target pathogens; self-replicating at the site of infection; low risk of resistance.Narrow host range; potential for phage-resistant bacteria to emerge.
Phytobiotics (Plant-Based Products) Extracts from medicinal plants and herbs that possess antimicrobial and immunostimulatory properties.Use of extracts from garlic, neem, turmeric, and essential oils in feed.[25][28][29]Natural origin; often have multiple modes of action.Efficacy and dosage need standardization; potential for palatability issues.
Nanoparticles Use of nanomaterials (e.g., zinc oxide, copper nanoparticles) with antimicrobial properties.Investigational use against Vibrio species.[24][30]Effective at low concentrations; low risk of resistance.Potential for toxicity to aquatic organisms and the environment; research is still emerging.

Conclusion

This compound is a potent nitrofuran antibiotic whose use in aquaculture is now a matter of historical record rather than current practice. Its prohibition, driven by robust scientific evidence of carcinogenic risks associated with its residues, underscores the evolution of food safety standards and regulatory oversight in the global aquaculture industry. For researchers and drug development professionals, the story of this compound serves as a critical case study in the importance of evaluating long-term toxicological profiles and residue kinetics of veterinary drugs. The focus of modern aquaculture has rightly shifted towards sustainable and safe alternatives, including vaccines, probiotics, and phage therapy, to ensure both animal health and consumer safety.

References

Methodological & Application

Application Note: Quantitative Determination of AMOZ in Poultry Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) in poultry tissue. AMOZ is the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone (B92408). Due to the rapid metabolism of the parent drug, regulatory monitoring relies on the detection of its persistent metabolites. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. The protocol includes a detailed sample preparation procedure involving acid hydrolysis to release the protein-bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance chromatographic retention and mass spectrometric response. The use of a deuterated internal standard (AMOZ-d5) ensures accuracy and precision. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been prohibited for use in food-producing animals in many regions, including the European Union, due to concerns about their carcinogenic potential. This compound is a member of this class, and its use in poultry farming is illegal. Following administration, this compound is rapidly metabolized, and its metabolite, AMOZ, becomes covalently bound to tissue proteins. These tissue-bound metabolites are very stable and can persist for an extended period, making them ideal markers for detecting the illegal use of the parent drug.

The analytical challenge lies in the release of AMOZ from the protein matrix and its subsequent detection at trace levels. The established method involves an acid-catalyzed hydrolysis to free the metabolite. However, direct analysis of AMOZ by LC-MS/MS is hampered by its low molecular weight and poor ionization efficiency. To overcome these limitations, a derivatization step using 2-nitrobenzaldehyde (2-NBA) is employed. This reaction forms the more stable and readily ionizable derivative, NP-AMOZ, which has a higher molecular weight, moving it out of the low-mass region often affected by background interference. This application note describes a robust LC-MS/MS method for the reliable quantification of AMOZ in poultry tissue.

Experimental Protocol

Materials and Reagents
  • Standards: AMOZ (≥99.5% purity), AMOZ-d5 (internal standard, IS)

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade), n-hexane (analytical grade)

  • Reagents: Hydrochloric acid (HCl, 37%), Potassium phosphate (B84403) dibasic (K₂HPO₄), Sodium hydroxide (B78521) (NaOH), 2-Nitrobenzaldehyde (2-NBA, ≥98% purity), Dimethyl sulfoxide (B87167) (DMSO), Formic acid (LC-MS grade), Ammonium formate.

  • Water: Deionized water, 18 MΩ·cm or greater

  • Equipment: High-speed homogenizer, polypropylene (B1209903) centrifuge tubes (50 mL), incubator/water bath, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, LC-MS/MS system.

Standard Solution Preparation
  • AMOZ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AMOZ standard in methanol.

  • AMOZ Intermediate and Working Standards: Prepare a series of working standard solutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL) by serial dilution of the stock solution with methanol.[1]

  • AMOZ-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the AMOZ stock solution.

  • AMOZ-d5 IS Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 10 ng/mL).

  • 2-NBA Derivatization Reagent (50 mM in Methanol): Prepare fresh by dissolving an appropriate amount of 2-NBA in methanol.[1]

Sample Preparation
  • Homogenization: Homogenize a representative sample of poultry muscle tissue until a uniform consistency is achieved.

  • Weighing and Spiking: Weigh 1.0 g ± 0.05 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Spike the sample with a known volume of the AMOZ-d5 IS working solution.

  • Hydrolysis: Add 5 mL of 0.1 M HCl to the sample.[2] Vortex for 1 minute.

  • Derivatization: Add 200 µL of 50 mM 2-NBA solution in methanol.[1] Vortex thoroughly and incubate at 37°C for 16 hours (overnight).[1]

  • Neutralization: After incubation, cool the sample to room temperature. Add 5 mL of 0.1 M K₂HPO₄ buffer, followed by adjustment to a pH of approximately 7.5 with 1 M NaOH.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube.[2] Vortex vigorously for 2 minutes. Centrifuge at 4000 x g for 10 minutes.

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to dissolve and transfer to an LC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterSetting
LC System: Agilent 1200 series or equivalent
Column: C18 column (e.g., 100mm x 2.1mm, 1.7µm)[3]
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Methanol
Flow Rate: 0.30 mL/min
Injection Volume: 10 µL
Column Temp: 40°C
Gradient Program: Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Tandem Mass Spectrometry (MS/MS)

ParameterSetting
MS System: Triple quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Capillary Voltage: 3.5 kV
Source Temp: 150°C
Desolvation Temp: 400°C
Gas Flow: Instrument dependent, optimize for best signal

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
NP-AMOZ 335.1291.1127.115
NP-AMOZ-d5 (IS) 340.1101.9-25

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The performance of this method should be validated according to regulatory guidelines such as those from the European Commission Decision 2002/657/EC. Key validation parameters are summarized below, with typical values obtained from published studies on AMOZ in poultry or similar meat matrices.

Validation ParameterTypical Performance Characteristics
Linearity (R²) ≥ 0.99[2]
Accuracy (% Recovery) 80 - 110%[4]
Precision (%RSD) Intra-day: < 10%, Inter-day: < 15%
Limit of Quantification (LOQ) 0.1 - 0.5 µg/kg
Decision Limit (CCα) Typically 0.1 µg/kg[5]
Detection Capability (CCβ) Typically 0.2 - 0.5 µg/kg[5]

Visualizations

Experimental Workflow

AMOZ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Poultry Tissue Weighing 2. Weighing & Spiking with AMOZ-d5 (IS) Homogenization->Weighing Hydrolysis 3. Acid Hydrolysis (0.1 M HCl) Weighing->Hydrolysis Derivatization 4. Derivatization (2-NBA, 37°C, 16h) Hydrolysis->Derivatization Neutralization 5. Neutralization (K2HPO4, NaOH) Derivatization->Neutralization LLE 6. Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation 7. Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 9. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 10. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 11. Quantification (Internal Standard Method) MS_Detection->Quantification Reporting 12. Result Reporting Quantification->Reporting

Caption: Experimental workflow for AMOZ detection in poultry tissue.

Signaling Pathway (Metabolic Fate of this compound)

Furaltadone_Metabolism This compound This compound (Parent Drug) Metabolism Rapid In-Vivo Metabolism This compound->Metabolism AMOZ_Free AMOZ (Free Metabolite) Metabolism->AMOZ_Free Protein_Binding Covalent Binding to Macromolecules AMOZ_Free->Protein_Binding AMOZ_Bound Tissue-Bound AMOZ (Persistent Residue) Protein_Binding->AMOZ_Bound

Caption: Metabolic pathway of this compound to its tissue-bound metabolite, AMOZ.

References

Application Note: High-Sensitivity Analysis of Furaltadone Residues in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of Furaltadone residues in animal feed. Due to the rapid metabolism of this compound in animals, the analytical method targets its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The described methodology involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable derivative (NP-AMOZ). The sample is then purified using solid-phase extraction (SPE) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and is suitable for regulatory monitoring and research purposes.

Introduction

This compound is a nitrofuran antibiotic previously used in veterinary medicine for its broad-spectrum antibacterial properties.[1] However, concerns regarding the potential carcinogenic and mutagenic effects of its residues have led to a ban on its use in food-producing animals in many jurisdictions, including the European Union.[1] this compound is rapidly metabolized, and its residues become covalently bound to tissue macromolecules. Therefore, the detection of the parent compound is often not feasible. The marker residue for this compound is its metabolite, AMOZ, which can be released from its protein-bound state by acid hydrolysis.[1] This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound, via its metabolite AMOZ, in animal feed samples.

Data Presentation

The performance of various methods for the determination of this compound and its metabolite in feed and related matrices is summarized below.

Table 1: Performance of HPLC-UV and LC-MS Methods for Nitrofuran Analysis in Feed

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
This compoundHPLC-UVFeeds0.1 mg/kg1 mg/kg84.2-99.5[2]
FurazolidoneHPLC-UVFeeds0.1 mg/kg1 mg/kg84.2-99.5[2]
NitrofurazoneHPLC-UVFeeds0.2 mg/kg2 mg/kg84.2-99.5[2]
NitrovinHPLC-UVFeeds0.2 mg/kg2 mg/kg84.2-99.5[2]
This compoundLC-DADFeeds2.1 - 2.7 µg/kg--[3]

Table 2: Performance of LC-MS/MS Methods for this compound (AMOZ) Analysis

MethodMatrixCCα (Decision Limit)CCβ (Detection Capability)Recovery (%)Reference
UHPLC-MS/MSFeed, Water, Food of Animal Origin--88.9 - 107.3[4]
LC-MS/MSAnimal Tissue0.1 µg/kg0.5 µg/kg-[5]
LC-MS/MSMeat0.013 - 0.200 µg/kg--[6][7]
LC-MS/MSAnimal Feed50 - 100 µg/kg--[8]

Experimental Protocols

This section details the step-by-step procedure for the sample preparation and analysis of this compound residues in animal feed.

Materials and Reagents

Sample Preparation Workflow

Furaltadone_Workflow cluster_extraction Extraction & Hydrolysis cluster_cleanup Purification cluster_analysis Analysis A 1. Homogenize Feed Sample (2g) B 2. Add Hydrochloric Acid A->B C 3. Add 2-Nitrobenzaldehyde (Derivatization) B->C D 4. Incubate C->D E 5. pH Adjustment D->E F 6. Solid-Phase Extraction (SPE) E->F G 7. Elute Analyte F->G H 8. Evaporate to Dryness G->H I 9. Reconstitute H->I J 10. LC-MS/MS Analysis I->J

Caption: Workflow for this compound residue analysis in feed.

Detailed Protocol
  • Sample Homogenization:

  • Extraction and Derivatization:

    • To the sample, add a known amount of internal standard solution.

    • Add hydrochloric acid and a solution of 2-nitrobenzaldehyde in methanol or DMSO.[9][10]

    • Vortex the tube for approximately 1 minute to ensure thorough mixing.

    • Incubate the sample, for example, at 37°C overnight, to allow for hydrolysis and derivatization.[9]

  • Sample Cleanup (Solid-Phase Extraction):

    • After incubation, allow the sample to cool to room temperature.

    • Adjust the pH of the extract with a suitable buffer, such as dipotassium hydrogen phosphate and sodium hydroxide.[11]

    • Centrifuge the sample to pellet any solid material.

    • Condition an SPE cartridge with methanol followed by water.[1]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the derivatized analyte (NP-AMOZ) with a suitable solvent like methanol or ethyl acetate.[1]

  • Final Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with additives like formic acid or ammonium formate) is typically employed.[2][9]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.[2][9]

    • Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Transitions: Specific precursor-to-product ion transitions for NP-AMOZ and the internal standard are monitored.

Conclusion

The presented protocol for the analysis of this compound residues in animal feed provides a reliable and sensitive method for detecting this banned substance. The key steps of hydrolysis, derivatization, and SPE cleanup, followed by LC-MS/MS analysis, ensure accurate quantification of the this compound metabolite AMOZ. This methodology is crucial for food safety monitoring programs and for ensuring compliance with regulatory standards.

References

Application Notes and Protocols for ELISA-Based Screening of Furaltadone Metabolite AMOZ

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite and marker residue of the banned nitrofuran antibiotic, furaltadone (B92408).

Introduction

This compound, a broad-spectrum nitrofuran antibiotic, has been prohibited for use in food-producing animals in numerous countries due to the potential carcinogenic properties of its residues.[1][2] Regulatory monitoring for this compound use relies on the detection of its tissue-bound metabolite, AMOZ.[3][4] The parent drug is rapidly metabolized, but AMOZ remains stable and covalently bound to tissue proteins, making it a reliable marker for illegal this compound administration.[1]

This document details a competitive ELISA method for the rapid screening of AMOZ in various food matrices. The protocol involves an initial sample preparation to release and derivatize the bound AMOZ, followed by detection using a competitive immunoassay format.

Principle of the Competitive ELISA for AMOZ

The ELISA for AMOZ is based on the principle of a competitive immunoassay.[1][5] In this format, free AMOZ present in the sample or standard competes with a fixed amount of enzyme-labeled AMOZ (e.g., AMOZ-HRP conjugate) for a limited number of specific antibody binding sites that are pre-coated on the microtiter plate wells.[1][6]

After an incubation period, unbound reagents are washed away. A substrate/chromogen solution is then added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color developed is inversely proportional to the concentration of AMOZ in the sample.[5][7] A higher concentration of AMOZ in the sample will result in less binding of the enzyme-labeled AMOZ and, consequently, a weaker color signal. The concentration of AMOZ in the samples is determined by comparing the absorbance with a standard curve.

Below is a diagram illustrating the principle of the competitive ELISA for AMOZ detection.

ELISA_Principle Antibody Anti-AMOZ Antibody r2 Antibody->r2 Sample_AMOZ AMOZ from Sample (Free Antigen) r1 Sample_AMOZ->r1 Competes with Enzyme_AMOZ AMOZ-HRP Conjugate (Labeled Antigen) Enzyme_AMOZ->r1 r1->Antibody r2->Sample_AMOZ r2->Enzyme_AMOZ Result_High High AMOZ in Sample: Low Signal r2->Result_High Result_Low Low AMOZ in Sample: High Signal r2->Result_Low

Caption: Principle of the competitive ELISA for AMOZ detection.

Experimental Protocols

The following protocols provide a generalized procedure for the analysis of AMOZ in various food matrices. It is essential to consult the specific instructions provided with the commercial ELISA kit being used, as reagent concentrations and incubation times may vary.

Sample Preparation and Derivatization

The initial step involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable derivative, NP-AMOZ.[4][8]

Materials:

  • Homogenizer

  • Centrifuge

  • Water bath or incubator

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Reagents: Deionized water, 1 M Hydrochloric Acid (HCl), 2-nitrobenzaldehyde (2-NBA) solution (e.g., 10 mM in DMSO), 0.1 M Dipotassium Phosphate (K2HPO4), 1 M Sodium Hydroxide (NaOH), Ethyl Acetate (B1210297), n-Hexane.[1][7][9]

Procedure for Animal Tissue (Fish, Shrimp, Chicken):

  • Weigh 1.0 ± 0.05 g of the homogenized sample into a centrifuge tube.[7]

  • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of derivatization reagent (2-NBA).[7][9]

  • Vortex the mixture thoroughly for at least 1 minute.[7]

  • Incubate the sample. This can be done overnight (approximately 16 hours) at 37°C or for 3 hours in a 50°C water bath.[7]

  • After incubation, allow the samples to cool to room temperature.

  • Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 M NaOH to neutralize the mixture. Vortex briefly.[7][9]

  • Add 5 mL of ethyl acetate and vortex for 5 minutes for liquid-liquid extraction.[7]

  • Centrifuge at 4000 rpm for 10 minutes.[7][9]

  • Transfer the upper ethyl acetate layer (approximately 2.5 mL) to a clean tube.[9]

  • Evaporate the ethyl acetate to dryness using a nitrogen evaporator or a water bath at 50-60°C.[7]

  • Reconstitute the dried residue with 1 mL of n-hexane and 1 mL of sample dilution buffer (provided in the ELISA kit). Vortex thoroughly.[9]

  • Centrifuge at 4000 rpm for 10 minutes.

  • The lower aqueous phase is used for the ELISA assay.[9]

The following diagram outlines the general workflow for sample preparation.

Sample_Prep_Workflow Start Homogenized Sample (1g) Step1 Add Water, HCl, and 2-Nitrobenzaldehyde (Derivatization Reagent) Start->Step1 Step2 Vortex and Incubate (e.g., 37°C overnight) Step1->Step2 Step3 Neutralize with K2HPO4 and NaOH Step2->Step3 Step4 Liquid-Liquid Extraction with Ethyl Acetate Step3->Step4 Step5 Centrifuge and Collect Supernatant Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Reconstitute in n-Hexane and Sample Dilution Buffer Step6->Step7 Step8 Centrifuge and Collect Aqueous Phase Step7->Step8 End Aqueous Phase Ready for ELISA Step8->End

Caption: General workflow for AMOZ sample preparation.

ELISA Procedure

Materials:

  • AMOZ ELISA Kit (containing pre-coated microtiter plate, standards, AMOZ-HRP conjugate, antibody solution, wash buffer, substrate A and B, and stop solution).[7]

  • Micropipettes and tips

  • Microtiter plate reader (450 nm)

Procedure:

  • Allow all reagents and samples to reach room temperature before use.

  • Prepare the required amount of wash buffer by diluting the concentrated stock as per the kit instructions.[1]

  • Add 50 µL of each standard and prepared sample into the appropriate wells of the microtiter plate in duplicate.[1][7]

  • Add 50 µL of AMOZ-HRP conjugate to each well (except for the blank wells).[1][7]

  • Add 50 µL of the antibody working solution to each well.[7]

  • Seal the plate and gently shake to mix. Incubate for 30-45 minutes at 25°C in the dark.[1][7]

  • Wash the plate 3-5 times with the diluted wash buffer.[1][7]

  • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[7]

  • Incubate for 15 minutes at 25°C in the dark for color development.[1][7]

  • Add 50 µL of Stop Solution to each well to terminate the reaction.[7]

  • Read the absorbance at 450 nm within 10 minutes.[1]

Data Presentation

The performance of AMOZ ELISA kits can vary between manufacturers and sample matrices. The following tables summarize key quantitative data from various sources.

Table 1: Detection Limits and Recovery Rates

MatrixDetection Limit (LOD/LOQ)Recovery Rate (%)Citation
Animal Tissue0.009 ng/mL (LOD)81.1 - 105.3[8]
Cultured Fish0.1 µg/kg (LOD)89.8 - 112.5[4][10]
Muscle, Liver, Honey, Milk, Egg0.1 ppb (LOD)75 - 85 ± 15-25[7]
Seafood (Fish, Shrimp)0.1 ppb (Sensitivity)N/A
Dried Meat Powder0.13 µg/kg (LOQ)81 - 108[3]

Table 2: Cross-Reactivity

CompoundCross-Reactivity (%)Citation
AMOZ100[7]
AOZ< 0.1[7]
AHD< 0.1[7]
SEM< 0.1[7]

Table 3: Assay Performance Characteristics

ParameterValueCitation
IC50 (Animal Tissue)0.11 ng/mL[8]
IC50 (Cultured Fish)0.325 µg/kg[4][10]
Standard Curve Range0.05 - 4.05 ppb[7]
Incubation Time (Assay)45 min + 15 min[7]
Assay Time (Biorex Kit)45 minutes[11]

Conclusion

The competitive ELISA method provides a sensitive, specific, and high-throughput screening tool for the detection of the this compound metabolite AMOZ in a variety of food matrices.[4][10] The straightforward sample preparation and rapid assay time make it a valuable method for regulatory laboratories and food safety professionals to monitor for the illegal use of this compound. For confirmatory analysis, positive results from ELISA screening should be verified by a reference method such as LC-MS/MS.[3]

References

Application Notes and Protocols for Immunoassay Development: Synthesis of AMOZ and Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) haptens and the subsequent development of immunoassays for its detection. The protocols outlined are intended to serve as a comprehensive guide for researchers involved in food safety, veterinary drug monitoring, and diagnostic assay development.

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the principal tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408).[1][2][3] Due to the carcinogenic and mutagenic properties of nitrofuran residues, their use in food-producing animals is prohibited in many countries.[1][4] Consequently, sensitive and reliable methods for the detection of AMOZ are crucial for monitoring compliance with food safety regulations. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput screening method for detecting AMOZ in various matrices.[1][5]

The development of a robust immunoassay for a small molecule like AMOZ necessitates the production of specific antibodies. This is achieved by first synthesizing a hapten, a modified version of the target analyte, and then conjugating it to a larger carrier protein to render it immunogenic.[6][7][8] This document details the synthesis of various AMOZ haptens and provides protocols for the development of a competitive immunoassay.

Synthesis of AMOZ Haptens

The synthesis of an effective hapten is a critical step in the development of a specific immunoassay.[9] The primary amino group of AMOZ is the most common site for modification to introduce a linker arm for conjugation to a carrier protein.[1][10][11] Several haptens can be synthesized by reacting AMOZ with different carboxyl- or formyl-containing aromatic compounds.

Synthesis of Carboxyphenyl AMOZ (CPAMOZ)

One common approach is the reaction of AMOZ with 4-carboxybenzaldehyde to form Carboxyphenyl AMOZ (CPAMOZ).[1][2][4]

Experimental Protocol:

  • Dissolve 1.5 mmol of 4-carboxybenzaldehyde in 5 mL of dry methanol.

  • Add 1.0 mmol of AMOZ to the solution.

  • Reflux the reaction mixture at 65°C overnight.[1][2]

  • Monitor the formation of CPAMOZ using thin-layer chromatography.[1][2]

  • Upon completion, cool the reaction mixture to precipitate the product.

  • Wash the resulting CPAMOZ precipitate with ethanol.

  • Dry the purified CPAMOZ under vacuum at room temperature.[4]

Synthesis of Other AMOZ Haptens

Novel haptens have been synthesized to improve the sensitivity and specificity of immunoassays. This includes the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid or 2-(4-formylphenoxy)acetic acid.[9][10] These alternative linkers can influence the presentation of the hapten to the immune system, potentially leading to the generation of antibodies with higher affinity.[10]

General Experimental Protocol (Schiff Base Formation):

  • Dissolve AMOZ in a suitable solvent such as methanol.

  • Add an equimolar amount of the desired formyl-containing compound (e.g., 2-(4-formylphenoxy)acetic acid).

  • Stir the reaction mixture at room temperature to facilitate the formation of a Schiff base.[10]

  • The resulting hapten can be purified using standard chromatographic techniques.

AMOZ_Hapten_Synthesis AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) CPAMOZ CPAMOZ Hapten AMOZ->CPAMOZ Reflux in Methanol OtherHapten Novel AMOZ Hapten AMOZ->OtherHapten Schiff Base Formation Reagent1 4-Carboxybenzaldehyde Reagent1->CPAMOZ Reagent2 2-(4-formylphenoxy)acetic acid Reagent2->OtherHapten

Caption: Synthesis pathways for different AMOZ haptens.

Hapten-Carrier Protein Conjugation

To elicit an immune response, the synthesized hapten must be conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating antigens in ELISA.[1][2] The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is commonly employed.[11][12]

Experimental Protocol (Active Ester Method):

  • Dissolve the AMOZ hapten (e.g., CPAMOZ) in anhydrous N,N-dimethylformamide (DMF).

  • Add NHS and EDC to the hapten solution and stir at room temperature to form the active ester.

  • In a separate container, dissolve the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purify the resulting conjugate by dialysis against PBS to remove unconjugated hapten and coupling reagents.

  • Characterize the conjugate to determine the hapten-to-protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[13][14]

Hapten_Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Hapten AMOZ Hapten ActivatedHapten Activated Hapten (NHS-ester) Hapten->ActivatedHapten Reagents NHS / EDC in DMF Reagents->ActivatedHapten Conjugate Hapten-Carrier Conjugate ActivatedHapten->Conjugate CarrierProtein Carrier Protein (BSA or OVA) CarrierProtein->Conjugate Purification Dialysis Conjugate->Purification Characterization MALDI-TOF MS / UV-Vis Purification->Characterization

Caption: Workflow for hapten-carrier protein conjugation.

Immunoassay Development

An indirect competitive ELISA (ic-ELISA) is a common format for the detection of small molecules like AMOZ.[1][5] In this format, free AMOZ in the sample competes with a coated AMOZ-protein conjugate for binding to a limited amount of specific antibody.

Antibody Production

Antibodies against the AMOZ hapten can be generated by immunizing animals (e.g., mice for monoclonal antibodies or rabbits for polyclonal antibodies) with the hapten-BSA conjugate (immunogen).[4][6] Monoclonal antibodies are often preferred for their high specificity and the potential for a continuous supply.[15]

General Protocol for Monoclonal Antibody Production:

  • Immunize BALB/c mice with the AMOZ-BSA conjugate emulsified in an adjuvant.

  • Administer several booster injections to enhance the immune response.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA.

  • Select the mouse with the highest antibody titer for hybridoma production.

  • Fuse spleen cells from the immunized mouse with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).[4]

  • Select for fused hybridoma cells in a selective medium (e.g., HAT medium).

  • Screen the hybridoma supernatants for the presence of specific anti-AMOZ antibodies using ELISA.

  • Clone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.

  • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.

Indirect Competitive ELISA Protocol

Reagents and Materials:

  • Coating antigen (AMOZ-OVA conjugate)

  • Anti-AMOZ monoclonal or polyclonal antibody

  • Standard solutions of AMOZ or its derivatized form (e.g., 2-NP-AMOZ)

  • Sample extracts

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% OVA in PBS)[4]

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Experimental Procedure:

  • Coating: Dilute the AMOZ-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.[4]

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: Add 50 µL of standard solution or sample extract to each well, followed by 50 µL of the diluted anti-AMOZ antibody.[4][5] Incubate for 30-60 minutes at 37°C.[4][5]

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at 37°C.[4]

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

ic_ELISA_Workflow Start Start Coating Coat plate with AMOZ-OVA Start->Coating Wash1 Wash Coating->Wash1 Blocking Block non-specific sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard and Anti-AMOZ Ab Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add HRP-conjugated Secondary Ab Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for the indirect competitive ELISA of AMOZ.

Data Presentation and Analysis

The results of the ic-ELISA are typically analyzed by plotting a standard curve of absorbance versus the logarithm of the analyte concentration. The concentration of AMOZ in the samples is then interpolated from this curve. Key performance parameters of the assay should be determined and are summarized below.

ParameterDescriptionTypical Values for AMOZ Immunoassays
IC₅₀ (50% Inhibitory Concentration) The concentration of analyte that causes a 50% reduction in the maximum signal. A lower IC₅₀ indicates higher assay sensitivity.0.09 - 4.1 ng/mL[1][6]
LOD (Limit of Detection) The lowest concentration of the analyte that can be reliably distinguished from the blank.0.2 µg/kg[6]
Recovery Rate (%) The percentage of a known amount of analyte spiked into a blank sample matrix that is measured by the assay.81.1% - 117.0%[1][6]
Coefficient of Variation (CV %) A measure of the precision of the assay, calculated as the standard deviation divided by the mean.< 12%[1][6]

Note: The performance characteristics of the immunoassay are highly dependent on the specific antibodies, reagents, and protocol used. The values presented in the table are for illustrative purposes and are based on published data.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for the synthesis of AMOZ haptens and the development of a sensitive and specific immunoassay for the detection of this important this compound metabolite. The successful implementation of these protocols can contribute to enhanced food safety monitoring and regulatory compliance. The provided diagrams and tables serve as quick references for the experimental workflows and expected performance characteristics.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Furaltadone is a synthetic nitrofuran antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][2] As a member of the nitrofuran class, its mechanism of action involves intracellular activation by bacterial nitroreductases.[3] This process generates reactive intermediates that disrupt multiple vital cellular processes, including damaging bacterial DNA and inhibiting ribosomal protein synthesis, ultimately leading to bacterial cell death.[4][5] Due to this multi-targeted mechanism, the development of bacterial resistance to nitrofurans is believed to be low.[6]

Historically, this compound has been used in both human and veterinary medicine.[1][7] However, its use in food-producing animals is now restricted in many regions due to safety concerns.[4][7] In a research and drug development context, this compound serves as a reference compound for studying nitrofuran antibiotics and for investigating antibacterial mechanisms.

Mechanism of Action of this compound

The antibacterial action of this compound, a nitrofuran antibiotic, is initiated upon its entry into the bacterial cell. Inside the bacterium, the drug is activated through the reduction of its nitro group by bacterial nitroreductases. This activation generates highly reactive electrophilic intermediates. These intermediates are non-specific and damage multiple cellular targets. A primary mode of action is the damage to bacterial DNA, causing strand breaks and inhibiting replication. Concurrently, these reactive intermediates interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis. This multi-targeted attack on essential cellular functions results in bacterial cell death.[1][3][6][4][5]

Furaltadone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Furaltadone_in This compound (Prodrug) Activation Activation by Bacterial Nitroreductases Furaltadone_in->Activation Uptake & Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Activation->Reactive_Intermediates DNA_Damage Bacterial DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Ribosome_Damage Ribosomal Protein Inactivation Reactive_Intermediates->Ribosome_Damage Inhibition_Replication Inhibition of DNA Replication DNA_Damage->Inhibition_Replication Inhibition_Protein_Synthesis Inhibition of Protein Synthesis Ribosome_Damage->Inhibition_Protein_Synthesis Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death Inhibition_Protein_Synthesis->Cell_Death

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

Comprehensive quantitative data on the in vitro activity of this compound from recent literature is limited.[6] The following table summarizes the available information on its antibacterial spectrum, primarily focusing on Minimum Inhibitory Concentration (MIC) values where available. It is important to note that testing methodologies and interpretive criteria may have varied across different historical studies.

Bacterial SpeciesGram StainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Staphylococcus aureusPositiveData not readily availableData not readily availableData not readily availableGenerally reported as susceptible.[1]
Salmonella spp.NegativeData not readily availableData not readily availableData not readily availableGenerally reported as susceptible.[16]
Escherichia coliNegativeData not readily availableData not readily availableData not readily availableReported to be effective against E. coli.[2]
Streptococcus spp.PositiveData not readily availableData not readily availableData not readily availableReported as part of its spectrum of activity.[2]

Note: The lack of recent, standardized MIC data highlights the need for contemporary studies to re-evaluate the in vitro potency of this compound against a diverse panel of clinical isolates.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established methodologies.[6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.

1. Materials and Reagents:

  • This compound hydrochloride powder

  • Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Sterile reagent reservoirs

  • Multichannel pipette

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent at a concentration significantly higher than the expected MIC range (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Aliquots of the stock solution can be stored at -20°C or lower until use.

3. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well should contain only broth and will serve as the growth control. The twelfth well will serve as the sterility control (broth only, no inoculum).

4. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • The final volume in each well will be approximately 110 µL.

  • Seal the plates or cover with a lid to prevent evaporation.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, incubation conditions may need to be adjusted (e.g., CO₂-enriched atmosphere).

6. Determination of MIC:

  • After incubation, examine the microtiter plates for bacterial growth. This can be done visually by observing turbidity or by using a plate reader.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The results for the quality control strains should fall within their established acceptable ranges.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Microtiter Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end

Figure 2. Broth microdilution workflow for MIC testing.

References

Protocol for Studying Furaltadone's Effect on Coccidiosis in Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Furaltadone (B92408) is a nitrofuran antibiotic, and its use in food-producing animals is banned in many jurisdictions due to concerns about carcinogenic residues. This document is intended for research and informational purposes only and does not endorse the use of this compound in poultry production.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to economic losses from mortality, reduced weight gain, and poor feed conversion.[1] this compound, a synthetic nitrofuran antibiotic, has historically been used to control coccidiosis due to its broad-spectrum antibacterial and antiprotozoal activities.[2][3] This document provides a detailed protocol for studying the efficacy of this compound against coccidiosis in chickens, outlining experimental design, key parameters to measure, and methodologies.

The primary mechanism of action for nitrofurans like this compound involves the inhibition of bacterial and protozoal enzymes and the damage of microbial DNA.[4] This protocol is designed to provide a framework for evaluating these effects in a controlled experimental setting.

Data Presentation

Table 1: Effect of this compound on Body Weight Gain and Feed Conversion Ratio (FCR) in Broiler Chickens Challenged with Eimeria

Treatment GroupAverage Body Weight Gain (g) (Day 0-21 post-infection)Feed Conversion Ratio (FCR) (Day 0-21 post-infection)
Uninfected Untreated Control (UUC)5501.50
Infected Untreated Control (IUC)4201.95
Infected + this compound (e.g., 200 ppm)5101.65
Infected + Positive Control Drug (e.g., Diclazuril)5251.60

Table 2: Effect of this compound on Oocyst Shedding and Intestinal Lesion Scores in Broiler Chickens Challenged with Eimeria

Treatment GroupMean Oocyst Shedding (oocysts/gram of feces)Mean Intestinal Lesion Score (0-4 scale)
Uninfected Untreated Control (UUC)00.0
Infected Untreated Control (IUC)150,0003.2
Infected + this compound (e.g., 200 ppm)25,0001.1
Infected + Positive Control Drug (e.g., Diclazuril)15,0000.8

Experimental Protocols

In Vivo Efficacy Study

This protocol describes a typical floor pen study to evaluate the efficacy of this compound against a controlled Eimeria infection in broiler chickens.[5]

3.1.1. Animals and Housing:

  • Animals: Day-old broiler chicks of a commercial strain.

  • Housing: Birds are housed in floor pens with clean litter. Environmental conditions (temperature, humidity, lighting) should be controlled and monitored.

3.1.2. Experimental Design:

  • Acclimation: Chicks are acclimated for a period of 14 days with access to a standard, non-medicated starter feed and water ad libitum.

  • Treatment Groups:

    • Group 1: Uninfected Untreated Control (UUC): No infection, no treatment.

    • Group 2: Infected Untreated Control (IUC): Infected with Eimeria oocysts, no treatment.

    • Group 3: Infected + this compound: Infected and treated with this compound in the feed at a specified concentration (e.g., 200 ppm).

    • Group 4: Infected + Positive Control: Infected and treated with a known effective anticoccidial drug.

  • Replicates: Each treatment group should consist of multiple replicate pens (e.g., 6-8 pens) with an equal number of birds per pen (e.g., 15-20 birds).

3.1.3. Procedure:

  • Day 0: Day-old chicks are randomly allocated to treatment groups and pens.

  • Day 0-14 (Acclimation): All birds receive non-medicated feed.

  • Day 14: Medicated feeds are introduced to the respective treatment groups.

  • Day 16 (Infection): Birds in the infected groups (IUC, this compound, and Positive Control) are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

  • Day 21-23 (Data Collection): Key parameters are measured.

3.1.4. Parameters to be Measured:

  • Performance:

    • Body Weight Gain: Individual bird weights are recorded at the start and end of the trial period to calculate weight gain.

    • Feed Conversion Ratio (FCR): Feed intake per pen is recorded, and FCR is calculated as total feed consumed divided by total weight gain.

  • Parasitological Assessment:

    • Oocyst Shedding: Fecal samples are collected from each pen, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Pathological Assessment:

    • Lesion Scoring: A subset of birds from each pen is euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).[6]

Oocyst Counting (McMaster Technique)
  • Weigh 2 grams of a pooled fecal sample from a pen.

  • Add 28 ml of a saturated salt (NaCl) solution to the fecal sample in a container.

  • Mix thoroughly to create a uniform suspension.

  • Use a pipette to draw a sample of the suspension and fill both chambers of a McMaster slide.

  • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

  • Examine under a microscope at 100x magnification and count the oocysts within the grid of both chambers.

  • Calculate the OPG: OPG = (Count in chamber 1 + Count in chamber 2) x 50.

Intestinal Lesion Scoring

Lesion scoring is performed by visually inspecting different segments of the intestine for damage caused by Eimeria.[7][8]

  • Eimeria acervulina (Duodenum): Scored based on the presence and coalescence of white, ladder-like lesions.[7]

  • Eimeria maxima (Mid-intestine): Scored based on intestinal wall thickening, petechial hemorrhages, and the presence of orange mucus.[6]

  • Eimeria tenella (Ceca): Scored based on the presence of blood, cecal cores, and thickening of the cecal wall.[6]

Each segment is assigned a score from 0 to 4, with 0 being normal and 4 indicating severe lesions.

Mandatory Visualizations

Experimental Workflow

G cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Infection Phase cluster_data Parameters Measured Day0 Day 0: Chick Placement and Randomization Day0_14 Day 0-14: Acclimation (Non-medicated feed) Day0->Day0_14 Day14 Day 14: Introduction of Medicated Feed Day0_14->Day14 Day16 Day 16: Oral Inoculation with Eimeria Oocysts Day14->Day16 Day21_23 Day 21-23: Data Collection Day16->Day21_23 Analysis Data Analysis Day21_23->Analysis BWG Body Weight Gain FCR Feed Conversion Ratio Oocyst Oocyst Shedding Lesion Lesion Scores

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Proposed Mechanism of Action of this compound

G cluster_parasite Eimeria Parasite Cell cluster_outcome Outcome This compound This compound ReactiveIntermediates Reactive Nitro Intermediates This compound->ReactiveIntermediates Reduction by Nitroreductases DNA Eimeria DNA ReactiveIntermediates->DNA Induces Strand Breaks and Damage DNA_Damage DNA Damage DNA->DNA_Damage Replication_Inhibition Inhibition of DNA Replication and Protein Synthesis DNA_Damage->Replication_Inhibition Parasite_Death Parasite Death Replication_Inhibition->Parasite_Death

Caption: Proposed mechanism of this compound action via DNA damage in Eimeria.

References

Application Note and Protocol for Furaltadone Stability Testing in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone (B92408), a nitrofuran antibiotic, is utilized in various research applications for its antibacterial properties.[1] For researchers, scientists, and drug development professionals, understanding the stability of this compound in common laboratory solvents is critical for ensuring the accuracy, reproducibility, and validity of experimental results. The degradation of a compound in a stock or working solution can lead to inaccurate dosing and potentially confounding effects from degradation products.[1] This document provides a comprehensive protocol for conducting forced degradation studies of this compound in three common laboratory solvents: methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO).

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to determine its intrinsic stability and identify potential degradation products and pathways.[2][3] The protocol outlined below is based on the International Council for Harmonisation (ICH) guidelines for stability testing and is intended to be a foundational method for researchers to adapt to their specific laboratory conditions.[2]

Solubility of this compound

The solubility of this compound is a key factor in the preparation of stock solutions for stability studies. Available data indicates the following solubilities:

  • Methanol: Soluble[4][5]

  • Acetonitrile: A commercial solution of this compound in acetonitrile is available, indicating its solubility in this solvent.[6][7]

  • Dimethyl Sulfoxide (DMSO): Soluble, with concentrations of ≥12.4 mg/mL to 17 mg/mL reported.[1][8][9]

It is recommended to use fresh, high-purity solvents for the preparation of all solutions.[10]

Experimental Workflow for this compound Stability Testing

Furaltadone_Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution (in Methanol, Acetonitrile, or DMSO) prep_work Prepare Working Solutions for each Stress Condition prep_stock->prep_work acid Acidic (HCl) prep_work->acid Expose to Stress Conditions base Basic (NaOH) prep_work->base Expose to Stress Conditions oxidative Oxidative (H2O2) prep_work->oxidative Expose to Stress Conditions thermal Thermal (Elevated Temperature) prep_work->thermal Expose to Stress Conditions photo Photolytic (UV/Vis Light) prep_work->photo Expose to Stress Conditions sampling Sample at Predetermined Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis (Quantify Remaining this compound) sampling->hplc data Data Analysis and Reporting hplc->data tables Tabulate Quantitative Data data->tables report Generate Stability Report tables->report

Caption: Experimental workflow for this compound stability testing.

Detailed Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO) (anhydrous, high-purity)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber vials for sample storage

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber with UV and visible light sources

Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound hydrochloride and transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the chosen solvent (methanol, acetonitrile, or DMSO).

    • If necessary, use gentle warming or sonication to aid dissolution in DMSO.[11]

    • Store the stock solution in an amber vial at -20°C.

  • Working Solutions (100 µg/mL):

    • For each solvent, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring to volume with the respective solvent.

    • These working solutions will be used for the forced degradation studies.

Forced Degradation (Stress Testing) Protocol

For each solvent (methanol, acetonitrile, and DMSO), perform the following stress tests. Protect all solutions from light unless part of the photostability study.

  • Acidic Condition:

    • To 5 mL of the this compound working solution (100 µg/mL), add 0.5 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 4, 8, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Basic Condition:

    • To 5 mL of the this compound working solution (100 µg/mL), add 0.5 mL of 1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 4, 8, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Condition:

    • To 5 mL of the this compound working solution (100 µg/mL), add 0.5 mL of 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a sealed amber vial containing the this compound working solution (100 µg/mL) in an oven at 60°C.

    • Withdraw samples at 0, 24, 48, 72, and 96 hours.

  • Photolytic Degradation:

    • Place a clear vial containing the this compound working solution (100 µg/mL) in a photostability chamber.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

    • Withdraw samples from both the exposed and control vials at appropriate time points.

HPLC-UV Analytical Method Protocol

The following HPLC-UV method is a general guideline and may require optimization for your specific instrumentation and column.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with a suitable ratio (e.g., 70:30 A:B), and gradually increase the proportion of acetonitrile to elute this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 365 nm.[12][13]

  • Injection Volume: 20 µL.[12]

Procedure:

  • Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards to generate a calibration curve.

  • Inject the samples from the forced degradation studies (diluted if necessary to fall within the calibration range).

  • Calculate the concentration of this compound remaining at each time point using the calibration curve.

  • Express the stability as a percentage of the initial (time 0) concentration.

Data Presentation

The following tables are templates for summarizing the quantitative data from the this compound stability studies.

Table 1: Stability of this compound in Methanol (100 µg/mL)

Stress ConditionTime (hours)Remaining this compound (%)Observations
Acidic (0.1 M HCl, 60°C) 0100
2
4
8
24
48
Basic (0.1 M NaOH, 60°C) 0100
2
4
8
24
48
Oxidative (3% H₂O₂, RT) 0100
2
4
8
24
Thermal (60°C) 0100
24
48
72
96
Photolytic 0100
Specify time

Table 2: Stability of this compound in Acetonitrile (100 µg/mL)

Stress ConditionTime (hours)Remaining this compound (%)Observations
Acidic (0.1 M HCl, 60°C) 0100
2
4
8
24
48
Basic (0.1 M NaOH, 60°C) 0100
2
4
8
24
48
Oxidative (3% H₂O₂, RT) 0100
2
4
8
24
Thermal (60°C) 0100
24
48
72
96
Photolytic 0100
Specify time

Table 3: Stability of this compound in DMSO (100 µg/mL)

Stress ConditionTime (hours)Remaining this compound (%)Observations
Acidic (0.1 M HCl, 60°C) 0100
2
4
8
24
48
Basic (0.1 M NaOH, 60°C) 0100
2
4
8
24
48
Oxidative (3% H₂O₂, RT) 0100
2
4
8
24
Thermal (60°C) 0100
24
48
72
96
Photolytic 0100
Specify time

Conclusion

This application note provides a detailed protocol for conducting stability testing of this compound in methanol, acetonitrile, and DMSO under forced degradation conditions. By following these methodologies, researchers can generate crucial data to ensure the integrity of their stock and working solutions, leading to more reliable and reproducible experimental outcomes. The provided templates for data presentation will aid in the systematic recording and analysis of the stability data. It is recommended to perform these stability studies before initiating any critical experiments involving this compound.

References

Application Notes and Protocols for the Quantification of Furaltadone and its Metabolite AMOZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in veterinary medicine due to its broad-spectrum antimicrobial properties.[1] However, concerns regarding the potential carcinogenic effects of its residues have led to a prohibition on its use in food-producing animals in many regions, including the European Union.[2] this compound is rapidly metabolized in animals, and its primary tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a crucial marker for detecting its illegal use.[1][2] Consequently, robust and sensitive analytical methods for the quantification of AMOZ are essential for ensuring food safety and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of this compound, primarily through the analysis of its stable metabolite, AMOZ. The methodologies described are based on established and validated analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its confirmatory capabilities.[1]

Analytical Methods: A Comparative Overview

The quantification of AMOZ in various matrices, such as animal tissues, milk, and honey, typically involves a multi-step process including sample preparation, chromatographic separation, and detection. While several techniques exist, LC-MS/MS offers the highest sensitivity and selectivity.[3] The following tables summarize the performance characteristics of commonly employed analytical methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Quantification

ParameterMethod 1: Dried Meat Powder[4]Method 2: Shrimp Tissue[2]Method 3: Animal Muscle Tissue[5]Method 4: Eggs[6]
Instrumentation UPLC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Dried Meat PowderShrimp TissueAnimal Muscle TissueEggs (Yolk and White)
Internal Standard AMOZ-d5AMOZ-d5AMOZ-d5AMOZ-d5
**Linearity (R²) **≥ 0.99Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.13 µg/kgNot Specified2.5–10 ng/gNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified0.5–5 ng/gNot Specified
Recovery (%) 81 - 108%Not Specified> 92.3%Not Specified
Precision (%RSD) Intra-day: 2.7 - 6.6%Not Specified< 8.5%Not Specified
Decision Limit (CCα) Not SpecifiedNot SpecifiedNot Specified0.1 µg/kg
Detection Capability (CCβ) Not SpecifiedNot SpecifiedNot Specified0.5 µg/kg

Table 2: Mass Spectrometry Parameters for NP-AMOZ Detection

ParameterMethod 1: Dried Meat Powder[4]Method 2: General LC-MS/MS[7]
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) 335Not Specified
Product Ions (m/z) 291, 127Not Specified
Internal Standard (NP-AMOZ-d5) Precursor Ion (m/z) 340.1Not Specified
Internal Standard (NP-AMOZ-d5) Product Ion (m/z) 101.9Not Specified

Experimental Protocols

The following are detailed protocols for the quantification of AMOZ in different matrices using LC-MS/MS.

Protocol 1: Quantification of AMOZ in Dried Meat Powder by LC-MS/MS[4]

1. Materials and Reagents:

2. Standard Solution Preparation:

  • Prepare individual stock solutions of AMOZ and AMOZ-d5 in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by serially diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 0.1 to 5 ng/mL).

3. Sample Preparation:

  • Weigh 0.2 g of homogenized dried meat powder into a centrifuge tube.

  • Spike the sample with a known amount of AMOZ-d5 internal standard.

  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA in methanol.

  • Vortex for 1 minute and incubate at 37°C for 16 hours for derivatization.

  • Cool the sample to room temperature and neutralize with 0.1 M K2HPO4 and 1 M NaOH.

  • Perform liquid-liquid extraction with 15 mL of ethyl acetate. Vortex and centrifuge at 6000 rpm for 10 minutes.

  • Collect the supernatant (ethyl acetate layer) and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 1 mL of n-hexane and 0.5 mL of methanol:water (50:50, v/v).

  • Filter the final solution through a 0.2 µm PVDF syringe filter into an autosampler vial.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 10 µL

  • MS System: Tandem mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transitions for NP-AMOZ (derivatized AMOZ) and NP-AMOZ-d5 as specified in Table 2.

Protocol 2: Quantification of AMOZ in Shrimp Tissue by LC-MS/MS[2][8]

1. Materials and Reagents:

  • AMOZ analytical standard

  • AMOZ-d5 internal standard

  • Methanol (LC-MS grade)

  • Hydrochloric acid (HCl)

  • 2-nitrobenzaldehyde (2-NBA)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

2. Standard Solution Preparation:

  • Prepare stock and working standard solutions of AMOZ and AMOZ-d5 in methanol as described in Protocol 1.

3. Sample Preparation:

  • Weigh 2.0 g of homogenized shrimp tissue into a 50 mL centrifuge tube.

  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA in methanol.

  • Vortex and incubate overnight (16 hours) at 37°C.

  • Cool the samples and adjust the pH to approximately 7.3 with 0.1 M K2HPO4 and 0.8 M NaOH.

  • Add approximately 0.5 g of NaCl and 12 mL of ethyl acetate. Vortex to mix.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture, such as 1 mL of 50/50 (v/v) methanol/water.

  • Filter the solution into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard LC system

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 10-20 µL

  • MS System: Tandem mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor and product ions for derivatized AMOZ (NP-AMOZ) and its internal standard.

Visualizations

The following diagrams illustrate the key experimental workflows for the analysis of AMOZ.

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample (e.g., Meat, Shrimp) spike Spike with AMOZ-d5 Internal Standard sample->spike hydrolysis Acid Hydrolysis & Derivatization (2-NBA) (37°C, 16h) spike->hydrolysis neutralize Neutralization (pH ~7) hydrolysis->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: General experimental workflow for AMOZ analysis by LC-MS/MS.

Derivatization_Reaction AMOZ AMOZ (Metabolite) NP_AMOZ NP-AMOZ (Stable Derivative) AMOZ->NP_AMOZ + NBA 2-Nitrobenzaldehyde (Derivatizing Agent) NBA->NP_AMOZ Acid Acidic Conditions (HCl) Acid->NP_AMOZ

Caption: Derivatization of AMOZ with 2-nitrobenzaldehyde.

References

Application Notes and Protocols for Microwave-Assisted Derivatization in Nitrofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries due to concerns over their potential carcinogenic and mutagenic effects on human health.[1] Despite these prohibitions, residues of nitrofuran metabolites are still sometimes detected in food products, necessitating robust and sensitive analytical methods for consumer protection.[1] The parent nitrofuran compounds are rapidly metabolized in animals; however, their metabolites can bind to tissue proteins and persist for extended periods, making them reliable markers for the illegal use of the parent drugs.[1][2]

The analysis of these tissue-bound metabolites, which include 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), presents analytical challenges.[2][3] Direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hindered by the low molecular weights of these metabolites and poor ionization efficiency, which can lead to interference from complex food matrices.[1]

To overcome these limitations, a derivatization step is employed, with 2-nitrobenzaldehyde (B1664092) (2-NBA) being the most common and effective derivatizing agent.[1][4] This reaction forms larger, more stable, and more readily ionizable nitrophenyl derivatives, significantly enhancing the sensitivity and specificity of LC-MS/MS analysis.[3] Traditionally, this derivatization is performed overnight. However, microwave-assisted derivatization has emerged as a rapid and efficient alternative, significantly reducing sample preparation time.[5][6] This application note provides detailed protocols and quantitative data for the microwave-assisted derivatization of nitrofuran metabolites for their subsequent analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies employing microwave-assisted derivatization for nitrofuran analysis. This allows for a clear comparison of method performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nitrofuran Metabolites

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
AOZMarine Products0.22 - 0.290.69 - 0.95[7]
AMOZMarine Products0.22 - 0.290.69 - 0.95[7]
AHDMarine Products0.22 - 0.290.69 - 0.95[7]
SEMMarine Products0.22 - 0.290.69 - 0.95[7]
All four metabolitesFish0.25 - 0.330.80 - 1.10[8]
All four metabolitesAquaculture Products≤0.06 (ng/g)≤0.2 (ng/g)[9]
SC, AOZ, AH, AMOZSolution60, 10, 20, 10 (fg/µL)-[2]

Table 2: Recovery Rates and Decision Limits (CCα)

AnalyteMatrixRecovery (%)CCα (µg/kg)Reference
All four metabolitesMarine Products91.39 - 104.93-[7]
Eight metabolitesAnimal Tissue-0.013 - 0.200[5][10]
All four metabolitesAquaculture Products89 - 107-[9]

Experimental Protocols

Protocol 1: Rapid Microwave-Assisted Derivatization (2 hours)

This protocol is based on a method that significantly shortens the sample preparation time from the conventional overnight incubation.[5][10]

1. Sample Preparation and Hydrolysis:

  • Weigh 1 g of homogenized tissue sample into a microwave vessel.

  • Add internal standards.

  • Add 9 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (NBA) in DMSO.

  • Add a magnetic stirrer bar to each vessel.

2. Microwave-Assisted Derivatization:

  • Place the vessels in a MARS 6 microwave system.

  • Ramp the temperature from ambient to 60°C over 4 minutes.

  • Hold the temperature at 60°C for 2 hours with high stirring speed.[11]

3. Neutralization and Extraction:

  • After the microwave program, immediately neutralize the samples by adding 1 mL of 0.3 M trisodium (B8492382) phosphate (B84403) buffer and approximately 570 µL of 1 M NaOH.

  • Check the pH to ensure it is within the 6.5 - 7.5 range, adjusting with 1 M HCl or 1 M NaOH if necessary.[11]

  • Proceed with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[5][10]

4. LC-MS/MS Analysis:

  • Analyze the final extract using a liquid chromatography system coupled with a tandem mass spectrometer.

Protocol 2: Fast Microwave-Assisted Derivatization (6 minutes)

This protocol offers an even faster derivatization time, suitable for high-throughput screening.[6]

1. Sample Preparation:

  • Homogenize approximately 100 g of the sample with 10 mL of HPLC-grade methanol (B129727) and 40 mL of 0.1 M HCl.

  • Centrifuge the homogenate for 25 minutes at 3000 rpm.

2. Microwave-Assisted Derivatization:

  • Take 5 mL of the homogenate and add 500 µL of 2-NBA and 2 mL of 0.1% (w/v) formic acid.

  • Place the sample in a microwave oven and irradiate for 6 minutes at 210 W.[6]

  • After irradiation, cool the sample solution and adjust the pH to 7 using 2 N sodium hydroxide.

3. Clean-up:

  • Load the prepared sample solution onto a C18 SPE column preconditioned with ethyl acetate, methanol, and water.

  • Wash the cartridge with water and hexane, then dry it under vacuum.

  • Elute the derivatized nitrofuran metabolites with 5 mL of ethyl acetate.

  • Dry the elute and reconstitute it in the mobile phase for injection.[6]

4. LC-MS/MS Analysis:

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Extraction & Clean-up cluster_analysis Analysis homogenization Sample Homogenization hydrolysis Acid Hydrolysis & Addition of 2-NBA homogenization->hydrolysis microwave Microwave-Assisted Reaction hydrolysis->microwave neutralization Neutralization microwave->neutralization extraction Liquid-Liquid or QuEChERS Extraction neutralization->extraction spe Solid Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms

Caption: General workflow for microwave-assisted derivatization of nitrofurans.

derivatization_reaction metabolite Nitrofuran Metabolite (e.g., AOZ, AMOZ, AHD, SEM) product Stable Nitrophenyl Derivative metabolite->product + 2-NBA (Microwave Irradiation) nba 2-Nitrobenzaldehyde (2-NBA) nba->product

Caption: Derivatization reaction of nitrofuran metabolites with 2-NBA.

References

Validating an Analytical Method for Furaltadone in Honey: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone (B92408), a nitrofuran antibiotic, has been utilized in veterinary medicine, including apiculture, for its broad-spectrum antibacterial properties.[1] However, due to concerns over the carcinogenicity of its residues, the use of this compound in food-producing animals is prohibited in many regions, including the European Union.[2][3][4] this compound is rapidly metabolized, forming a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which serves as a crucial marker for detecting the illegal use of the parent compound.[3][4] Consequently, robust and sensitive analytical methods are essential for monitoring this compound (via its metabolite AMOZ) in honey to ensure food safety and compliance with regulations.[3][5] In the EU, there are no Maximum Residue Limits (MRLs) established for antibiotics like this compound in honey, necessitating a "zero tolerance" approach.[2]

This document provides a detailed application note and protocol for the validation of an analytical method for the determination of this compound metabolite (AMOZ) in honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for its confirmatory ability.[3][6]

Principle

The analytical method involves the extraction of the protein-bound AMOZ metabolite from the honey matrix. This is achieved through acid hydrolysis, which releases the metabolite.[2][7] The released AMOZ is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable derivative, NPAOZ, which has improved chromatographic and mass spectrometric properties.[2][6][8] Following derivatization, the analyte is purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before being subjected to analysis by LC-MS/MS.[6][8]

Experimental Protocol

Sample Preparation and Extraction
  • Weigh 2 grams of a homogenized honey sample into a 50 mL polypropylene (B1209903) centrifuge tube.[9]

  • Add 5 mL of 125 mM HCl.[9]

  • Vortex the mixture for 3 minutes to dissolve the honey.[9]

Hydrolysis and Derivatization
  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO to the sample mixture.[6]

  • Vortex the mixture for 1 minute.

  • Incubate the sample in a water bath at 37°C for 17 hours (overnight) to allow for complete hydrolysis and derivatization.[6][9]

Clean-up: Liquid-Liquid Extraction (LLE)
  • Cool the mixture to room temperature.[9]

  • Neutralize the sample by adding potassium phosphate (B84403) to adjust the pH to approximately 7.0.[9]

  • Add 10 mL of ethyl acetate (B1210297) to the tube.[9]

  • Shake vigorously for 2 minutes and then centrifuge for 15 minutes at 4000 rpm.[9]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source is used.[6][9]

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B is typically employed.[4]

  • Gradient Program (Example):

    • 0-3.0 min: 90% A, 10% B

    • 3.0-5.0 min: 85% A, 15% B

    • 5.0-10.0 min: 75% A, 25% B

    • 10.0-15.0 min: 70% A, 30% B

    • 15.0-17.0 min: 65% A, 35% B

    • 17.0-21.0 min: 60% A, 40% B

    • 21.0-25.0 min: 90% A, 10% B[9]

  • Mass Spectrometry: The analysis is performed in Selected Reaction Monitoring (SRM) mode.[9] The precursor ion ([M+H]+) of the derivatized AMOZ (NPAOZ) and its characteristic product ions are monitored.

Method Validation Data

The following tables summarize the key performance parameters obtained from various validation studies for the analysis of AMOZ in honey.

Table 1: Recovery and Precision

AnalyteSpiked Concentration (µg/kg or ppb)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AMOZ0.3-3.60
AMOZ4.0-2.50[9]
AMOZ0.5 - 2.092 - 103≤ 10[8]
AMOZ1, 2, 200> 85< 12 (intra-day), < 15 (inter-day)[10]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µg/kg or ppb)Correlation Coefficient (r²)LOD (µg/kg or ppb)LOQ (µg/kg or ppb)Reference
AMOZ0.4 - 1.60.998--[11]
AMOZ---0.25[6][8]
AMOZ1 - 200> 0.990.1 - 0.30.3 - 1.0[10]

Table 3: Decision Limit (CCα) and Detection Capability (CCβ)

AnalyteCCα (µg/kg)CCβ (µg/kg)Reference
AMOZ0.37 - 1.050.42 - 1.14[12]
AMOZ0.440.46[11]

Visualizations

Furaltadone_Metabolism_and_Detection This compound This compound Metabolism Rapid Metabolism in Bees This compound->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl -2-oxazolidinone) [Tissue-Bound Metabolite] Metabolism->AMOZ Derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) AMOZ->Derivatization NPAOZ NPAOZ (Derivatized AMOZ) [Detectable Analyte] Derivatization->NPAOZ

Caption: this compound metabolism to AMOZ and its derivatization for detection.

Analytical_Workflow_Furaltadone_Honey cluster_SamplePrep Sample Preparation cluster_HydrolysisDeriv Hydrolysis & Derivatization cluster_Cleanup Clean-up cluster_Analysis Analysis Sample Honey Sample (2g) Dissolution Dissolve in HCl Sample->Dissolution Add_NBA Add 2-NBA Dissolution->Add_NBA Incubation Incubate (37°C, 17h) Add_NBA->Incubation Neutralization Neutralize (pH ~7) Incubation->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

High-Performance Liquid Chromatography (HPLC) for Furaltadone Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone is a synthetic nitrofuran antibiotic that has been utilized in veterinary medicine for its broad-spectrum antimicrobial properties.[1] However, due to concerns over the potential carcinogenic and mutagenic effects of its residues, its use in food-producing animals has been banned in many countries.[1][2] this compound is rapidly metabolized in vivo, and its residues covalently bind to tissue proteins. Consequently, the parent drug is often undetectable shortly after administration.[1][3] Regulatory monitoring, therefore, focuses on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2][4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the quantification of this compound in various matrices, particularly in pharmaceutical formulations and animal feed.[4][5] For the analysis of its metabolite, AMOZ, in biological samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and specificity.[1][2] This application note provides detailed protocols for the analysis of this compound by HPLC with UV detection and for the analysis of its metabolite, AMOZ, by LC-MS/MS, including a crucial derivatization step.

Analytical Methods and Protocols

Two primary HPLC-based methods are presented:

  • HPLC-UV for the Quantification of this compound: Suitable for pharmaceutical formulations and animal feeds.

  • LC-MS/MS for the Quantification of the this compound Metabolite (AMOZ): Essential for residue analysis in animal tissues.

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a validated method for the quantification of this compound in pharmaceutical formulations.[4]

Chromatographic Conditions

ParameterSpecification
HPLC System Standard HPLC with pump, autosampler, column oven, and UV-Vis detector[4]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A HPLC-grade water with 1.0 mL/L formic acid[6]
Mobile Phase B HPLC-grade acetonitrile[6]
Gradient Program Start with a lower concentration of acetonitrile, gradually increasing to elute this compound.[4] A typical gradient could be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.[6]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4][6]
Detection Wavelength 365 nm[2][4]
Injection Volume 20 µL[4]

Standard and Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.[6]

    • Dissolve in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create a 100 µg/mL stock solution.[6]

    • Perform serial dilutions with the initial mobile phase to prepare a series of calibration standards (e.g., 1-10 µg/mL).[6]

    • Filter the final solutions through a 0.45 µm syringe filter before injection.[4][6]

  • Sample Solution Preparation (Pharmaceutical Formulation):

    • Accurately weigh and dissolve the pharmaceutical formulation in the same solvent as the standard solution.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Protocol 2: LC-MS/MS Analysis of AMOZ in Animal Tissue

This protocol describes the analysis of the this compound metabolite, AMOZ, in animal tissues, which involves hydrolysis, derivatization, and LC-MS/MS detection.[1]

Sample Preparation and Derivatization

  • Homogenization:

    • Weigh 1.0 g of the tissue sample into a centrifuge tube.[1]

    • Add 5 mL of water and homogenize until a uniform consistency is achieved.[1]

  • Internal Standard Spiking:

    • Spike the homogenate with a known concentration of the internal standard (e.g., AMOZ-d5).[1][7]

  • Hydrolysis:

    • Add 5 mL of 0.125 M HCl to the homogenate.[1][8]

  • Derivatization:

    • Add 100-250 µL of a 10 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) solution in DMSO or Methanol.[1][9]

    • Vortex the mixture thoroughly.[9]

    • Incubate the mixture overnight (approximately 16 hours) at 37°C or for 3 hours at 50°C.[5][9]

  • Neutralization and Extraction:

    • After incubation, add 5 mL of 0.1 M K₂HPO₄ solution and 0.4 mL of 1 M NaOH to neutralize the mixture.[9]

    • Add an appropriate volume of ethyl acetate, vortex, and centrifuge to separate the layers.[2][8]

    • Transfer the upper organic layer to a clean tube.[9]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50-60°C.[9]

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[2][9]

LC-MS/MS Conditions

ParameterSpecification
LC System UHPLC or HPLC system coupled to a tandem mass spectrometer
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 2mM ammonium (B1175870) formate[2] or 1.0 x 10⁻³ M acetic acid[10]
Mobile Phase B Methanol[2] or Acetonitrile:Solution A (90:10 v/v)[10]
Gradient Program A typical gradient could be: 0–1 min 10% B, 1–14 min from 10 to 45% B, 14–16 min from 45 to 90% B, 18–19 min from 90 to 10% B, and 19–22 min 10% B.[10]
Flow Rate 0.30 - 0.45 mL/min[2][10]
Injection Volume 10 - 60 µL[2][10]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]

Quantitative Data Summary

The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound and its metabolite AMOZ are summarized below.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UV (this compound)LC-MS/MS (AMOZ)
Linearity Range 1 - 10 µg/mL (typical for standards)0.1 - 5.0 µg/kg[1]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99[1]
Limit of Detection (LOD) 0.1 mg/kg (in feed)[5]0.02 - 0.06 ng/mL in solution,[1] 0.25–0.33 µg/kg in tissue[5]
Limit of Quantification (LOQ) 1 mg/kg (in feed)[5]0.13 µg/kg,[1] 0.80–1.10 µg/kg in tissue[5]
Accuracy (Recovery) Not specified in provided results81% - 108%[1]
Precision (Intra-day RSD) Not specified in provided results2.7% - 6.6%[1]

Visualizations

Experimental Workflows

Furaltadone_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound HCl Standard Dissolve_Std Dissolve in Initial Mobile Phase Standard->Dissolve_Std Dilute Serial Dilutions for Calibration Curve Dissolve_Std->Dilute Filter_Std Filter (0.45 µm) Dilute->Filter_Std Inject Inject into HPLC System Filter_Std->Inject Sample Weigh Pharmaceutical Formulation Dissolve_Sample Dissolve in the Same Solvent Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 365 nm Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

AMOZ_LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_lcms LC-MS/MS Analysis Homogenize Homogenize Tissue Sample Spike Spike with Internal Standard Homogenize->Spike Hydrolyze Acid Hydrolysis (HCl) Spike->Hydrolyze Derivatize Add 2-NBA & Incubate Hydrolyze->Derivatize Neutralize Neutralize pH Derivatize->Neutralize Extract Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze MRM Analysis Inject->Analyze Quantify Quantify Analyze->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of AMOZ.

Signaling Pathway and Logical Relationships

The analysis of this compound residues in animal products follows a logical progression from the parent drug to its detectable metabolite.

Furaltadone_Metabolism_Analysis This compound This compound (Parent Drug) Administered to Animal Metabolism Rapid In Vivo Metabolism This compound->Metabolism AMOZ_Bound Tissue-Bound AMOZ (Stable Metabolite) Metabolism->AMOZ_Bound Sample_Collection Tissue Sample Collection AMOZ_Bound->Sample_Collection Analysis Analytical Procedure (Hydrolysis, Derivatization, LC-MS/MS) Sample_Collection->Analysis Detection Detection of Derivatized AMOZ (NP-AMOZ) Analysis->Detection

Caption: Logical relationship of this compound metabolism to analysis.

References

Application Notes and Protocols for the Use of Furaltadone in Treating Avian Vibrionic Hepatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Furaltadone (B92408) is a nitrofuran antibiotic. The use of nitrofurans in food-producing animals is banned in many countries due to concerns about the carcinogenicity of their residues. These application notes are intended for research and investigational purposes only and do not endorse the use of this compound in commercial poultry production. All research should be conducted in compliance with local and international regulations and ethical guidelines for animal welfare.

Introduction

Avian vibrionic hepatitis, now more commonly known as Spotty Liver Disease (SLD), is an infectious disease of poultry, particularly affecting laying hens. The causative agent has been identified as Campylobacter hepaticus. The disease can lead to significant economic losses due to decreased egg production and increased mortality. Historically, nitrofuran antibiotics, including this compound, were used to manage this condition. This document provides a summary of the available data and detailed protocols for the research and evaluation of this compound for the treatment of avian vibrionic hepatitis.

Mechanism of Action of this compound

This compound, like other nitrofuran antibiotics, is a prodrug that requires intracellular activation by bacterial nitroreductases.[1] This enzymatic reduction generates highly reactive electrophilic intermediates.[1] These intermediates have a multi-targeted mechanism of action, including:

  • DNA and RNA Damage: The reactive molecules cause strand breaks and other damage to bacterial DNA and RNA, inhibiting replication and transcription.[1]

  • Inhibition of Protein Synthesis: The intermediates can interact with and inactivate ribosomal proteins, halting protein synthesis.[2]

  • Disruption of Metabolic Pathways: Key enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[1]

This multi-targeted approach is believed to contribute to a low incidence of acquired bacterial resistance.[1]

cluster_cell Bacterial Cell cluster_activation Activation cluster_targets Cellular Targets Furaltadone_ext This compound (Prodrug) Furaltadone_int This compound Furaltadone_ext->Furaltadone_int Uptake Nitroreductases Bacterial Nitroreductases Furaltadone_int->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA_RNA DNA & RNA Reactive_Intermediates->DNA_RNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Inactivation Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Inhibition Cell_Death Bacterial Cell Death

Caption: Mechanism of action of this compound in bacterial cells.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds. It is important to note the limited recent data specifically for this compound against Campylobacter hepaticus.

Table 1: Historical Data on this compound Hydrochloride in Avian Vibrionic Hepatitis (1967) [3][4]

TrialTreatment GroupNumber of ChickensAverage Initial Weight (g)Average Weight Gain/Chicken/7 days (g)
Pullets (7 weeks old) - 21 daysControl22589279
Treated (0.0264% in water)20458275
Pullets (30 weeks old) - 7 daysControl271,247136
Treated (0.0264% in water for 7 days)281,28864

Note: The 1967 study also noted a remission of clinical signs in the treated groups.

Table 2: In Vitro Susceptibility of Campylobacter spp. to Furazolidone (B1674277) [5][6][7]

Campylobacter SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Resistance
C. jejuni / C. coli194<0.125 - 4Not ReportedNot Reported0%
C. jejuni (avian)51 - 424Not Reported

Note: this compound and furazolidone are both nitrofurans and may have similar efficacy, but this has not been confirmed for C. hepaticus. MIC50 and MIC90 are the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's efficacy against Campylobacter hepaticus.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard MIC determination methods and incorporates specific requirements for the cultivation of C. hepaticus.[8][9]

  • Bacterial Strain and Culture Conditions:

    • Use a well-characterized strain of Campylobacter hepaticus (e.g., HV10T).

    • Prepare an enhanced liquid culture medium: Brucella broth supplemented with 0.4 mM L-cysteine, 4 mM L-glutamine, and 10 mM sodium pyruvate.[9]

    • Incubate the culture in microaerophilic conditions (5-10% O2, 5-10% CO2, and the remainder N2) at 37-42°C for 48-72 hours to achieve a log-phase growth.[8][9]

    • Adjust the bacterial suspension to a 0.5 McFarland standard in sterile saline.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions in the enhanced Brucella broth to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • MIC Assay (Broth Microdilution):

    • Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Seal the plate and incubate under microaerophilic conditions at 37-42°C for 48-72 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy Trial in Chickens

This protocol is a representative model for evaluating the efficacy of this compound in an experimental C. hepaticus infection model, adapted from protocols for avian salmonellosis.[10][11]

  • Experimental Animals and Housing:

    • Use day-old broiler or layer chicks, confirmed to be free of Campylobacter.

    • House the birds in isolated pens with controlled temperature, humidity, and lighting.

    • Implement strict biosecurity measures to prevent cross-contamination.

    • Provide ad libitum access to a non-medicated basal diet and water.

  • Experimental Design:

    • Group 1: Uninfected, Untreated Control (UUC) - sham-inoculated with sterile broth.

    • Group 2: Infected, Untreated Control (IUC) - infected with C. hepaticus.

    • Group 3: Infected, this compound-Treated (Prophylactic) - treatment begins 24 hours before infection.

    • Group 4: Infected, this compound-Treated (Therapeutic) - treatment begins 24 hours after infection.

    • Each group should have a sufficient number of birds for statistical analysis (e.g., 20 birds per group with replicates).

  • Infection (Challenge):

    • At approximately 14-21 days of age, orally inoculate birds in Groups 2, 3, and 4 with a standardized dose of a virulent C. hepaticus strain (e.g., 108 CFU/bird).

  • Treatment Administration:

    • Administer this compound hydrochloride in the drinking water at the desired concentration (e.g., 0.0264%) for 5-7 consecutive days.

    • Prepare fresh medicated water daily.

  • Evaluation Parameters (7-14 days post-infection):

    • Clinical Signs: Monitor daily for signs of disease (lethargy, ruffled feathers, diarrhea).

    • Performance: Measure body weight gain and feed conversion ratio.

    • Gross Pathology: At necropsy, score the severity of liver lesions (spotty liver).

    • Bacterial Re-isolation: Quantify C. hepaticus loads in the liver and cecal contents using selective culture methods.

    • Histopathology: Examine liver tissues for characteristic lesions.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the treatment groups with the control groups.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase (7-14 days post-infection) Acclimation Acclimation of Chicks (14-21 days) Group_Allocation Random Allocation into 4 Groups: - UUC (Control) - IUC (Infected Control) - Prophylactic Treatment - Therapeutic Treatment Acclimation->Group_Allocation Prophylactic_Treatment Start Prophylactic Treatment (Group 3) Group_Allocation->Prophylactic_Treatment Infection Oral Challenge with Campylobacter hepaticus (Groups 2, 3, 4) Prophylactic_Treatment->Infection Therapeutic_Treatment Start Therapeutic Treatment (Group 4) Infection->Therapeutic_Treatment Monitoring Daily Monitoring: - Clinical Signs - Performance Data Therapeutic_Treatment->Monitoring Necropsy Necropsy & Sample Collection: - Liver Lesion Scoring - Bacterial Re-isolation - Histopathology Monitoring->Necropsy Data_Analysis Statistical Data Analysis Necropsy->Data_Analysis

Caption: Workflow for an in vivo efficacy trial of this compound.

Signaling Pathways in Avian Vibrionic Hepatitis

The pathogenesis of C. hepaticus infection involves colonization of the gut and subsequent dissemination to the liver, triggering an inflammatory response. While the exact signaling pathways are still under investigation, evidence suggests the involvement of the NF-κB pathway, leading to the production of pro-inflammatory cytokines like IL-8.[12][13]

cluster_host Host Cell Response cluster_inflammation Inflammatory Response Campylobacter Campylobacter hepaticus PAMPs PAMPs (e.g., LPS, Flagellin) TLRs Toll-like Receptors (TLRs) PAMPs->TLRs Recognition NFkB_Inhibitor IκB TLRs->NFkB_Inhibitor Signal Cascade NFkB NF-κB NFkB_Inhibitor->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., IL-8, IL-1β) Nucleus->Cytokines Gene Transcription Inflammation Inflammation (Hepatitis, Liver Lesions) Cytokines->Inflammation

Caption: Proposed signaling pathway in C. hepaticus infection.

References

Application Notes: Furaltadone for Chronic Respiratory Disease Complex in Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Respiratory Disease (CRD) complex is a significant cause of economic loss in the poultry industry, leading to morbidity, mortality, and carcass condemnation.[1][2] The primary etiological agent is Mycoplasma gallisepticum (MG), but the disease is often exacerbated by secondary bacterial infections with pathogens such as Escherichia coli, leading to a more severe syndrome known as "air sac disease" or CRD complex.[1][3][4]

Furaltadone (B92408), a synthetic nitrofuran antibiotic, has been historically utilized in veterinary medicine for the treatment and prevention of various avian diseases, including CRD complex.[5][6][7] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, such as Salmonella, E. coli, and Staphylococcus species.[6][8][9] this compound hydrochloride's solubility in water makes it suitable for administration to poultry via drinking water.[2][6]

Important Regulatory Note: The use of this compound and other nitrofuran antibiotics in food-producing animals is banned or restricted in many jurisdictions due to concerns about the carcinogenic potential of their residues in animal tissues.[7][10] These application notes are intended for research, scientific, and drug development professionals only.

Mechanism of Action

This compound functions as a prodrug that is activated within the bacterial cell.[11][12] The mechanism involves several key steps:

  • Uptake and Activation: this compound is taken up by the bacterial cell. Inside the cell, bacterial enzymes known as nitroreductases reduce the nitro group on the furan (B31954) ring.[7][11][12]

  • Formation of Reactive Intermediates: This reduction process generates a cascade of highly reactive electrophilic intermediates, such as nitro-anion-free radicals and hydroxylamine.[11][13][14]

  • Multi-Target Damage: These reactive intermediates are non-specific and attack multiple vital cellular components simultaneously.[7][11]

    • DNA and RNA Damage: They cause strand breaks and other modifications to bacterial DNA and RNA, thereby inhibiting genetic replication, repair, and transcription.[8][9][11]

    • Protein Synthesis Inhibition: The intermediates can interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[11][14]

    • Enzyme Disruption: Key enzymatic pathways, such as the citric acid cycle, are also disrupted.[7][11]

This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[11][13]

This compound Mechanism of Action in Bacteria cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Bactericidal Effects Furaltadone_in This compound (Prodrug) Nitroreductases Bacterial Nitroreductases Furaltadone_in->Nitroreductases Reduction Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Activation DNA_RNA DNA & RNA Intermediates->DNA_RNA Damage Ribosomes Ribosomes Intermediates->Ribosomes Inactivation Enzymes Metabolic Enzymes Intermediates->Enzymes Damage Inhibit_Replication Inhibition of Replication & Transcription DNA_RNA->Inhibit_Replication Inhibit_Protein Inhibition of Protein Synthesis Ribosomes->Inhibit_Protein Inhibit_Metabolism Metabolic Disruption Enzymes->Inhibit_Metabolism Furaltadone_out This compound Furaltadone_out->Furaltadone_in Uptake

Caption: this compound is activated within bacteria to damage multiple cellular targets.

Quantitative Data Summary

Historical studies have demonstrated the efficacy of this compound in treating CRD complex in chickens. The data below is summarized from a key study evaluating this compound hydrochloride administered in drinking water to broiler chickens with complicated chronic respiratory disease.

Table 1: Efficacy of this compound Hydrochloride in Broilers with CRD Complex

Parameter Control Group This compound-Treated Group Duration of Treatment Reference
Number of Chickens 49 Data not specified 1 week [1][2]
Initial Weight (avg, g) 966 Data not specified - [1][2]
Weight Gain (avg, g) Significantly lower Significantly greater (P < 0.05) 1 week [1]

| Clinical Outcome | - | Clinical recoveries observed | - |[1] |

Note: The original publication should be consulted for complete data. This summary is based on available abstracts and references.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates associated with CRD, such as E. coli.[11]

Materials:

  • This compound hydrochloride powder

  • Appropriate solvent (e.g., sterile deionized water)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate (e.g., E. coli) cultured to log phase

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent.

  • Bacterial Inoculum Preparation: Culture the bacterial isolate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using CAMHB. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (absence of turbidity).[11]

A Prepare this compound Stock Solution C Perform 2-Fold Serial Dilutions in Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate for Turbidity & Determine MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vivo Efficacy in a Chicken Model of CRD Complex

This protocol provides a framework for evaluating the therapeutic efficacy of this compound in an experimental chicken model of CRD complex, based on established methodologies.[4][15]

Animals:

  • Specific-pathogen-free (SPF) broiler chickens, 1-2 weeks of age.

Experimental Design:

  • Acclimatization: House birds in appropriate biosecure isolation units for one week prior to the experiment. Provide ad libitum access to feed and water.

  • Group Allocation: Randomly assign chickens to a minimum of four groups:

    • Group 1: Negative Control (Uninfected, Untreated)

    • Group 2: Positive Control (Infected, Untreated)

    • Group 3: Treatment Group (Infected, this compound-Treated)

    • Group 4: Prophylaxis Group (this compound-Treated prior to infection, optional)

  • Infection Model:

    • Culture a pathogenic strain of Mycoplasma gallisepticum to the required titer.

    • Culture a pathogenic strain of E. coli (serotype O78, for example).

    • On Day 0, infect birds in Groups 2, 3, and 4 via intra-airsac and/or intranasal routes with M. gallisepticum.

    • On Day 4 post-MG infection, challenge the same groups with E. coli to induce the complex disease.[4]

  • Treatment Administration:

    • Begin this compound administration via drinking water for Group 3 on Day 5 (24 hours post-E. coli challenge).

    • Dosage should be based on historical data or pilot studies (e.g., 200-400 grams/ton).[4] Continue treatment for 5-7 consecutive days.

  • Monitoring and Data Collection (Daily for 14-21 days):

    • Clinical Signs: Score respiratory signs (e.g., sneezing, tracheal rales, nasal discharge).

    • Mortality: Record daily mortality.

    • Body Weight: Measure body weight at the start and end of the experiment to calculate weight gain.

    • Feed and Water Intake: Monitor consumption.

  • Endpoint Analysis (at termination of the study):

    • Necropsy: Euthanize all surviving birds.

    • Gross Lesion Scoring: Score lesions in air sacs, lungs, trachea, and pericardium.

    • Bacteriology/Pathogen Load: Collect samples from the trachea and air sacs for re-isolation and quantification of M. gallisepticum and E. coli (e.g., via quantitative PCR or CFU counts).[15]

  • Statistical Analysis: Analyze data (weight gain, lesion scores, pathogen loads) using appropriate statistical methods (e.g., ANOVA, t-test).

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Acclimatize SPF Chicks (1 Week) Group Randomly Allocate to Groups Acclimatize->Group Infect_MG Day 0: Infect with M. gallisepticum Group->Infect_MG Infect_Ecoli Day 4: Challenge with E. coli Infect_MG->Infect_Ecoli Treat Day 5-12: Administer This compound in Water Infect_Ecoli->Treat Monitor Daily Monitoring: Clinical Signs, Mortality, Weight Treat->Monitor Necropsy Day 14/21: Euthanasia & Necropsy Monitor->Necropsy Score Score Gross Lesions (Air Sacs, Lungs) Necropsy->Score Quantify Quantify Pathogen Load (qPCR / CFU) Necropsy->Quantify Stats Statistical Analysis of Data Score->Stats Quantify->Stats

References

Application Notes and Protocols for the Electrochemical Detection of Furaltadone in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone (B92408) (FLD) is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoan infections in livestock and aquaculture.[1][2] However, due to its potential carcinogenic and mutagenic effects on humans, its use in food-producing animals has been banned in many countries.[3] The persistence of FLD and its metabolites in the environment, particularly in water sources and animal-derived food products, poses a significant risk to public health.[2][3] Consequently, the development of sensitive, rapid, and cost-effective methods for the detection of this compound in environmental samples is of paramount importance.[1][2][4]

Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography and immunoassays for this compound detection.[2][5] These methods are known for their high sensitivity, selectivity, rapid response times, and cost-effectiveness.[2][5] The principle behind the electrochemical detection of this compound lies in the reduction of its nitro (-NO2) group at an electrode surface, which generates a measurable electrical signal.[6] Various modifications to the working electrode have been explored to enhance the sensitivity and selectivity of this detection.[3][7][8]

This document provides detailed application notes and protocols for the electrochemical detection of this compound in environmental samples, intended for researchers, scientists, and drug development professionals.

Data Presentation: Performance of this compound Electrochemical Sensors

The following table summarizes the quantitative data from various studies on the electrochemical detection of this compound using different modified electrodes. This allows for a clear comparison of their analytical performance.

Electrode ModifierAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (nM)Sample MatrixReference
Praseodymium Tungstate-Integrated MXene Nanocomposite (PrW@MX NCs)Differential Pulse Voltammetry (DPV)0.01 - 466.44.1Aquatic samples[1]
Europium Tungstate Nanoparticles (Eu₂(WO₄)₃)Differential Pulse Voltammetry (DPV) & Cyclic Voltammetry (CV)0.01 - 30097,000Antibiotic medicines[2][4][5]
Zinc Oxide-Zinc Cobalt Oxide Nano-heterostructure (ZnO-ZnCo₂O₄ NH)Differential Pulse Voltammetry (DPV) & Cyclic Voltammetry (CV)0.01 - 4.68 & 15 - 1001.46 & 34.1Fish tissues[8]
Strontium Manganese Oxide/Functionalized Hexagonal Boron Nitride (SrMnO₃/f-BN)Voltammetry0.01 - 152.112.0Human urine and wastewater[3]
Microporous Zinc Ferrite@Zinc Oxide Nanocomposite (ZnFe₂O₄@ZnO)Differential Pulse Voltammetry (DPV) & Cyclic Voltammetry (CV)0.001 - 3000.42Tap, river, and pond water[9]

Experimental Protocols

This section provides a detailed methodology for the electrochemical detection of this compound using a modified glassy carbon electrode (GCE). The protocol is a synthesized representation of common practices found in the cited literature.

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the preparation of a Praseodymium Tungstate-Integrated MXene Nanocomposite (PrW@MX NCs) modified GCE as an example.[1]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Praseodymium Tungstate-Integrated MXene Nanocomposite (PrW@MX NCs)

  • N,N-Dimethylformamide (DMF)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Polishing the GCE:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with DI water and ethanol.

    • Allow the electrode to dry at room temperature.

  • Preparation of the Modifier Suspension:

    • Disperse a specific amount of PrW@MX NCs in DMF to create a homogeneous suspension (e.g., 1 mg/mL).

    • Sonicate the suspension for 30 minutes to ensure uniform dispersion.

  • Modification of the GCE:

    • Drop-cast a small volume (e.g., 5 µL) of the PrW@MX NCs suspension onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a stable modifier film on the electrode.

Electrochemical Measurement of this compound

Apparatus:

  • Electrochemical workstation

  • Three-electrode cell:

    • Working Electrode: Modified GCE

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

Reagents:

  • Phosphate buffer solution (PBS, 0.05 M, pH 7.0) as the supporting electrolyte.[1]

  • This compound stock solution.

  • Nitrogen gas for deoxygenating the electrolyte.[2]

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add a known volume of the PBS supporting electrolyte to the cell.

    • Deoxygenate the electrolyte by purging with nitrogen gas for at least 15 minutes before the measurement.[2]

  • Electrochemical Analysis (Differential Pulse Voltammetry - DPV):

    • Add a specific concentration of the this compound standard solution to the electrochemical cell.

    • Stir the solution for a short period to ensure homogeneity.

    • Perform the DPV measurement within a potential window where the reduction of this compound occurs (e.g., -0.2 V to -0.8 V).[1]

    • Record the cathodic peak current, which is proportional to the concentration of this compound.

  • Calibration Curve:

    • Repeat the DPV measurement with varying concentrations of this compound to construct a calibration curve of peak current versus concentration.

    • The linear range and limit of detection can be determined from the calibration curve.

Analysis of Environmental Samples

Sample Pretreatment:

  • Water Samples: Water samples (e.g., river water, tap water) should be filtered through a 0.45 µm membrane to remove any suspended particles. The filtrate can then be directly analyzed after spiking with the supporting electrolyte.

  • Fish Tissue Samples:

    • Homogenize a known weight of the fish tissue.

    • Perform an extraction using a suitable solvent (e.g., ethyl acetate).

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the supporting electrolyte.

Analysis:

  • The pretreated environmental samples are analyzed using the standard addition method to mitigate matrix effects.

  • Spike known concentrations of this compound standard into the pretreated sample and record the corresponding DPV responses.

  • The concentration of this compound in the original sample can be determined by extrapolating the linear plot of the peak current versus the added this compound concentration.

Visualizations

Electrochemical Detection Workflow

G Workflow for Electrochemical Detection of this compound cluster_0 Electrode Preparation cluster_1 Sample Preparation cluster_2 Electrochemical Analysis cluster_3 Data Analysis A Polish GCE B Prepare Modifier Suspension A->B C Modify GCE Surface B->C F Assemble Three-Electrode Cell C->F D Collect Environmental Sample E Pretreat Sample (Filter/Extract) D->E G Add Sample & Electrolyte E->G F->G H Perform DPV Measurement G->H I Record Cathodic Peak Current H->I J Construct Calibration Curve I->J K Determine FLD Concentration J->K

Caption: Workflow for the electrochemical detection of this compound.

Signaling Pathway of this compound Detection

G Electrochemical Reduction of this compound cluster_0 At the Electrode Surface A This compound (with -NO2 group) B Hydroxylamine Derivative (with -NHOH group) A->B + 4H+ + 4e- C Measurable Cathodic Current B->C Generates Signal

References

Troubleshooting & Optimization

Troubleshooting low signal in AMOZ ELISA test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during AMO-Z (3-amino-2-oxazolidinone) ELISA tests, with a specific focus on resolving low signal or no color development.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am seeing very low or no color development in my AMOZ ELISA assay. What are the possible causes?

Low or no signal in your ELISA assay can be attributed to several factors, broadly categorized into issues with reagents, experimental procedure, or the assay components themselves.[1][2][3] A systematic approach to troubleshooting is crucial to identify the root cause.[2]

Possible Causes:

  • Reagent-Related Issues:

    • Incorrect reagent preparation (e.g., wrong buffer concentration, incomplete dissolution).[1]

    • Use of expired or improperly stored reagents.[1][4]

    • Degraded or contaminated substrate solution.[2]

    • Inactive enzyme conjugate.[2]

  • Procedural Errors:

    • Inadequate incubation times or incorrect temperatures.[1][5]

    • Reagents added in the wrong order.

    • Excessive or overly aggressive washing steps.[2][6]

    • Contamination of reagents or equipment.[1]

    • Allowing wells to dry out during the assay.[5]

  • Assay Component Issues:

    • Insufficient antigen coating on the microplate wells.[2]

    • Low antibody affinity or concentration.[2]

    • Capture and detection antibodies recognizing the same epitope in a sandwich ELISA format.

    • The biological sample not being within the detectable range of the assay.

Q2: How can I troubleshoot low signal caused by reagent problems?

A systematic check of your reagents is a critical first step in troubleshooting low signal.

Troubleshooting Steps:

  • Verify Reagent Preparation: Double-check the kit's protocol to ensure all reagents, including wash buffers and substrate solutions, were prepared to the correct concentrations and volumes.[1][7]

  • Check Expiration Dates: Confirm that none of the kit components have expired.[1][4] Do not use reagents from different kit lots together.[4]

  • Ensure Proper Storage: Verify that all reagents have been stored at the recommended temperatures and protected from light where necessary (e.g., TMB substrate).[2][4] Avoid repeated freeze-thaw cycles of antibodies.[2]

  • Test Enzyme Conjugate and Substrate Activity: A simple way to check the activity of the enzyme conjugate (e.g., HRP) and substrate is to mix a small amount of the conjugate directly with the substrate. A rapid color change should be observed.[3] If there is no or weak color development, one or both of these reagents may be inactive.

  • Use Freshly Prepared Solutions: Whenever possible, prepare working solutions of reagents like the enzyme conjugate and substrate fresh before use.[2]

Q3: What procedural steps should I review if I suspect an error in my experimental workflow is causing the low signal?

Careful adherence to the experimental protocol is paramount for a successful ELISA. Deviations can lead to significantly reduced signal.

Troubleshooting Steps:

  • Review Incubation Times and Temperatures: Ensure that all incubation steps were performed for the duration and at the temperature specified in the protocol.[1][5][8] Using an incubator that provides stable and uniform temperature is recommended.

  • Confirm the Order of Reagent Addition: Adding reagents in the incorrect sequence will disrupt the assay binding events. Review the protocol to confirm the correct workflow.

  • Evaluate Washing Technique: While thorough washing is necessary to reduce background, excessive or aggressive washing can remove bound antigen or antibodies, leading to a weaker signal.[2][6] Ensure the washing buffer is dispensed gently and that the number of wash cycles is not excessive.[8]

  • Prevent Well Drying: Allowing the wells to dry out at any stage can denature the coated antigen or antibodies.[5] Ensure plates are covered during incubation steps.

  • Check Pipetting and Dilutions: Inaccurate pipetting or errors in serial dilutions of standards and samples can lead to lower than expected concentrations and consequently, a weak signal.[5] Calibrate your pipettes regularly.

Quantitative Data Summary

The following table provides a general overview of typical parameters for an AMOZ ELISA. Note that specific values may vary depending on the kit manufacturer, and it is crucial to follow the protocol provided with your specific kit.

ParameterTypical Range/ValueNotes
Antigen Coating Concentration 1–10 µg/mLFor indirect ELISA formats.
Coating Incubation Overnight at 4°C or 1-2 hours at 37°COvernight incubation generally leads to better adsorption.[2]
Blocking Time 1-2 hours at room temperature or 37°CEnsures that non-specific binding sites are blocked.
Sample/Standard Incubation 30-60 minutes at room temperature
Primary/Detection Antibody Incubation 1-2 hours at room temperature or 37°C
Enzyme Conjugate Incubation 30-60 minutes at room temperature
Substrate Incubation 15-30 minutes at room temperature in the darkDevelopment time can be adjusted to optimize signal.
Washing Steps 3-5 cycles between stepsUse a gentle wash buffer (e.g., PBS with 0.05% Tween-20).
Stop Solution Addition Immediately stops the color developmentRead absorbance at 450 nm.

Experimental Protocol: General AMOZ ELISA (Competitive Format)

This protocol outlines the key steps for a typical competitive AMOZ ELISA. Always refer to your specific kit's manual for detailed instructions.

  • Reagent Preparation:

    • Bring all reagents and the microplate to room temperature before use.[4][8]

    • Prepare wash buffer, standards, and samples to the required concentrations as per the kit manual.

    • Dilute the AMOZ-HRP conjugate solution as instructed.[4]

  • Standard and Sample Addition:

    • Add a defined volume of the standards and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition:

    • Add the diluted AMOZ-HRP conjugate to each well.

    • Seal the plate and incubate for the specified time and temperature (e.g., 30 minutes at room temperature).[4]

  • Washing:

    • Discard the solution from the plate.

    • Wash the wells 3-5 times with the prepared wash buffer, ensuring complete removal of liquid after the final wash.[4]

  • Substrate Addition:

    • Add the TMB substrate solution to each well.

    • Incubate for the recommended time (e.g., 15 minutes) at room temperature in the dark.[4]

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzyme-substrate reaction.[4]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader. The optical density is inversely proportional to the AMOZ concentration in the sample.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal in an AMOZ ELISA.

G start Low or No Signal Observed reagent_check Reagent Issues? start->reagent_check procedure_check Procedural Errors? start->procedure_check component_check Assay Component Issues? start->component_check reagent_prep Incorrect Preparation? reagent_check->reagent_prep Yes reagent_storage Improper Storage / Expired? reagent_check->reagent_storage Yes reagent_activity Inactive Conjugate/Substrate? reagent_check->reagent_activity Yes proc_incub Incorrect Incubation Time/Temp? procedure_check->proc_incub Yes proc_wash Improper Washing? procedure_check->proc_wash Yes proc_order Incorrect Reagent Order? procedure_check->proc_order Yes comp_coat Insufficient Antigen Coating? component_check->comp_coat Yes comp_ab Low Antibody Concentration/Affinity? component_check->comp_ab Yes reagent_sol_prep Re-prepare Reagents reagent_prep->reagent_sol_prep reagent_sol_replace Use New Reagents reagent_storage->reagent_sol_replace reagent_sol_test Test Component Activity reagent_activity->reagent_sol_test proc_sol_incub Verify Protocol & Incubator proc_incub->proc_sol_incub proc_sol_wash Review Wash Technique proc_wash->proc_sol_wash proc_sol_order Follow Protocol Sequence proc_order->proc_sol_order comp_sol_coat Optimize Coating Conditions comp_coat->comp_sol_coat comp_sol_ab Titrate Antibodies comp_ab->comp_sol_ab

Caption: Troubleshooting workflow for low signal in AMOZ ELISA.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of AMOZ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of AMOZ.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of AMOZ?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a biological sample other than the analyte of interest, AMOZ. These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of AMOZ in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[4][5]

Q2: What are the common indicators that matrix effects may be impacting my AMOZ assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in assay sensitivity.[6] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[6] Other indicators can be retention time shifts, and chromatographic peak tailing.[7]

Q3: How can I definitively identify and quantify matrix effects in my AMOZ analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify retention times where ion suppression or enhancement occurs. A solution of AMOZ is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the AMOZ baseline signal indicates the presence of matrix effects at that specific time.[6]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of AMOZ in a neat (pure) solvent to its response in an extracted blank matrix that has been spiked with AMOZ after extraction.[1][8] The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[8]

Q4: What are the primary causes of ion suppression versus ion enhancement?

A4: Ion suppression, the more common phenomenon, often occurs when co-eluting matrix components compete with AMOZ for ionization in the electrospray droplet or alter the physical properties of the droplet, hindering efficient ionization.[3][9] Ion enhancement is less frequent and can happen when co-eluting compounds improve the ionization efficiency of AMOZ, for instance, by favorably altering the droplet's surface tension.[1][9]

Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A5: A SIL-IS is the preferred tool for compensating for matrix effects, but it may not completely eliminate them.[10][11] Since a SIL-IS has nearly identical physicochemical properties to AMOZ, it co-elutes and experiences similar degrees of ion suppression or enhancement.[1] This allows for accurate quantification based on the analyte-to-IS ratio.[1] However, issues can still arise if the SIL-IS does not have perfect co-elution or if there are extreme sample-to-sample variations in the matrix.[11]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[10]

  • Solutions:

    • Implement a More Robust Sample Preparation Method: Transition from simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.[1][12]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for AMOZ will co-elute and experience similar matrix effects as the analyte, thereby correcting for variability between samples.[10][13]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[10]

Issue 2: Low recovery of AMOZ during method validation.
  • Possible Cause: Significant ion suppression is reducing the signal intensity of AMOZ.

  • Solutions:

    • Optimize Chromatography: Adjust the chromatographic method to separate the elution of AMOZ from regions of significant ion suppression identified through post-column infusion experiments.[1] This may involve changing the analytical column, mobile phase composition, or gradient profile.[12]

    • Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples. Techniques like HybridSPE®-Phospholipid can be employed for targeted phospholipid removal.

    • Dilute the Sample: If the concentration of AMOZ is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4][10]

Issue 3: Non-linear calibration curve, particularly at lower concentrations.
  • Possible Cause: The degree of matrix effect is concentration-dependent.

  • Solutions:

    • Evaluate Different Calibration Models: Assess weighted least squares regression models to give less weight to higher concentration points that may be less affected by matrix effects.

    • Improve Sample Cleanup: A more rigorous sample preparation method can reduce the overall concentration of matrix components, potentially linearizing the response.

    • Use a SIL-IS: A stable isotope-labeled internal standard is crucial in this scenario to accurately model the non-linear response of the analyte.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike AMOZ at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike AMOZ at the same low and high concentrations into the final extracted matrix.[6]

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for AMOZ.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of AMOZ in Post-Extraction Spike) / (Peak Area of AMOZ in Neat Solution)

    • An MF value significantly different from 1.0 indicates a matrix effect.

  • Calculate the IS-Normalized Matrix Factor (if using a SIL-IS):

    • IS-Normalized MF = ( (Peak Area of AMOZ / Peak Area of SIL-IS) in Post-Extraction Spike ) / ( (Peak Area of AMOZ / Peak Area of SIL-IS) in Neat Solution )

    • An IS-normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Set up the infusion: Infuse a standard solution of AMOZ at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[6]

  • Equilibrate the system: Allow the infused AMOZ signal to stabilize to a constant baseline.[6]

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[6]

  • Monitor the AMOZ signal: Observe the signal of the infused AMOZ. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[14]

Data Presentation

Table 1: Example of Quantitative Matrix Effect Assessment Data for AMOZ

Sample LotAnalyte Response (Neat Solution)Analyte Response (Post-Extraction Spike)Matrix Factor (MF)
Lot 11,250,000875,0000.70
Lot 21,250,000950,0000.76
Lot 31,250,000812,5000.65
Lot 41,250,000912,5000.73
Lot 51,250,000850,0000.68
Lot 61,250,000975,0000.78
Average 1,250,000 895,833 0.72

In this example, the average Matrix Factor of 0.72 indicates approximately 28% ion suppression for AMOZ in this matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (AMOZ-SIL) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Extract Final Extract Evaporation->Final_Extract Injection Inject into LC-MS/MS Final_Extract->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of AMOZ Calibration->Quantification troubleshooting_tree Start Poor Reproducibility or Inaccurate Quantification Assess_ME Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present No_ME Investigate Other Issues: - Instrument Performance - Standard Stability - Pipetting Accuracy ME_Present->No_ME No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->Optimize_SP Yes Optimize_LC Optimize Chromatography (e.g., Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

References

Optimizing Furaltadone concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Furaltadone concentration for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nitrofuran antibiotic that acts as a prodrug.[1] It is activated by bacterial nitroreductases, which reduce its nitro group. This process generates highly reactive electrophilic intermediates that damage bacterial DNA, inactivate ribosomal proteins to stop protein synthesis, and disrupt other vital cellular processes like the citric acid cycle.[1][2] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[1] In mammalian cells, this compound can also induce DNA damage, leading to responses such as cell cycle arrest, apoptosis, or necrosis.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO).[5][6] For in vitro use, a high-concentration stock solution can be prepared in anhydrous, high-purity DMSO.[7] Aqueous stock solutions can also be prepared using sterile, purified water, which is useful for experiments where DMSO might interfere.[7] It is important to note that the solvent does not appear to significantly alter the observed toxicity of this compound.[5][6]

Q3: What are the typical concentration ranges for this compound in antibacterial assays?

Quantitative data on the in vitro activity of this compound is limited in recent literature. However, historical data indicates its potency against Gram-positive bacteria, particularly staphylococci.[1] The Minimum Inhibitory Concentration (MIC) is the key parameter to determine, and the specific value will vary depending on the bacterial species and strain.

Q4: What concentrations of this compound should be used for cytotoxicity assays in mammalian cell lines?

The cytotoxic concentration of this compound is cell-type specific.[8] For example, in rat basophilic leukemia (RBL-2H3) and bone marrow-derived mast cells (BMMC), an IC50 of approximately 3.9 µM was observed in an antigen-induced degranulation assay.[8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How does this compound affect signaling pathways in mammalian cells?

In mast cells, this compound has been shown to inhibit the Lyn/Syk signaling pathway, which is involved in the IgE-mediated allergic response.[9] At a concentration of 10 µM, it inhibited the phosphorylation of Syk, LAT, Akt, Erk1/2, p38, and JNK.[9] The induction of DNA damage is also a key aspect of its cytotoxic effects, which can trigger apoptosis pathways.[3]

Troubleshooting Guides

Problem: this compound hydrochloride is not dissolving completely.

  • Solution 1: Gentle Warming. Heat the solution to 37°C to increase solubility.[10]

  • Solution 2: Sonication. Use an ultrasonic bath for 10-15 minutes to aid dissolution.[7][10]

  • Solution 3: Fresh Solvent. Ensure you are using high-purity, fresh deionized water or anhydrous DMSO, as absorbed moisture in DMSO can reduce solubility.[7][10][11]

Problem: I observed precipitation in my this compound stock solution after storage.

  • Cause 1: Low Temperature. Storing the solution at a lower temperature than its preparation temperature can cause supersaturation and precipitation.[10]

    • Solution: Before use, allow the solution to return to room temperature. If precipitate remains, gentle warming and sonication may be necessary.[10]

  • Cause 2: Solvent Evaporation. Improperly sealed containers can lead to solvent evaporation, increasing the concentration and causing precipitation.[10]

    • Solution: Ensure storage vials are tightly sealed.

  • Cause 3: Time. Over time, the compound may crystallize or degrade.

    • Solution: For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C for up to six months to avoid repeated freeze-thaw cycles.[7][10]

Problem: High background or inconsistent results in my MTT assay.

  • Cause 1: this compound Interference. As a colored compound (yellow), this compound can interfere with colorimetric assays.

    • Solution: Include a "no-cell" control with the same concentrations of this compound to measure its intrinsic absorbance and subtract this from your experimental values.

  • Cause 2: Incomplete Solubilization of Formazan (B1609692). The purple formazan crystals may not be fully dissolved.

    • Solution: After adding the solubilizing agent (e.g., DMSO), shake the plate gently for at least 15 minutes to ensure complete dissolution before reading the absorbance.[3]

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Concentration Notes Reference
Water ≥ 25 mg/mL (~69.3 mM) Solubility as high as 72 mg/mL has been reported. [7]
DMSO ~17 mg/mL (~47.1 mM) May require sonication or gentle warming. Use fresh, anhydrous DMSO. [7][11]
Ethanol Insoluble Not a recommended solvent. [7]

| Methanol | Slightly Soluble | Not ideal for high-concentration stock solutions. |[7] |

Table 2: Cytotoxicity Data for this compound Hydrochloride

Cell Line Cell Type Assay Endpoint Result Citation
RBL-2H3 Rat basophilic leukemia Degranulation Assay Inhibition of antigen-induced degranulation IC50: ~3.9 µM [8][9]
BMMC Bone marrow-derived mast cells Degranulation Assay Inhibition of antigen-induced degranulation IC50: ~3.9 µM [8]
HEp-2 Human larynx carcinoma Cytotoxicity Assays Cell viability and growth, colony-forming ability, LDH release, O2 consumption Differentially affected compared to other cell lines (specific IC50 not available). [8]
Caco-2 Human colorectal adenocarcinoma Cytotoxicity Assays Cell viability and growth, colony-forming ability, LDH release, O2 consumption Differentially affected compared to other cell lines (specific IC50 not available). [8]

| V79 | Chinese hamster lung fibroblasts | Cytotoxicity Assays | Cell viability and growth, colony-forming ability, LDH release, O2 consumption | Differentially affected compared to other cell lines (specific IC50 not available). |[8] |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[1]
  • Preparation of this compound Hydrochloride Stock Solution: Prepare a stock solution in a suitable solvent like DMSO or water at a concentration significantly higher than the expected MIC.[1] Sterilize by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare a two-fold serial dilution of the this compound stock solution using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1] Each well should contain 100 µL of the diluted compound. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Inoculum Preparation: Suspend several colonies of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control). Incubate the plate at 35-37°C for 16-20 hours.[1]

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (absence of turbidity).[1]

Protocol 2: MTT Assay for Cell Viability[3]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the different concentrations of this compound. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay[3]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]

  • Controls: Prepare an untreated control, a maximum LDH release control (cells treated with a lysis buffer), and a medium background control.[3]

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • Assay Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[3]

  • Absorbance Measurement: Add 50 µL of a stop solution and measure the absorbance at 490 nm using a microplate reader.[3]

Visualizations

Furaltadone_Mechanism cluster_bacterium Bacterial Cell This compound This compound Bacterial Nitroreductases Bacterial Nitroreductases This compound->Bacterial Nitroreductases Uptake & Reduction Reactive Intermediates Reactive Intermediates DNA Damage DNA Damage Reactive Intermediates->DNA Damage Ribosome Inactivation Ribosome Inactivation Reactive Intermediates->Ribosome Inactivation Enzyme Inhibition Enzyme Inhibition Reactive Intermediates->Enzyme Inhibition Bacterial Nitroreductases->Reactive Intermediates Activation Cell Death Cell Death DNA Damage->Cell Death Ribosome Inactivation->Cell Death Enzyme Inhibition->Cell Death

Caption: this compound's antibacterial mechanism of action.

DNA_Damage_Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: DNA damage-induced apoptosis pathway.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 24-72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Generalized MTT assay experimental workflow.

References

Preventing Furaltadone degradation during sample storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Furaltadone (B92408) during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound hydrochloride is a synthetic nitrofuran antibiotic used for its antibacterial properties in research.[1] Like other nitrofurans, it is susceptible to degradation under common experimental conditions, which can lead to reduced efficacy, inconsistent results, and the formation of potentially toxic byproducts.[1] Ensuring its stability is critical for accurate and reproducible experimental outcomes.[1]

Q2: What are the primary factors that cause this compound to degrade?

The main cause of this compound degradation is photolysis (degradation due to light exposure), particularly UV and blue light.[1] While relatively stable against hydrolysis in pH ranges relevant to cell culture, other factors like high pH (alkaline conditions) and certain reactive components in media can also contribute to its breakdown.[1][2]

Q3: My this compound-containing solution has changed color. What does this mean?

A color change, such as turning more yellow, can indicate chemical degradation.[1] this compound itself is a yellow crystalline powder, and its breakdown, especially through photolysis, can create different chemical products that alter the solution's color.[1] If you observe a color change, it is crucial to consider the possibility of compound degradation.[1]

Q4: How should I store this compound powder and its stock solutions to ensure maximum stability?

Proper storage is essential to maintain the integrity of this compound.[3] All solutions should be stored sealed and protected from light.[3]

  • Powder: Store solid this compound hydrochloride at the recommended temperature (typically 2-8°C, or -20°C for long-term storage), tightly sealed, and protected from light and moisture.[1][3]

  • Stock Solutions: Prepare aliquots in single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes to avoid repeated freeze-thaw cycles.[1][3] Store these at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q5: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent depends on the experimental application.

  • For in vitro cell culture: High-purity Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions (e.g., 10 mM).[3]

  • For in vivo administration: A multi-component vehicle is often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This should be prepared fresh on the day of use.[3]

Q6: Why is this compound's metabolite, AMOZ, often measured instead of the parent compound?

This compound is rapidly metabolized in animals, and its parent form can be unstable in biological tissues post-mortem.[4][5][6] Its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is much more stable and serves as the primary marker for detecting this compound use in food safety and residue analysis.[4][7]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Cell-Based Assays
Symptom Potential Cause Troubleshooting Steps
Reduced compound efficacy or variable results.This compound degradation in media.1. Protect from Light: Work with this compound in a darkened environment (e.g., dim light, foil-wrapped tubes/plates).[1] 2. Prepare Fresh: Prepare working solutions in media immediately before use from a freshly thawed stock aliquot.[1] 3. Minimize Exposure Time: Reduce the time the compound is in the media at 37°C. Consider media changes with a fresh compound for long-term experiments.[1] 4. Perform a Stability Test: Determine the stability of this compound in your specific media and under your experimental conditions (see Experimental Protocol 2).[1]
Visible precipitate or cloudiness in media.Poor solubility or precipitation.1. Check Concentration: Ensure the final concentration in the media does not exceed its solubility limit. 2. Proper Dissolution: Ensure the stock solution is fully dissolved before adding it to the media. Use ultrasonic agitation if necessary for DMSO stocks.[1] 3. Pre-warm Media: Add the stock solution to media that has been pre-warmed to 37°C and mix thoroughly.[1]
Cell toxicity or unexpected off-target effects.Formation of toxic degradation byproducts.1. Confirm Stability: Verify that the compound is not degrading under your experimental conditions.[1] 2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment.[3]
Issue 2: Analytical Challenges in HPLC Quantification
Symptom Potential Cause Troubleshooting Steps
Peak tailing for this compound.Analyte-specific interactions with the column.1. Optimize Mobile Phase pH: Lower the pH to 2.5-3.0 to suppress silanol (B1196071) interactions.[8] 2. Increase Buffer Strength: Use a buffer concentration between 10-50 mM to maintain a consistent pH.[8] 3. Use a Competing Base: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase.[8]
All peaks in the chromatogram are tailing.System-wide issue.1. Check for Column Void: A void at the column inlet can cause uneven flow. Try reversing and flushing the column; if unresolved, replace the column.[8] 2. Minimize Extra-Column Volume: Reduce the length and diameter of tubing between the injector, column, and detector.[8]
Inconsistent retention times.Column temperature fluctuations.1. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C) to ensure reproducibility.[8][9]
Low sensitivity or inability to detect this compound.Suboptimal detection wavelength or method.1. Set Correct Wavelength: Use a UV detector set to approximately 365 nm for this compound.[8][9] 2. Consider LC-MS/MS: For trace amounts or complex matrices, LC-MS/MS offers higher sensitivity and selectivity, especially for the metabolite AMOZ.[4][9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Solutions

Form Solvent Storage Temperature Recommended Duration Key Considerations
Solid PowderN/A2-8°CShort-termProtect from light and moisture.[1][3]
-20°CLong-termTightly seal container.[1][3]
Stock SolutionDMSO-20°CUp to 1 month[3]Aliquot into single-use, light-protected tubes. Avoid freeze-thaw cycles.[1][3]
-80°CUp to 6 months[3]Recommended for long-term storage.[3]
Working SolutionCell Culture Media37°CMinutes to HoursPrepare immediately before use. Minimize exposure time.[1]
In Vivo FormulationPEG300/Tween-80/SalineRoom Temperature< 24 hoursPrepare fresh on the day of use.[3]

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Analyte Typical Use Advantages Disadvantages
HPLC-UV This compoundPharmaceutical quality control, analysis of feeds.[4][9]Robust, cost-effective.[9]Lower sensitivity, potential for matrix interference.[4]
LC-MS/MS This compound, AMOZResidue analysis in food products, complex biological matrices.[4]High sensitivity and selectivity, confirmatory ability (gold standard).[4][9]Higher cost, requires derivatization for AMOZ.[4][9]
Electrochemical Sensors This compoundRapid screening.[10]High sensitivity, potential for on-site testing.[10]Still in development, may be less robust than chromatographic methods.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)

Objective: To prepare a stable, concentrated stock solution of this compound HCl for in vitro use.

Materials:

  • This compound hydrochloride powder (MW: 360.75 g/mol )[3]

  • High-purity, sterile DMSO[3]

  • Sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter[1]

Procedure:

  • Calculation: Determine the mass of this compound HCl needed. To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 1 mL x 10 mmol/L x 360.75 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g) = 3.61 mg[3]

  • Weighing: Under sterile conditions (e.g., in a biosafety cabinet), carefully weigh 3.61 mg of this compound HCl powder and transfer it to a sterile conical tube.[1]

  • Dissolution: Add 1 mL of sterile DMSO to the tube.[3] Vortex thoroughly until the powder is completely dissolved. The solution should be clear.[3]

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting: Dispense the filtered stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.[1][3]

  • Storage: Label the aliquots clearly and store them at -20°C or -80°C.[3]

Protocol 2: this compound Stability Assessment in Cell Culture Media

Objective: To determine the stability of this compound HCl in a specific cell culture medium under experimental conditions.[1]

Materials:

  • This compound HCl stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, light-protected tubes

  • Cell culture incubator (37°C, 5% CO₂)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

  • Time 0 Sample: Immediately after preparation, take a sample of the solution. This is your "Time 0" reference. Store it at -80°C until analysis.[1]

  • Incubation: Place the remaining tubes in your cell culture incubator under the exact conditions of your experiment (37°C, 5% CO₂).[1]

  • Time-Point Sampling: At subsequent time points (e.g., 2, 8, 24, 48 hours), remove one tube from the incubator and collect a sample for analysis. Store it immediately at -80°C.[1]

  • Analysis: Once all samples are collected, analyze the concentration of this compound in each sample using a validated method like HPLC.[1]

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. The compound is generally considered stable if >90% of the initial concentration remains.[1]

Visualizations

Furaltadone_Degradation_Pathway cluster_factors Degradation Factors This compound This compound ReactiveIntermediates Reactive Electrophilic Intermediates This compound->ReactiveIntermediates Activation/ Degradation DegradationProducts Inactive Degradation Products ReactiveIntermediates->DegradationProducts Light Light (UV, Blue) Light->this compound Alkaline_pH Alkaline pH Alkaline_pH->this compound Sample_Handling_Workflow cluster_storage Storage cluster_prep Preparation (Low Light) cluster_use Experimental Use Powder This compound Powder (2-8°C or -20°C, dark, dry) StockSolution Prepare Stock Solution (e.g., 10 mM in DMSO) Powder->StockSolution Aliquot Aliquot into single-use, light-protected tubes StockSolution->Aliquot StoreStock Store Aliquots (-80°C long-term) Aliquot->StoreStock Thaw Thaw one aliquot on ice StoreStock->Thaw WorkingSolution Prepare fresh working solution in final medium Thaw->WorkingSolution Experiment Perform Experiment WorkingSolution->Experiment Analysis Sample Analysis (HPLC, LC-MS/MS) Experiment->Analysis

References

Cross-reactivity issues with Furaltadone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaltadone immunoassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do this compound immunoassays target the metabolite AMOZ instead of the parent drug?

This compound is rapidly metabolized in animals and has a short in vivo half-life, making it difficult to detect directly.[1][2] Its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), binds to tissue proteins, forming stable adducts that persist for a longer duration.[1] Consequently, AMOZ serves as a reliable and stable marker for detecting the illegal use of this compound in food-producing animals.[1][3][4]

Q2: What is the purpose of derivatizing AMOZ to 2-NP-AMOZ in many assay protocols?

For analytical purposes, especially in immunoassays, AMOZ is often derivatized to 2-nitrophenyl-AMOZ (2-NP-AMOZ).[1] This derivatization step enhances the immunogenicity and detectability of the molecule, leading to improved assay sensitivity.[1][5]

Q3: What are the most common sources of cross-reactivity in this compound immunoassays?

Cross-reactivity in this compound immunoassays, which are designed to detect AMOZ, primarily occurs with metabolites of other nitrofuran antibiotics due to structural similarities.[3][6][7] The most cited cross-reactants include metabolites of Furazolidone (AOZ), Nitrofurantoin (AHD), and Nitrofurazone (SEM).[3] The specificity of the antibody used in the immunoassay is critical to minimize false-positive results.[3]

Troubleshooting Guide

Issue 1: High background signal across the entire plate.

  • Possible Cause: Insufficient washing, issues with the blocking step, or contamination of reagents.

  • Troubleshooting Steps:

    • Washing: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Adding a brief soak time (e.g., 30 seconds) during each wash can also be beneficial.[8]

    • Blocking: Ensure the blocking buffer is fresh and that the incubation time and temperature are optimal for the specific assay.

    • Reagents: Check for contamination in the substrate or stop solutions. A fresh stop solution should be clear; a yellow color indicates contamination.[9] Ensure all reagents are at room temperature before use.

Issue 2: No or very low signal detected.

  • Possible Cause: Omission of a critical reagent, inactive enzyme conjugate, or improper sample preparation.

  • Troubleshooting Steps:

    • Reagent Checklist: Carefully review the assay protocol to ensure all reagents were added in the correct order and volume.[8]

    • Enzyme Activity: Verify the expiration date of the enzyme conjugate and ensure it has been stored correctly.

    • Sample Preparation: Confirm that the derivatization step (if applicable) was performed correctly and that the sample pH is within the optimal range for the assay.

Issue 3: Inconsistent results or high variability between duplicate wells.

  • Possible Cause: Pipetting errors, improper mixing, or wells drying out.

  • Troubleshooting Steps:

    • Pipetting Technique: Use calibrated pipettes and ensure consistent technique.[8] When adding reagents, avoid touching the sides of the wells.

    • Mixing: Gently mix the contents of the wells after adding reagents, either by tapping the plate or using a plate shaker.

    • Well Drying: Ensure plates are covered during incubation steps to prevent evaporation. Do not leave wells empty and exposed to air for extended periods between steps.

Data Presentation: Cross-Reactivity of Anti-AMOZ Antibodies

The following table summarizes the cross-reactivity of various antibodies against AMOZ and other nitrofuran metabolites. The data is presented as the percentage of cross-reactivity, which is calculated based on the concentration of the analyte required to cause 50% inhibition (IC50) in a competitive immunoassay.

CompoundClass% Cross-Reactivity (Typical)
AMOZ This compound Metabolite 100%
AOZFurazolidone Metabolite< 0.1%
AHDNitrofurantoin Metabolite< 0.1%
SEMNitrofurazone Metabolite< 0.1%

Note: Cross-reactivity values can vary between different antibody lots and assay kits. Always refer to the product-specific datasheet for precise information.[10]

Experimental Protocols

Key Experiment: Competitive ELISA for AMOZ Detection

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to detect AMOZ.

  • Sample Preparation and Derivatization:

    • Homogenize the sample (e.g., tissue).

    • Perform an acid hydrolysis to release protein-bound AMOZ.

    • Add 2-nitrobenzaldehyde (B1664092) to derivatize AMOZ to 2-NP-AMOZ.[4]

    • Incubate the mixture, then neutralize and perform a liquid-liquid or solid-phase extraction to purify the derivatized analyte.[4]

    • Reconstitute the final extract in the assay buffer.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with an AMOZ-specific antibody.

    • Add the AMOZ-enzyme (e.g., HRP) conjugate to each well.[3]

    • Incubate the plate to allow for competitive binding between the AMOZ in the sample/standard and the AMOZ-enzyme conjugate for the limited antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of AMOZ in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Plate Sample Sample (e.g., Tissue) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Extraction & Purification Derivatization->Extraction FinalSample Prepared Sample Extraction->FinalSample AddSample Add Prepared Sample/Standard FinalSample->AddSample Plate Antibody-Coated Well Plate->AddSample AddConjugate Add AMOZ-HRP Conjugate AddSample->AddConjugate Incubate Incubate (Competitive Binding) AddConjugate->Incubate Wash1 Wash Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate IncubateColor Incubate (Color Development) AddSubstrate->IncubateColor AddStop Add Stop Solution IncubateColor->AddStop Read Read Absorbance AddStop->Read

Caption: Workflow of a competitive ELISA for AMOZ detection.

Cross_Reactivity_Mechanism cluster_molecules cluster_binding AMOZ AMOZ Antibody Anti-AMOZ Antibody AMOZ->Antibody Binds AOZ AOZ AOZ->Antibody May Bind Specific Specific Binding (High Affinity) NonSpecific Cross-Reactivity (Low Affinity)

Caption: Mechanism of specific binding vs. cross-reactivity.

References

Technical Support Center: Optimizing AMOZ Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of 3-amino-2-oxazolidinone (B196048) (AMOZ) from fatty tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is AMOZ and why is its extraction from fatty tissues challenging?

A1: AMOZ, or 3-amino-2-oxazolidinone, is a tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to the rapid metabolism of the parent drug, AMOZ is used as a marker residue to monitor this compound use. Extracting AMOZ from fatty tissues is challenging primarily due to the high lipid content. These lipids can cause significant matrix effects during analysis, leading to ion suppression or enhancement in mass spectrometry, contamination of analytical instruments, and lower recovery rates of the target analyte.

Q2: Why is derivatization of AMOZ to 2-NP-AMOZ necessary?

A2: To enhance the detection and quantification of AMOZ, it is derivatized with 2-nitrobenzaldehyde (B1664092) to form a more stable and chromophoric derivative, 2-NP-AMOZ (3-([2-nitrophenyl]methyleneamino)-5-morpholinomethyl-2-oxazolidinone).[1][2] This derivatization is a critical step for reliable analysis by methods such as ELISA and LC-MS/MS.[2]

Q3: What are the key factors affecting the stability of the derivatized 2-NP-AMOZ?

A3: The stability of 2-NP-AMOZ is crucial for accurate results. The primary factors that can compromise its stability are:

  • Light Exposure: 2-NP-AMOZ is susceptible to photodegradation. It is recommended to work in a light-protected environment and use amber vials for sample storage.[3]

  • pH: The hydrazone linkage in 2-NP-AMOZ is prone to hydrolysis in highly acidic (pH < 4) or alkaline (pH > 8) conditions. Maintaining a pH in the neutral to slightly acidic range (pH 5-7) is optimal.[3]

  • Temperature: Elevated temperatures can lead to degradation. Samples should be stored in a cool, dry place, with long-term storage at 2-8 °C.[3]

Q4: What are the most common analytical methods for detecting 2-NP-AMOZ?

A4: The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] ELISA is often used as a high-throughput screening tool, while LC-MS/MS is employed for confirmation and precise quantification due to its high sensitivity and specificity.[1]

Q5: How can I mitigate matrix effects in LC-MS/MS analysis of fatty tissue extracts?

A5: Matrix effects are a significant challenge in high-fat samples. Key mitigation strategies include:

  • Use of an Isotope-Labeled Internal Standard: An internal standard like 2-NP-AMOZ-d5 is highly recommended to compensate for variations during sample preparation and for signal suppression or enhancement caused by the matrix.[1]

  • Effective Sample Cleanup: Employing cleanup techniques like Solid-Phase Extraction (SPE) or the dispersive SPE (dSPE) step in the QuEChERS method can remove a significant portion of interfering lipids.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of AMOZ from fatty tissues.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Recovery of AMOZ/2-NP-AMOZ Incomplete Acid Hydrolysis: Protein-bound AMOZ is not fully released from the tissue matrix.- Ensure complete homogenization of the tissue sample.- Verify the concentration and volume of the acid used for hydrolysis (e.g., HCl).- Optimize hydrolysis time and temperature.
Inefficient Derivatization: Incomplete conversion of AMOZ to 2-NP-AMOZ.- Use a fresh solution of 2-nitrobenzaldehyde, as it can degrade over time.- Optimize the pH of the reaction mixture.- Ensure sufficient incubation time for the derivatization reaction.
Suboptimal Extraction Parameters: Poor partitioning of 2-NP-AMOZ into the extraction solvent.- For Liquid-Liquid Extraction (LLE), ensure the pH is adjusted to neutral or slightly alkaline after derivatization to maximize partitioning into an organic solvent like ethyl acetate.- For Solid-Phase Extraction (SPE), ensure the correct sorbent type is used and that the elution solvent is strong enough to desorb the analyte.
Analyte Degradation: Instability of 2-NP-AMOZ during sample processing.- Protect samples from light by using amber vials and minimizing exposure to ambient light.- Maintain the pH of the sample extracts within the 5-7 range.- Avoid high temperatures during solvent evaporation steps.
High Matrix Effects in LC-MS/MS Co-extraction of Lipids: High concentration of fats and oils in the final extract.- Implement a lipid removal step, such as a freeze-out step (placing the extract in a freezer to precipitate lipids) before dSPE cleanup in the QuEChERS method.- Use dSPE sorbents that target lipids, such as C18.
Insufficient Cleanup: The chosen cleanup method is not effectively removing interfering matrix components.- Optimize the dSPE sorbent combination and amount (e.g., PSA and C18) for your specific matrix.- Consider using advanced lipid removal products.
Inconsistent Results Sample Inhomogeneity: The subsample taken for analysis is not representative of the entire sample.- Ensure the initial tissue sample is thoroughly homogenized to a uniform consistency.
Variable Derivatization Efficiency: Inconsistent reaction conditions between samples.- Standardize the derivatization protocol, ensuring consistent timing, temperature, and reagent concentrations for all samples.
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Consistently apply the same cleanup procedure to all samples and standards.- Always use an appropriate internal standard to normalize the results.

Data Presentation

Table 1: Comparison of Extraction Methods for Analytes in Complex Matrices
Extraction Method Principle Advantages Disadvantages Typical Recovery
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, low cost.Can be labor-intensive, may form emulsions, larger solvent volumes required.70-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.High selectivity, good cleanup, amenable to automation.Can be more expensive, requires method development.80-95%
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves salting-out extraction followed by dSPE cleanup.High throughput, low solvent consumption, effective for a wide range of analytes.May require modification for high-fat matrices.70-110%

Note: Recovery rates are general estimates and can vary significantly depending on the specific matrix, analyte, and protocol used.

Table 2: Recovery of Nitrofuran Metabolites (including AMOZ) using a Validated LC-MS/MS Method
Matrix Spiked Concentration (µg/kg) Mean Recovery (%) Repeatability (RSD, %)
Fish0.595.23.2
1.098.72.5
2.0101.31.8
Shrimp0.591.64.1
1.096.43.3
2.099.82.7
Chicken0.593.53.8
1.097.12.9
2.0102.02.1

Data adapted from studies on nitrofuran metabolite analysis in various food matrices.[3]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for AMOZ in Fatty Tissues

This protocol is adapted for high-fat matrices to improve lipid removal and AMOZ recovery.

  • Sample Homogenization:

    • Weigh 2 g (± 0.05 g) of homogenized fatty tissue into a 50 mL centrifuge tube.

    • Add an appropriate amount of an internal standard (e.g., 2-NP-AMOZ-d5).

  • Acid Hydrolysis:

    • Add 8 mL of deionized water and 1 mL of 1M HCl.

    • Vortex for 1 minute.

    • Incubate at 37°C for 2 hours to release protein-bound AMOZ.

  • Derivatization:

    • Cool the sample to room temperature.

    • Add 0.5 mL of 50 mM 2-nitrobenzaldehyde in DMSO.

    • Vortex for 1 minute.

    • Incubate at 37°C for 16 hours (overnight) in the dark.

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of 1M K₂HPO₄ and adjust the pH to 7.0 ± 0.5 with 1M NaOH.

    • Add 10 mL of acetonitrile (B52724).

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA (primary secondary amine), and 300 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: General Workflow for LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for both 2-NP-AMOZ and the internal standard for quantification and confirmation.

Mandatory Visualization

AMOZ_Detection_Workflow cluster_invivo In Vivo Metabolism cluster_insitu Sample Preparation cluster_analysis Analytical Detection This compound This compound (Parent Drug) AMOZ_Metabolite AMOZ (Tissue-Bound Metabolite) This compound->AMOZ_Metabolite Metabolism Hydrolysis Acid Hydrolysis (Release from Protein) AMOZ_Metabolite->Hydrolysis Derivatization Derivatization (with 2-Nitrobenzaldehyde) Hydrolysis->Derivatization NP_AMOZ 2-NP-AMOZ (Analyte for Detection) Derivatization->NP_AMOZ Analysis LC-MS/MS or ELISA NP_AMOZ->Analysis

Caption: Logical workflow from parent drug to the detected analyte.

Extraction_Workflow start Homogenized Fatty Tissue hydrolysis 1. Acid Hydrolysis & Derivatization start->hydrolysis extraction 2. Acetonitrile Extraction (with QuEChERS salts) hydrolysis->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 5. Centrifugation cleanup->centrifuge2 analysis Final Extract for LC-MS/MS Analysis centrifuge2->analysis Supernatant

Caption: Experimental workflow for AMOZ extraction from fatty tissues.

References

Furaltadone stability issues in acidic or alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who are working with Furaltadone and need to understand its stability characteristics, particularly in acidic and alkaline solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Observed Issue Potential Cause Recommended Action
Yellowing of this compound solution Degradation of this compound, particularly due to light exposure (photolysis).[1] High pH (alkaline conditions) can also contribute to color change and degradation.[1]1. Protect from Light: Prepare and store all this compound solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and UV light during experiments. 2. pH Control: Ensure the pH of your solution is within the stable range. For cell culture, be aware that high pH can accelerate degradation. 3. Fresh Solutions: Prepare this compound solutions fresh whenever possible.
Reduced antibacterial efficacy or inconsistent results Loss of active this compound due to degradation. The primary degradation pathway is often photolysis, but alkaline conditions can also play a role.[1]1. Confirm Stability: Perform a stability study under your specific experimental conditions (pH, temperature, light exposure) to quantify the rate of degradation. 2. Use Controls: Always include a freshly prepared this compound standard as a positive control in your experiments to benchmark activity. 3. Review Storage: Ensure that stock solutions are stored correctly (typically at 2-8°C for short-term and -20°C for long-term) and protected from light.
Precipitate formation in the solution Poor solubility of this compound, especially at higher concentrations or in certain media.1. Check Solubility Limits: Verify that the intended concentration does not exceed this compound's solubility in the specific solvent or medium. 2. Proper Dissolution: Ensure the compound is fully dissolved in the stock solution before further dilution. Sonication may aid in dissolving the powder. 3. Temperature: When adding to media, ensure the media is pre-warmed to the experimental temperature (e.g., 37°C) and mix thoroughly.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Formation of degradation products due to hydrolysis (especially in alkaline conditions) or photolysis.1. Conduct Forced Degradation: Perform forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify the retention times of potential degradation products. 2. Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the intact this compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in solution?

The main factors are light exposure, pH, and temperature. Photolysis (degradation due to light) is a major degradation pathway for this compound.[1] While it is relatively stable against hydrolysis in pH ranges relevant to the aquatic environment, high pH (alkaline conditions) can promote its degradation.[1][2]

Q2: How stable is this compound in acidic solutions?

This compound is generally considered to be relatively stable in acidic conditions compared to alkaline conditions. However, prolonged exposure to strong acids should be avoided. Formal kinetic studies on this compound degradation in acidic solutions are not widely available in public literature.

Q3: How does this compound degrade in alkaline solutions?

This compound is susceptible to degradation in alkaline solutions through hydrolysis.[1] A kinetic method for its determination has been developed based on the rate of its alkaline hydrolysis reaction, indicating that the degradation is significant enough to be measured and utilized analytically.

Q4: Are there any known degradation products of this compound in acidic or alkaline solutions?

While specific degradation pathways for this compound under purely acidic or alkaline hydrolysis are not extensively detailed in readily available literature, it is known that the ozonation of this compound at low pH leads to the destruction of the conjugated structure, and at high pH, it is oxidized into smaller molecules like CO2, H2O, NH3, and low molecular weight aliphatic acids.

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1] This method should be able to separate the intact this compound from any degradation products that may form over time.

This compound Stability Summary

Due to the limited availability of specific quantitative kinetic data from public sources, the following table provides a qualitative summary of this compound's stability under different conditions.

Condition Stability Profile Primary Degradation Pathway Key Considerations
Acidic Solution (e.g., pH < 4) Generally stable, but prolonged exposure to strong acids should be avoided.Hydrolysis (expected to be slow)Monitor for any changes over extended periods.
Neutral Solution (e.g., pH 6-8) Relatively stable to hydrolysis, but highly susceptible to photolysis.[1][2]PhotolysisStrict light protection is crucial for all experiments.
Alkaline Solution (e.g., pH > 8) Susceptible to degradation.[1]HydrolysisAvoid high pH unless intentionally studying degradation. The rate of degradation increases with pH.
Light Exposure (especially UV) Highly unstable.[1]PhotolysisThis is a critical factor; solutions must be protected from light at all times.
Elevated Temperature Degradation rate is expected to increase with temperature.Thermal DegradationStore solutions at recommended temperatures (2-8°C or -20°C).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final this compound concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) and take samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for up to 24 hours, sampling at various time points.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) in a transparent container to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

  • Thermal Degradation: Store a solid sample of this compound and a solution (100 µg/mL) in an oven at 60°C. Analyze at various time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of this compound remaining and identify any degradation products.

Protocol 2: Representative Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Note: This method will likely require optimization and must be fully validated according to ICH guidelines for your specific application.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0). A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: Increase to 80% Acetonitrile

    • 15-20 min: Hold at 80% Acetonitrile

    • 20-25 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound has a UV absorbance maximum around 365 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at 100 µg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to fall within the calibration range.

3. Method Validation (Abbreviated):

  • Specificity: Analyze stressed samples to ensure that the this compound peak is well-resolved from any degradation product peaks and from any matrix components.

  • Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between peak area and concentration.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.

Visualizations

Furaltadone_Degradation_Pathway cluster_conditions Stress Conditions This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Light Light (Photolysis) Light->this compound Major Pathway Alkaline_pH Alkaline pH (Hydrolysis) Alkaline_pH->this compound Significant Pathway Acidic_pH Acidic pH (Hydrolysis) Acidic_pH->this compound Minor Pathway

Caption: Factors influencing the degradation of this compound.

Stability_Study_Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Light, Heat) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Degradation and Identify Degradants analysis->data end Assess Stability Profile data->end

Caption: General workflow for a this compound stability study.

References

Reducing background noise in electrochemical detection of Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of Furaltadone.

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical techniques used for this compound detection?

A1: The most common techniques are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[1][2][3][4] CV is often used to study the electrochemical behavior of this compound and to characterize the electrode surface. DPV is typically employed for quantitative analysis due to its higher sensitivity and lower background current compared to CV.[5]

Q2: Why is pH control important in the electrochemical detection of this compound?

A2: The pH of the supporting electrolyte significantly influences the electrochemical response of this compound. The reduction peak potential and current can vary with pH. For many modified electrodes, a neutral pH of 7 is found to be optimal for achieving the best electrocatalytic performance.[2] At lower pH values, this compound molecules may be unstable, while at higher pH, a deficiency of protons can hinder the reaction.[2]

Q3: What are some common sources of interference in this compound detection?

A3: Potential interfering species in real samples can include other electroactive compounds that are reduced at similar potentials to this compound. These can be other antibiotics, metabolites, or endogenous substances in biological samples.[1][3] Dissolved oxygen is a major interferent, especially at negative potentials, and should be removed from the electrolyte solution.[6]

Q4: How can I improve the sensitivity of my electrochemical sensor for this compound?

A4: Several strategies can enhance sensitivity:

  • Electrode Modification: Modifying the working electrode with nanomaterials such as metal tungstates, metal oxides, or carbon-based materials can increase the electrode's active surface area and electrocatalytic activity towards this compound reduction.[1][2][3][4]

  • Optimization of DPV Parameters: Fine-tuning the parameters of Differential Pulse Voltammetry, such as pulse amplitude and pulse width, can improve the signal-to-noise ratio.[5][7][8][9]

  • Preconcentration Step: A deposition step can be included in the experimental procedure to preconcentrate this compound on the electrode surface, thereby increasing the measured signal.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

High Background Current or Noisy Signal
Potential Causes Recommended Solutions
Dissolved Oxygen: Oxygen is electroactive and can cause a high background current, especially at negative potentials where this compound is detected.[6]Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.[1][2]
Electromagnetic Interference (EMI): Nearby electronic equipment can introduce noise into the electrochemical signal.[10][11]Place the electrochemical cell inside a Faraday cage to shield it from external EMI. Ensure proper grounding of the potentiostat.[10]
Unstable Reference Electrode: A clogged frit, air bubbles, or depleted filling solution in the reference electrode can lead to a noisy and drifting signal.[10][12][13]Check the reference electrode for air bubbles and ensure the frit is not blocked. If necessary, replace the filling solution or the entire electrode.[10][12]
Contaminated Supporting Electrolyte or Glassware: Impurities in the electrolyte or on the glassware can be electroactive and contribute to background noise.Use high-purity reagents and deionized water for preparing solutions. Thoroughly clean all glassware before use.
High Capacitive Current: This is inherent to the electrode-electrolyte interface and is proportional to the scan rate and electrode surface area.[14][15][16]In voltammetric techniques, using a lower scan rate can reduce the capacitive current relative to the Faradaic current.[10] Techniques like DPV are designed to minimize the contribution of capacitive current.[5]
Poor Peak Shape or Low Signal
Potential Causes Recommended Solutions
Fouled Electrode Surface: Adsorption of this compound, its reduction products, or other species from the sample matrix onto the electrode surface can passivate it, leading to a decrease in signal and poor peak shape.[17][18][19]Polish the working electrode before each experiment (for solid electrodes like glassy carbon). For modified electrodes, follow the specific regeneration procedure if available. In some cases, applying a specific potential waveform can help clean the electrode surface.[17]
High Solution Resistance (iR Drop): High resistance in the electrolyte solution can distort the shape of the voltammogram, causing peak broadening and a shift in peak potential.[14]Ensure an adequate concentration of the supporting electrolyte (typically 0.1 M) to maintain sufficient solution conductivity.[10]
Incorrect pH of Supporting Electrolyte: The electrochemical reduction of this compound is pH-dependent. An inappropriate pH can lead to a diminished signal.[2]Optimize the pH of the supporting electrolyte. For many systems detecting this compound, a neutral pH of 7 has been shown to be effective.[2]
Instability of this compound: this compound has a short half-life and can degrade, especially at certain pH values.[1][2]Prepare this compound standard solutions fresh daily. Store stock solutions appropriately as recommended.
Signal Drift
Potential Causes Recommended Solutions
Temperature Fluctuations: Changes in the laboratory temperature can affect the rate of the electrochemical reaction and the stability of the reference electrode, causing the baseline to drift.[10][20]Allow the electrochemical cell and solutions to reach thermal equilibrium before starting the experiment. Maintain a stable laboratory temperature.[10]
Slow Adsorption of Contaminants: Contaminants from the sample or electrolyte can slowly adsorb onto the electrode surface over time, causing a gradual change in the background current.[10][21]Ensure high purity of all chemicals and solvents. If working with complex matrices, consider appropriate sample preparation steps to remove potential fouling agents.
Reference Electrode Instability: A slow leak of the filling solution or a gradual change in the junction potential can cause the reference electrode potential to drift.[13]Ensure the reference electrode is properly maintained and stored. If the drift is persistent, try a different reference electrode.
Sensor Aging: Over time, the performance of the electrochemical sensor can degrade due to changes in the electrode material or the electrolyte.[20][22]Regularly check the performance of the sensor with a known standard solution. If a significant drop in performance is observed, the sensor may need to be replaced or regenerated.

Quantitative Data Summary

The performance of various modified electrodes for the electrochemical detection of this compound is summarized in the table below.

Electrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Eu₂(WO₄)₃/SPCEDPV0.01 - 3000.0972.1335[1][2][4]
ZnO-ZnCo₂O₄/GCEDPV0.01 - 4.68 & 15 - 1000.00146 & 0.034124.4 & 0.72[3]

SPCE: Screen-Printed Carbon Electrode; GCE: Glassy Carbon Electrode; DPV: Differential Pulse Voltammetry.

Experimental Protocols

Preparation of a Modified Screen-Printed Carbon Electrode (SPCE) with Eu₂(WO₄)₃

This protocol is a generalized procedure based on the literature.[1][2][4]

  • Synthesis of Eu₂(WO₄)₃ Nanoparticles: A hydrothermal method is typically used for the synthesis.

  • Preparation of the Modifier Ink: Disperse a small amount of the synthesized Eu₂(WO₄)₃ nanoparticles in a suitable solvent (e.g., dimethylformamide - DMF) with the aid of ultrasonication to form a homogeneous suspension.

  • Modification of the SPCE: Drop-cast a few microliters of the Eu₂(WO₄)₃ suspension onto the surface of the working electrode area of the SPCE.

  • Drying: Allow the solvent to evaporate at room temperature or in a low-temperature oven. The modified electrode is now ready for use.

Electrochemical Detection of this compound using DPV

This is a general protocol for the quantitative analysis of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMF.[1]

    • Prepare the supporting electrolyte, for example, a 0.05 M phosphate (B84403) buffer solution (PBS) at pH 7.[1][2]

    • Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte.

  • Electrochemical Cell Setup:

    • Use a three-electrode system: the modified SPCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.[1][2]

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[1][2]

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Record the DPV of the blank supporting electrolyte.

    • Add a known concentration of this compound to the cell and record the DPV.

    • Perform measurements for the series of standard solutions to construct a calibration curve.

    • For real sample analysis, add the prepared sample to the electrolyte and record the DPV.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Synthesize Modifier (e.g., Eu₂(WO₄)₃) B Prepare Modifier Ink A->B C Modify Electrode Surface B->C F Assemble 3-Electrode Cell C->F D Prepare Supporting Electrolyte (e.g., PBS pH 7) D->F E Prepare this compound Standard Solutions I Add this compound & Record Sample DPV E->I G Deoxygenate Electrolyte (N₂ or Ar Purge) F->G H Record Blank DPV G->H H->I J Construct Calibration Curve I->J K Determine this compound Concentration J->K

Caption: Experimental workflow for electrochemical detection of this compound.

Furaltadone_Reduction This compound This compound (Nitro Group: R-NO₂) Intermediate Nitro Radical Anion (R-NO₂⁻˙) This compound->Intermediate + e⁻ Product Hydroxylamine Derivative (R-NHOH) Intermediate->Product + 3e⁻, + 4H⁺ Electrode Modified Electrode Surface Electrode->this compound Electron Transfer

References

Technical Support Center: Furaltadone Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter during antibacterial studies with furaltadone (B92408).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, broad-spectrum nitrofuran antibiotic.[1][2] It is a prodrug, meaning it requires activation within the bacterial cell to exert its effect.[3] Bacterial nitroreductase enzymes reduce this compound's 5-nitrofuran ring, creating highly reactive electrophilic intermediates.[3] These intermediates then attack multiple cellular targets simultaneously, including bacterial DNA and RNA (causing strand breaks), ribosomal proteins (inhibiting protein synthesis), and enzymes involved in the citric acid cycle.[3][4] This multi-targeted mechanism is believed to contribute to a low incidence of acquired bacterial resistance.[3]

Q2: I am observing different Minimum Inhibitory Concentration (MIC) values for the same bacterial strain across different experiments. What could be the cause?

A2: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing (AST) and can arise from several factors. Key variables to scrutinize include inoculum density, media composition (especially pH), incubation conditions, and the purity and preparation of your this compound solution. Even minor deviations in these parameters can lead to significant variations in results.[5]

Q3: Are there standardized quality control (QC) ranges available for this compound?

Q4: Why might different bacterial species or even strains of the same species show vastly different susceptibility to this compound?

A4: Susceptibility to this compound is critically dependent on the bacterium's ability to activate the drug. This activation is carried out by nitroreductase enzymes.[3] The presence, expression level, and efficiency of these enzymes can vary significantly between different bacterial species and strains. Bacteria with inefficient or mutated nitroreductases will be less able to activate this compound, leading to higher MIC values and apparent resistance.

Troubleshooting Guide: Inconsistent MIC Results

This guide is designed to help you identify and resolve common issues leading to variability in this compound MIC assays.

Problem Potential Cause(s) Recommended Action(s)
MIC values are consistently too high across all replicates and experiments. 1. Inoculum density is too high: An overly dense bacterial culture can overwhelm the antibiotic.[5]2. Degraded this compound: The compound may have degraded due to improper storage or handling.3. Bacterial resistance: The strain may have intrinsic or acquired resistance to nitrofurans.1. Standardize Inoculum: Strictly adhere to the 0.5 McFarland standard for turbidity and perform serial dilutions to achieve the recommended final inoculum concentration (approx. 5 x 10⁵ CFU/mL).[3] Verify with plate counts.2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. Store powder and stock solutions protected from light and moisture as recommended by the supplier.3. Verify Strain Susceptibility: Test a known susceptible QC strain in parallel. If the QC strain shows expected results, the issue is likely with your test strain's resistance profile.
MIC values are consistently too low. 1. Inoculum density is too low: An insufficient number of bacteria can lead to falsely low MICs.[5]2. Short incubation time: Insufficient incubation may not allow for visible growth in wells with sub-inhibitory concentrations.1. Verify Inoculum Preparation: Ensure your 0.5 McFarland standard is accurate and that subsequent dilutions are performed correctly.2. Ensure Full Incubation: Incubate plates for the full recommended duration (typically 16-20 hours for non-fastidious bacteria).[3]
High variability in MICs between replicates of the same experiment. 1. Pipetting errors: Inaccurate or inconsistent pipetting of the antibiotic or bacterial inoculum.2. Inhomogeneous inoculum: Clumping of bacteria in the suspension.3. Well-to-well contamination/splashing. 4. Inhomogeneous drug solution: this compound not fully dissolved or precipitated out of solution.1. Calibrate Pipettes & Technique: Ensure pipettes are calibrated. Use proper pipetting technique, changing tips for each dilution.2. Vortex Inoculum: Thoroughly vortex the bacterial suspension before and during the dilution process to ensure homogeneity.[5]3. Careful Handling: Handle plates carefully to avoid splashing between wells.4. Ensure Solubility: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing dilutions in broth. Visually inspect for any precipitate.
No bacterial growth in positive control wells. 1. Non-viable inoculum: Bacterial culture was too old or improperly stored.2. Incorrect growth medium: The medium lacks essential nutrients for the specific bacterial strain.3. Incorrect incubation conditions: Wrong temperature, atmosphere (e.g., CO₂), or humidity.1. Use Fresh Cultures: Always start with a fresh (18-24 hour) culture from an agar (B569324) plate.[5]2. Verify Media: Confirm that the correct type of broth (e.g., Cation-Adjusted Mueller-Hinton Broth) is being used and that it is not expired.3. Check Incubator: Verify the incubator's temperature and CO₂ levels (if required for the organism).
Results vary with different lots of media. 1. Lot-to-lot pH variation: The pH of the growth medium can affect the activity of some antibiotics.[7]2. Varying cation concentrations: Divalent cation concentrations (Ca²⁺, Mg²⁺) can influence antibiotic activity.1. Check Media pH: Before use, check that the pH of the prepared Mueller-Hinton Broth is within the recommended range (typically 7.2 to 7.4).2. Use Cation-Adjusted Media: Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.

Data Presentation

Disclaimer: Recent, comprehensive quantitative data for this compound is sparse in the scientific literature.[3] The following tables are compiled from available historical data and should be used as a reference with the understanding that testing methodologies may have varied.

Table 1: Historical In Vitro Activity of this compound

OrganismMIC Range (µg/mL)Reference(s)
Vibrio harveyi0.15 - 3.1[8]
Aeromonas hydrophila≤0.10[8]
Salmonella spp.Effective (Specific MICs not detailed)[1][9]
Escherichia coliEffective (Specific MICs not detailed)[1][9]
Staphylococcus spp.Effective (Specific MICs not detailed)[1][3]
Streptococcus spp.Effective (Specific MICs not detailed)[1]

Table 2: Quality Control Ranges for Nitrofurantoin (as a reference for Nitrofurans)

Note: These ranges are for Nitrofurantoin, not this compound, and are provided for reference as per CLSI M100 standards. Laboratories should establish their own internal QC ranges for this compound.

QC StrainTesting MethodAcceptable QC Range (µg/mL)
Escherichia coli ATCC® 25922Broth Microdilution4 - 16
Enterococcus faecalis ATCC® 29212Broth Microdilution1 - 4
Staphylococcus aureus ATCC® 29213Broth Microdilution16 - 64

Experimental Protocols

Detailed Protocol: Broth Microdilution for this compound MIC Determination

This protocol is based on the standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and is adapted for this compound.

1. Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain for testing (e.g., E. coli, S. aureus)

  • QC Strain (e.g., E. coli ATCC® 25922)

  • Sterile saline or broth (for inoculum preparation)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity verification)

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.

  • Note: The final concentration of DMSO in the test wells should not exceed 0.5% to avoid affecting bacterial growth.

3. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.

  • Leave one column for a growth control (no drug) and one well for a sterility control (no bacteria).

4. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a homogeneous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Dilute this adjusted suspension in CAMHB to achieve a final concentration that, when added to the plate, will result in approximately 5 x 10⁵ CFU/mL per well.

5. Inoculation and Incubation:

  • Add the appropriate volume of the final diluted inoculum to each well (except the sterility control) to reach the target concentration of 5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Furaltadone_Mechanism Furaltadone_Ext This compound (Extracellular Prodrug) Furaltadone_Int This compound (Intracellular) Furaltadone_Ext->Furaltadone_Int Uptake BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates Furaltadone_Int->ReactiveIntermediates Activation Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitroreductases->Furaltadone_Int DNA Bacterial DNA/RNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Enzymes Citric Acid Cycle Enzymes ReactiveIntermediates->Enzymes Damage DNA Strand Breaks, Transcription Inhibition DNA->Damage Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition Disruption Metabolic Disruption Enzymes->Disruption Death Bacterial Cell Death Damage->Death Inhibition->Death Disruption->Death

Caption: this compound's intracellular activation and multi-target mechanism of action.

MIC_Workflow start Start prep_culture 1. Prepare fresh bacterial culture (18-24h) start->prep_culture prep_inoculum 2. Prepare 0.5 McFarland inoculum suspension prep_culture->prep_inoculum add_inoculum 5. Inoculate plate with diluted bacterial suspension prep_inoculum->add_inoculum prep_drug 3. Prepare this compound stock solution serial_dilute 4. Perform serial dilutions in 96-well plate prep_drug->serial_dilute serial_dilute->add_inoculum incubate 6. Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic 7. Read plate and determine MIC value incubate->read_mic end End read_mic->end

Caption: Generalized workflow for MIC determination by broth microdilution.

Troubleshooting_Logic start Inconsistent MIC Results check_qc Is the QC strain MIC within range? start->check_qc check_controls Are growth/sterility controls valid? check_qc->check_controls Yes issue_with_drug_media Problem with antibiotic stock or media batch check_qc->issue_with_drug_media No investigate_protocol Investigate Protocol Variables check_controls->investigate_protocol Yes issue_with_inoculum Problem with inoculum viability or prep check_controls->issue_with_inoculum No check_inoculum Verify inoculum density (McFarland & dilutions) investigate_protocol->check_inoculum check_media Check media prep, pH, and lot number investigate_protocol->check_media check_drug Prepare fresh drug stocks investigate_protocol->check_drug check_incubation Verify incubation time, temp, and atmosphere investigate_protocol->check_incubation issue_is_strain Inconsistency is likely due to test strain characteristics (e.g., heteroresistance) investigate_protocol->issue_is_strain If all protocol variables are correct

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Challenges in AMOZ derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for AMOZ derivatization in GC-MS analysis. The following sections offer detailed solutions to common experimental challenges, structured data for easy comparison, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is AMOZ and why is derivatization necessary for its analysis? A1: AMOZ, or 3-amino-5-methylmorpholino-2-oxazolidinone, is a stable, tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.[1][2] Its detection in food products of animal origin indicates illegal drug use.[1] Direct analysis of AMOZ by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity and low molecular weight.[1] Derivatization is a critical step to modify the AMOZ molecule, which increases its volatility and thermal stability, improves its chromatographic behavior, and enhances its ionization efficiency, leading to greater sensitivity and reliability during analysis.[1]

Q2: What is the most common derivatization reaction for AMOZ? A2: The most common method involves a Schiff base formation reaction. In this reaction, the primary amine group of AMOZ nucleophilically attacks the aldehyde group of a derivatizing agent, such as 2-nitrobenzaldehyde (B1664092) (2-NBA), to form a more stable and analyzable compound known as 2-NP-Amoz.[2] This reaction is typically catalyzed by acid.[2]

Q3: What are the key parameters to optimize for a successful AMOZ derivatization? A3: For efficient derivatization, four key parameters must be carefully optimized:

  • Reaction Temperature: Influences the rate of reaction.

  • Incubation Time: Ensures the reaction proceeds to completion.

  • pH of the Reaction Mixture: Critical for the reaction mechanism, particularly for Schiff base formations.

  • Molar Ratio: The ratio of the derivatizing agent to the analyte (AMOZ) is crucial for driving the reaction forward.

Q4: Are there alternative derivatization reagents for AMOZ analysis by GC-MS? A4: Yes, besides 2-nitrobenzaldehyde (2-NBA), which is commonly used for LC-MS analysis, Pentafluorobenzyl Bromide (PFB-Br) is a well-established reagent for GC-MS analysis.[1] PFB-Br reacts with the AMOZ amine group to form a derivative that is thermally stable and exhibits excellent sensitivity, particularly under electron capture negative ionization (ECNI) conditions.[1]

Derivatization Reaction Mechanism

The derivatization of AMOZ with an aldehyde (like 2-NBA) proceeds via a Schiff base formation. This involves the nucleophilic addition of the primary amine on AMOZ to the carbonyl carbon of the aldehyde, followed by dehydration to form a stable imine product.

cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products AMOZ AMOZ (Primary Amine) Attack Nucleophilic Attack AMOZ->Attack Aldehyde Derivatizing Agent (e.g., 2-Nitrobenzaldehyde) Aldehyde->Attack Dehydration Dehydration (-H₂O) Attack->Dehydration Forms Unstable Carbinolamine Intermediate Product Derivatized AMOZ (Schiff Base / Imine) Dehydration->Product Water Water Dehydration->Water

Caption: Schiff base reaction mechanism for AMOZ derivatization.

Troubleshooting Guide

This guide addresses common issues encountered during AMOZ derivatization for GC-MS analysis.

ProblemPotential CausesRecommended Solutions
1. Low or No Derivatized Product Peak 1. Incomplete Reaction: Insufficient time or temperature. 2. Degraded Reagents: Derivatizing agent or AMOZ standard has degraded due to improper storage or age. 3. Suboptimal pH: The reaction mixture pH is not conducive to the reaction. 4. Presence of Water: Moisture in the sample can deactivate silylating agents (like BSTFA) or hinder other reactions.[3] 5. Incorrect Reagent Concentration: Insufficient molar excess of the derivatizing agent.1. Systematically optimize incubation time (e.g., 30-90 min) and temperature (e.g., 60-80°C).[1] 2. Use fresh reagents. Prepare solutions immediately before each experiment. 3. Adjust the pH of the sample or reaction buffer. For Schiff base formation, a slightly acidic pH (4-6) is often optimal. 4. Ensure the sample extract is completely dry before adding derivatization reagents. Use methods like nitrogen stream evaporation or lyophilization.[3] 5. Increase the molar excess of the derivatizing agent (e.g., try 5x, 10x).
2. High Variability in Results / Poor Reproducibility 1. Inconsistent Reaction Conditions: Fluctuations in temperature or timing between samples. 2. Matrix Effects: Interfering components in the sample matrix inhibit or compete with the derivatization reaction. 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents.[4]1. Use a calibrated heating block or water bath and a precise timer to ensure uniformity across all samples. 2. Incorporate a sample cleanup step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), before derivatization to remove interfering substances. 3. Ensure pipettes are calibrated and use consistent technique. Prepare a master mix of reagents where possible.
3. Presence of Interfering or Unexpected Peaks 1. Excess Derivatizing Agent: A large peak from unreacted reagent can obscure the analyte peak. 2. Side Reactions/Byproducts: The derivatizing agent may react with other matrix components or itself.[3] 3. Contamination: Contaminants from glassware, solvents, or the GC system (liner, column).[5][6]1. Optimize the reagent ratio to use the lowest effective concentration. A sample cleanup step after derivatization may also be necessary. 2. Improve sample cleanup before derivatization. Consider milder reaction conditions (e.g., lower temperature) to reduce byproduct formation.[3] 3. Ensure all glassware is scrupulously clean. Run a solvent blank to identify sources of contamination. Regularly clean the injector and replace the liner.[6][7]
4. Poor Peak Shape (Tailing or Fronting) 1. Active Sites in GC System: The injector liner or GC column may have active sites that interact with the analyte.[3] 2. Analyte Degradation: The derivatized analyte may be thermally unstable and degrade in the hot injector.[8] 3. Sample Overload: Injecting too much sample can lead to fronting peaks.[6]1. Use a deactivated liner and a high-quality, inert GC column. Perform column conditioning as needed.[3] 2. Optimize the injector temperature to the lowest possible setting that still allows for efficient vaporization.[3] 3. Dilute the sample or reduce the injection volume.[6]

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common derivatization problems.

Start Problem Encountered (e.g., Low Yield, Poor Peak Shape) CheckReagents Check Reagents - Fresh? - Stored Correctly? Start->CheckReagents CheckConditions Check Reaction Conditions - Temp, Time, pH Correct? - Sample Dry? CheckReagents->CheckConditions Reagents OK OptimizeReagents Use Fresh Reagents Increase Reagent Ratio CheckReagents->OptimizeReagents Issue Found CheckGC Check GC-MS System - Inlet Temp? - Liner/Column Condition? - Leaks? CheckConditions->CheckGC Conditions OK OptimizeConditions Optimize Temp/Time Adjust pH Ensure Sample is Dry CheckConditions->OptimizeConditions Issue Found MaintainGC Maintain GC System - Clean/Replace Liner - Condition/Replace Column - Optimize Temps CheckGC->MaintainGC Issue Found Cleanup Implement/Improve Sample Cleanup (SPE/LLE) (To address matrix effects) CheckGC->Cleanup System OK (Suspect Matrix Effects) OptimizeReagents->CheckConditions OptimizeConditions->CheckGC End Problem Resolved MaintainGC->End Cleanup->End

Caption: A logical workflow for troubleshooting AMOZ derivatization.

Quantitative Data: Comparison of Derivatization Reagents

While direct comparative data under identical conditions is limited, the table below summarizes reported performance characteristics for different AMOZ derivatization reagents.[1]

ParameterPentafluorobenzyl Bromide (PFB-Br)2-Nitrobenzaldehyde (2-NBA)5-Nitro-2-furaldehyde (5-NFA)
Typical Analysis Method GC-MSLC-MS/MSLC-MS/MS
Derivatization Temperature 60-80°C37-60°C80°C (ultrasound assisted)
Derivatization Time 30-60 minutes2 to 16 hours20 minutes to 16 hours
Reported Precision (RSD%) Data Not Available for AMOZ< 15%≤ 13%
Key Advantage Produces thermally stable derivatives with high sensitivity for GC-ECNI-MS.Well-established and widely used reagent for nitrofuran metabolite analysis.Potential for very rapid derivatization, suitable for high-throughput labs.

Note: Performance metrics can be influenced by the specific sample matrix, instrumentation, and laboratory conditions.[1]

Experimental Protocols

Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis

This protocol is a general procedure and may require optimization for specific applications.[1]

Materials:

  • AMOZ standard or sample extract

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)

  • Base catalyst (e.g., N,N-diisopropylethylamine)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Extraction solvent (e.g., heptane)

  • Deionized water

  • Heating block, vortex mixer, centrifuge

Procedure:

  • Drying: Evaporate the sample extract containing AMOZ to complete dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dry residue in a suitable volume of organic solvent (e.g., 100 µL of acetone).[1]

  • Catalyst Addition: Add the base catalyst (e.g., 10 µL of N,N-diisopropylethylamine).[1]

  • Reagent Addition: Add the PFB-Br derivatizing solution (e.g., 20 µL).[1]

  • Reaction: Vortex the mixture for 30 seconds and incubate at 60-80°C for 30-60 minutes.[1]

  • Termination: After cooling to room temperature, add deionized water to stop the reaction.[1]

  • Extraction: Extract the derivatized AMOZ with a non-polar solvent like heptane. Vortex and centrifuge to ensure phase separation.[1]

  • Analysis: Transfer the organic layer to a clean vial for GC-MS analysis.[1]

Protocol 2: Derivatization with 2-Nitrobenzaldehyde (2-NBA)

This protocol provides a general starting point for derivatization with 2-NBA. Optimization is highly recommended.

Materials:

  • AMOZ standard or sample extract in a suitable solvent

  • 2-nitrobenzaldehyde (2-NBA) solution (e.g., in methanol (B129727) or DMSO)[2]

  • pH adjustment buffer (e.g., acetate (B1210297) buffer)

  • Heating block, vortex mixer

Procedure:

  • Sample Preparation: Ensure the AMOZ standard or extracted sample is in a suitable solvent.

  • pH Adjustment: Adjust the pH of the sample to approximately 5.0 using a suitable buffer.

  • Reagent Addition: Add a solution of 2-NBA to the sample. A 5-fold molar excess of the derivatizing agent is a good starting point.

  • Mixing: Vortex the mixture gently to ensure it is homogeneous.

  • Incubation: Incubate the reaction mixture at 65°C for 16 hours (overnight).

  • Analysis: After incubation, allow the mixture to cool to room temperature. The sample may require an extraction or cleanup step before analysis.

General Analytical Workflow

The diagram below illustrates a typical workflow for the analysis of AMOZ from a biological matrix.

Sample Sample Homogenization (e.g., Tissue) Hydrolysis Acid Hydrolysis (Release bound AMOZ) Sample->Hydrolysis Cleanup1 Sample Cleanup 1 (e.g., LLE/SPE) Hydrolysis->Cleanup1 Derivatization Derivatization (e.g., with PFB-Br) Cleanup1->Derivatization Cleanup2 Sample Cleanup 2 (Post-derivatization extraction) Derivatization->Cleanup2 Analysis GC-MS Analysis Cleanup2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General analytical workflow for AMOZ determination.[1]

References

Furaltadone and metabolite stability under different light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furaltadone (B92408) and its metabolite, 3-amino-2-oxazolidinone (B196048) (AMOZ).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency in my experiments?

A1: this compound is known to be susceptible to degradation, primarily through photolysis, when exposed to light, especially UV and blue light. If your experiments are not conducted under controlled light conditions, the compound may be degrading, leading to inconsistent or inaccurate results. It is crucial to protect this compound solutions from light at all stages of your experiment.

Q2: What is the primary metabolite of this compound, and why is it important?

A2: The primary and marker metabolite of this compound is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). In vivo, this compound is rapidly metabolized to AMOZ, which then binds to tissue proteins, forming stable adducts. Due to the rapid degradation of the parent this compound, analytical methods for monitoring its use in food-producing animals focus on the detection of the stable AMOZ metabolite.

Q3: My this compound-containing media has turned a deeper yellow. What does this indicate?

A3: A color change in your media can be an indicator of chemical degradation. This compound hydrochloride is a yellow crystalline powder, and its degradation, particularly through photolysis, can lead to the formation of various byproducts that may alter the color of the solution. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the integrity of your experiment.

Q4: How should I store this compound and AMOZ solutions to ensure their stability?

A4: this compound stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to prepare fresh working solutions in your experimental media immediately before use. AMOZ is generally more stable than this compound. Standard solutions of AMOZ are typically stored refrigerated and have been shown to be stable for at least one month. For longer-term storage, freezing is recommended.[1]

Q5: What are the recommended lighting conditions for handling this compound?

A5: To minimize photodegradation, all work with this compound solutions should be carried out under subdued or amber lighting. Glassware and storage containers should be wrapped in aluminum foil or be made of amber glass to protect the compound from light exposure.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound Photodegradation of the analyte.1. Ensure all sample preparation and analysis are performed under light-protected conditions (amber vials, minimal light exposure). 2. Prepare fresh standard and sample solutions daily. 3. Verify the stability of this compound in your specific solvent and storage conditions by performing a time-course analysis.
Low recovery of AMOZ from tissue samples Incomplete hydrolysis of protein-bound AMOZ.1. Ensure the acidic hydrolysis step is carried out for a sufficient duration and at the appropriate temperature (e.g., overnight at 37°C) to release the bound AMOZ. 2. Optimize the concentration of the acid used for hydrolysis.
Interference peaks in chromatograms Formation of degradation products or matrix effects.1. Confirm that the analytical method is stability-indicating by performing forced degradation studies. 2. Optimize the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation of the analyte from any degradation products or matrix components. 3. Employ appropriate sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering substances.
False-positive results in ELISA screening for AMOZ Cross-reactivity of the antibody with other compounds.1. Review the cross-reactivity profile of the ELISA kit being used. 2. Confirm any positive results from ELISA with a more specific method, such as LC-MS/MS.

Data on this compound Photodegradation

Compound Light Condition Matrix Parameter Value Reference
This compoundUVWaterMineralization rate constant (k)0.0013 min⁻¹[2][3]
This compoundUV/H₂O₂WaterMineralization rate constant (k)0.0185 min⁻¹[2][3]
This compoundUV/PersulfateWaterMineralization rate constant (k)0.0206 min⁻¹[2][3]
This compoundVisible Light/CatalystWaterDegradation Efficiency (90 min)81.39%
This compoundSolar Light/TiO₂/PersulfateWaterEconomic study suggests lowest cost-[2]
This compoundDirect PhotolysisWaterHalf-life (mid-summer, 45° N latitude)0.080 - 0.44 hours[2]

Experimental Protocols

Protocol 1: Photostability Testing of this compound and AMOZ

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

1. Sample Preparation:

  • Prepare a stock solution of this compound or AMOZ in a suitable solvent (e.g., methanol (B129727) or water).
  • For confirmatory studies, prepare samples of the substance in chemically inert, transparent containers.
  • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.

2. Light Exposure:

  • Place the test and dark control samples in a photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Suitable light sources include an artificial daylight fluorescent lamp combined with a UV lamp or a xenon or metal halide lamp.
  • Monitor the light exposure using a calibrated radiometer/lux meter or a validated chemical actinometric system.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.
  • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent compound and any degradation products.
  • Calculate the percentage of degradation by comparing the concentration of the light-exposed sample to the dark control sample at each time point.

Protocol 2: HPLC Analysis of this compound and AMOZ

This protocol outlines a general method for the analysis of this compound and AMOZ. Method validation is required for specific applications.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or mass spectrometric detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., ammonium (B1175870) formate). The specific gradient will depend on the separation requirements.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.
  • Detection Wavelength: this compound can be detected at approximately 365 nm. For AMOZ, derivatization with 2-nitrobenzaldehyde (B1664092) is often performed, and the derivative is detected. LC-MS/MS offers higher sensitivity and specificity.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent and dilute to create a series of calibration standards.
  • Sample Solution: Dissolve the sample in the same solvent as the standard solution. For tissue samples containing AMOZ, perform acid hydrolysis and derivatization prior to extraction and analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Samples (Transparent Containers) prep_stock->prep_samples prep_control Prepare Dark Control (Foil-Wrapped) prep_stock->prep_control photostability_chamber Place Samples in Photostability Chamber prep_samples->photostability_chamber prep_control->photostability_chamber light_source Expose to Light Source (e.g., Xenon Lamp) photostability_chamber->light_source monitoring Monitor Exposure (≥ 1.2M lux-hr & ≥ 200 W-hr/m²) light_source->monitoring sampling Withdraw Aliquots at Time Intervals monitoring->sampling hplc_analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->hplc_analysis data_analysis Calculate % Degradation vs. Dark Control hplc_analysis->data_analysis

Caption: Experimental workflow for photostability testing.

degradation_pathway This compound This compound Intermediate1 5-hydroxymethylene-2(5H)-furanone This compound->Intermediate1 Photolysis (UV/Solar) Intermediate2 Nitric Oxide (NO) This compound->Intermediate2 Photolysis (UV/Solar) Mineralization Mineralization Products (CO₂, H₂O, etc.) Intermediate1->Mineralization Further Oxidation Intermediate2->Mineralization Further Oxidation

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Optimizing In Vitro Experiments with Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furaltadone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in in vitro antibacterial assays?

A1: this compound is a nitrofuran antibiotic that acts as a prodrug.[1][2] Once it enters a bacterial cell, it is activated by bacterial nitroreductases. This activation process generates highly reactive electrophilic intermediates that cause widespread damage to essential cellular components.[1] The primary targets include bacterial DNA and RNA, leading to strand breaks that inhibit replication and transcription.[3][4] Additionally, these intermediates can damage ribosomal proteins, halting protein synthesis, and disrupt other key enzymatic pathways.[1][2] This multi-targeted mechanism is a key factor in its broad-spectrum activity.[1]

Q2: What is the mechanism of this compound-induced cytotoxicity in mammalian cell lines?

A2: In mammalian cells, this compound's cytotoxicity is primarily driven by the induction of oxidative stress.[1] Like other nitrofurans, this compound can lead to the generation of reactive oxygen species (ROS).[1] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to mitochondrial dysfunction, which is characterized by the disruption of the mitochondrial membrane potential (MMP).[1] The damage to mitochondria can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c, activation of caspases (specifically caspase-9 and caspase-3), and ultimately, programmed cell death.[1][4] Some evidence suggests that nitrofurans may also suppress pro-survival signaling pathways like PI3K/Akt, further promoting apoptosis.[1]

Q3: What is a good starting point for incubation time in a this compound experiment?

A3: The optimal incubation time depends heavily on the experimental model and the endpoint being measured.

  • For antibacterial susceptibility testing (e.g., MIC determination): A standard incubation time is 16-20 hours.[1] This period is typically sufficient for bacterial growth to be visible in control wells.

  • For cytotoxicity assays (e.g., MTT, LDH): A common starting point is a 24-hour incubation period.[5] However, it is highly recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and this compound concentration range, as longer exposure times often result in lower IC50 values.[5][6][7]

Q4: My experimental results with this compound are inconsistent. What are the common causes?

A4: Inconsistent results can arise from several factors. Key areas to investigate include:

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment.[3] Variability in cell number or health at the time of treatment is a major source of inconsistent data.[6]

  • Compound Stability: this compound, like other nitrofurans, can degrade in culture media over extended incubation periods.[8] Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all wells (including controls) and is below the toxicity threshold for your cell line (typically <0.5%).[4][10]

Troubleshooting Guide

Problem 1: No antibacterial effect or higher-than-expected Minimum Inhibitory Concentration (MIC) is observed.

  • Possible Cause 1: Inoculum Size. The density of the bacterial culture used can significantly impact MIC values. A higher inoculum may require a higher concentration of the antibiotic to inhibit growth.[11]

    • Solution: Standardize your bacterial inoculum preparation meticulously for each experiment. Ensure you are using the recommended CFU/mL for the specific bacterial strain and assay protocol.

  • Possible Cause 2: Extended Incubation Time. While 16-20 hours is standard, significantly longer incubation times (e.g., 48 hours) can sometimes lead to an apparent increase in the MIC value, possibly due to drug degradation or the selection of resistant subpopulations.[12]

    • Solution: Read the MIC at the earliest time point where sufficient growth is observed in the positive control well, typically between 16 and 24 hours.

  • Possible Cause 3: Compound Degradation. this compound may lose activity during prolonged incubation.[13]

    • Solution: Use freshly prepared this compound solutions. If long incubation times are necessary, consider the stability of the compound under your specific experimental conditions (media, temperature).

Problem 2: High levels of cytotoxicity are seen in negative control wells (vehicle control).

  • Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations.[10]

    • Solution: Perform a solvent toxicity curve to determine the maximum non-toxic concentration of your solvent on the specific cell line being used. Ensure the final solvent concentration in all wells is well below this level and is consistent across the experiment.

Problem 3: How can I determine if the observed cytotoxicity is a specific effect of this compound or a general response to oxidative stress?

  • Possible Cause: Off-Target Effects. this compound's mechanism involves the generation of ROS, which can be considered an off-target effect in some experimental contexts.[1]

    • Solution: Include a control group where cells are co-treated with this compound and an antioxidant, such as N-acetyl-L-cysteine (NAC).[1][3] If the antioxidant rescues the cells from this compound-induced toxicity, it strongly suggests that the observed effect is mediated by oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from available literature. Note that recent, comprehensive data may be sparse.[2]

Table 1: Antibacterial Spectrum of this compound

Bacterial SpeciesSusceptibility / MIC RangeTypical Incubation Time
Staphylococcus speciesGenerally Susceptible16-24 hours
Salmonella speciesGenerally Susceptible16-24 hours
Gram-Positive BacteriaGenerally Susceptible16-24 hours
Gram-Negative BacteriaSusceptible16-24 hours
Note: Specific MIC values for this compound are not readily available in recent literature. The broth microdilution method is the standard for determination.[1][2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation TimeEndpoint (IC50)
RBL-2H3 (Rat Basophilic Leukemia)Degranulation Assay30 minutes~3.9 µM
BMMC (Bone Marrow-Derived Mast Cells)Degranulation Assay30 minutes~3.9 µM
HEp-2, Caco-2, V79Cytotoxicity Assays24 hoursSee Note
Note: A comparative study showed these cell lines were affected differently by this compound, but specific IC50 values were not publicly available. Generally, longer incubation times (e.g., 48 or 72 hours) are expected to result in lower IC50 values compared to a 24-hour exposure.[5][6][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized method for determining the in vitro antibacterial activity of this compound.

Materials:

  • This compound Hydrochloride

  • Appropriate solvent (e.g., DMSO, sterile water)[12]

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration significantly higher than the expected MIC range. Sterilize by filtration through a 0.22 µm filter.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth medium to achieve the final desired concentration range. Leave a column for a positive control (bacteria, no drug) and a negative control (broth only).

  • Bacterial Inoculum Preparation: Dilute the bacterial culture to achieve a standardized final concentration in each well (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial suspension to each well (except the negative control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (absence of turbidity).

Optimizing Incubation Time:

  • For most common bacteria, 16-20 hours is sufficient.

  • If bacterial growth is slow, the incubation may be extended to 24 hours. Be aware that extending incubation to 48 hours may increase the apparent MIC.[12]

  • The key is to read the plate as soon as the growth in the positive control well is clearly visible.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound Hydrochloride

  • Mammalian cell line of interest

  • Complete culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm.

Optimizing Incubation Time:

  • The cytotoxic effect of a compound is both concentration- and time-dependent.

  • It is recommended to perform a preliminary experiment testing a range of concentrations at multiple time points (e.g., 24h, 48h, 72h) to identify the conditions that give the most robust and reproducible results for your cell line.[5]

  • Longer incubation times generally lead to increased cytotoxicity and a lower IC50 value, but the effect may plateau.[14]

Visualizations

Furaltadone_Antibacterial_Mechanism This compound Antibacterial Mechanism of Action cluster_Targets Cellular Targets cluster_Outcomes Functional Outcomes This compound This compound (Prodrug) BacterialCell Bacterial Cell Activation Metabolic Activation by Bacterial Nitroreductases Intermediates Reactive Intermediates Activation->Intermediates DNARNA DNA & RNA Damage (Strand Breaks) Intermediates->DNARNA Ribosomes Ribosomal Protein Damage Intermediates->Ribosomes Enzymes Enzyme Inactivation Intermediates->Enzymes InhibitReplication Inhibition of Replication & Transcription DNARNA->InhibitReplication InhibitProteinSynth Inhibition of Protein Synthesis Ribosomes->InhibitProteinSynth CellDeath Bacterial Cell Death Enzymes->CellDeath InhibitReplication->CellDeath InhibitProteinSynth->CellDeath

Caption: this compound's antibacterial mechanism.

Furaltadone_Apoptosis_Pathway This compound-Induced Cytotoxicity Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent Cytotoxicity Results Start Inconsistent or Unexpected Results CheckCells Are cell seeding density and health consistent? Start->CheckCells CheckCompound Are this compound solutions freshly prepared? CheckCells->CheckCompound Yes Sol_Cells Standardize cell culture and seeding protocols. CheckCells->Sol_Cells No CheckSolvent Is vehicle control showing high toxicity? CheckCompound->CheckSolvent Yes Sol_Compound Use fresh dilutions from single-use aliquots. CheckCompound->Sol_Compound No CheckOffTarget Suspect off-target oxidative stress? CheckSolvent->CheckOffTarget No Sol_Solvent Lower final solvent concentration. Perform solvent toxicity test. CheckSolvent->Sol_Solvent Yes Sol_OffTarget Run co-treatment control with an antioxidant (e.g., NAC). CheckOffTarget->Sol_OffTarget Yes End Re-run Experiment CheckOffTarget->End No Sol_Cells->End Sol_Compound->End Sol_Solvent->End Sol_OffTarget->End

Caption: Troubleshooting workflow for cytotoxicity assays.

References

Minimizing non-specific binding in Furaltadone ELISAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and other common issues encountered during Furaltadone (B92408) ELISA experiments.

Troubleshooting Guide

High background and low specificity are common challenges in ELISAS. This guide addresses specific issues you might encounter.

Question: Why am I observing high background across my entire ELISA plate?

Answer: High uniform background can be caused by several factors, often related to insufficient blocking or washing, or suboptimal antibody concentrations.[1][2]

Potential Causes & Solutions:

Potential CauseRecommended SolutionQuantitative Parameters (if applicable)
Insufficient Blocking Increase blocking time and/or the concentration of the blocking agent.[1] Consider testing different blocking buffers.[3]Blocking Time: 1-2 hours at room temperature or overnight at 4°C.[4] Blocker Concentration: 1-5% BSA or non-fat dry milk.[5]
Inadequate Washing Increase the number and/or duration of wash steps. Ensure complete removal of reagents between steps.[1][6]Wash Steps: Increase from 3 to 5 washes. Soak Time: Add a 30-60 second soak time during each wash.[7]
Antibody Concentration Too High Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal concentration.[1][6]Titration Range: Test a range of dilutions (e.g., 1:1,000 to 1:20,000) for your antibodies.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure water used is of high purity.[8]N/A
Substrate Solution Issues Prepare the substrate solution immediately before use. Do not use if it has turned blue.[1] Read the plate immediately after adding the stop solution.[9]N/A

Question: My results show high variability between replicate wells. What could be the cause?

Answer: High variability, or poor precision, often points to inconsistencies in pipetting, washing, or temperature control during incubation.[10]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Pipetting Inconsistency Ensure pipettes are calibrated and working correctly. Use fresh tips for each sample and reagent transfer.[11] Ensure thorough mixing of all solutions before adding them to the plate.[1]
Uneven Washing Ensure all wells are washed with the same volume and for the same duration. Automated plate washers should be checked for clogged dispensing tubes.[7]
Edge Effects Avoid stacking plates during incubation.[10] Ensure the plate is equilibrated to room temperature before adding reagents and use a plate sealer during incubations to prevent evaporation.[2]
Well Contamination Be careful to avoid splashing between wells during reagent addition and washing steps.[11]

Question: I am seeing weak or no signal in my assay. What are the likely reasons?

Answer: A weak or absent signal can stem from issues with reagents, incubation conditions, or incorrect procedural steps.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reagent Problems Check the expiration dates of all reagents.[11] Ensure the standard was prepared correctly and has not degraded.[7] Confirm that the primary and secondary antibodies are compatible.[1]
Incorrect Incubation Ensure incubations are carried out at the correct temperature and for the recommended duration.[10] Avoid storing reagents at room temperature for extended periods.[1]
Procedural Errors Verify that all reagents were added in the correct order.[1] Ensure that buffers do not contain sodium azide, which inhibits HRP activity.[1]
Low Antigen Concentration The concentration of this compound metabolite (AMOZ) in the sample may be below the detection limit of the assay.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in this compound ELISAs and how can I mitigate them?

A1: Matrix effects occur when components in the sample (e.g., proteins, fats from meat, fish, or honey) interfere with the antibody-antigen binding, potentially leading to inaccurate results.[12] To minimize these effects, proper sample preparation, including hydrolysis, derivatization, and solvent extraction, is crucial.[13] Diluting the sample can also help reduce matrix interference.[14]

Q2: What is the principle of a competitive ELISA for this compound?

A2: In a competitive this compound (AMOZ) ELISA, the AMOZ in your sample competes with a labeled AMOZ conjugate for binding to a limited number of specific antibody sites on the microtiter plate. Therefore, the color developed is inversely proportional to the concentration of AMOZ in the sample; a stronger signal indicates a lower concentration of the analyte.

Q3: Which blocking buffer is best for my this compound ELISA?

A3: The ideal blocking buffer can vary depending on the specific antibodies and sample matrix. Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] It is often necessary to empirically test different blocking agents and concentrations to find the one that provides the best signal-to-noise ratio for your specific assay.[15] Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer can also help reduce non-specific binding.[1][16]

Q4: How critical is the sample preparation for this compound analysis?

A4: Sample preparation is a critical step. This compound is rapidly metabolized, and its protein-bound metabolite, AMOZ, is the target for detection. The process typically involves acid hydrolysis to release the bound metabolite, followed by derivatization to make it detectable by the antibody, and then extraction to remove interfering substances.[17]

Experimental Protocols

Protocol 1: General Competitive ELISA Workflow for this compound (AMOZ)

  • Coating: The microtiter plate wells are pre-coated with antibodies specific for AMOZ.

  • Sample/Standard Addition: Add prepared samples and standard solutions to the wells.

  • Conjugate Addition: Add the AMOZ-enzyme conjugate to the wells.

  • Competitive Binding Incubation: Incubate the plate to allow competition between the AMOZ in the sample/standard and the AMOZ-conjugate for binding to the antibodies.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add the substrate solution, which will react with the enzyme on the bound conjugate.

  • Color Development Incubation: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader. The concentration of AMOZ is inversely proportional to the signal.

Protocol 2: Optimizing Blocking Buffer

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody as per your standard protocol.

  • Blocker Preparation: Prepare several different blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% non-fat dry milk in PBS, 5% non-fat dry milk in PBS).

  • Blocking: Add the different blocking buffers to separate sets of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate according to your standard protocol.

  • Detection Steps: Proceed with the subsequent steps of your ELISA protocol (adding conjugate, substrate, etc.), but without adding any sample or standard.

  • Analysis: Measure the background signal in the wells. The blocking buffer that yields the lowest background signal without significantly affecting the positive control signal (tested separately) is the optimal choice.

Visualizations

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/ Standard Wash2->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read Read Plate Add_Stop->Read End End Read->End

References

Dealing with Furaltadone resistance in bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Furaltadone and encountering bacterial resistance.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain.

  • Question: We are observing higher than expected MIC values for this compound against our bacterial strain, suggesting resistance. How can we confirm and characterize this resistance?

    Answer: An increase in the MIC of this compound is a primary indicator of resistance. To confirm and understand the underlying mechanisms, a systematic approach is recommended.

    Workflow for Investigating this compound Resistance:

    G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 Outcome A Higher than expected MIC B Repeat MIC Testing (Broth Microdilution/Agar (B569324) Dilution) A->B C Include QC Strains B->C Validate Assay D Sequence nfsA and nfsB genes B->D If MIC is confirmed high E Screen for oqxAB efflux pump genes D->E F Assess Efflux Pump Activity E->F G Characterized Resistant Strain F->G

    Caption: Workflow for investigating this compound resistance.

    Experimental Protocols:

    • Sequencing of nfsA and nfsB Genes:

      • DNA Extraction: Isolate genomic DNA from the resistant bacterial strain using a commercial kit.

      • PCR Amplification: Amplify the nfsA and nfsB genes using specific primers.

      • Sequencing: Send the PCR products for Sanger sequencing.

      • Analysis: Compare the obtained sequences with the wild-type sequences from a susceptible reference strain to identify mutations.[1][2][3]

    • Screening for oqxAB Efflux Pump Genes:

      • DNA Extraction: Isolate genomic DNA from the resistant strain.

      • PCR Screening: Perform PCR using primers specific for the oqxA and oqxB genes.

      • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to check for the presence of the amplicons. The presence of oqxAB may contribute to increased resistance.[2][4]

Issue 2: Inconsistent results in this compound susceptibility testing.

  • Question: Our this compound susceptibility testing results are not reproducible. What could be the cause?

    Answer: Inconsistent results can stem from several factors related to the experimental setup and the compound's stability.

    Troubleshooting Inconsistent Susceptibility Testing:

    G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Inconsistent MIC Results B This compound Degradation A->B C Inoculum Variability A->C D Media pH Variation A->D E Prepare fresh solutions Protect from light B->E F Standardize inoculum to 0.5 McFarland C->F G Ensure consistent media preparation D->G

    Caption: Troubleshooting inconsistent this compound MIC results.

    Recommendations:

    • This compound Stability: this compound is sensitive to light.[5] Prepare stock solutions fresh and protect them from light. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7]

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment to maintain consistency.[6][8]

    • Media Quality: Use fresh, properly prepared Mueller-Hinton broth or agar. Variations in pH can affect the activity of some antibiotics.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a nitrofuran antibiotic that acts as a prodrug. It is activated within the bacterial cell by nitroreductases, which reduce its nitro group. This process generates reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[8][9][10] This multi-targeted approach is thought to contribute to a lower incidence of resistance development compared to other antibiotics.[8][11]

Mechanism of Action of this compound:

G This compound This compound (Prodrug) Activation Bacterial Nitroreductases (nfsA, nfsB) This compound->Activation Enzymatic Reduction Intermediates Reactive Intermediates Activation->Intermediates DNA DNA Damage Intermediates->DNA Ribosomes Ribosomal Damage Intermediates->Ribosomes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath

Caption: Activation and targets of this compound.

2. What are the primary mechanisms of bacterial resistance to this compound?

The most common resistance mechanism is the acquisition of mutations in the genes encoding the nitroreductases, nfsA and nfsB.[1][2][3] These mutations result in non-functional or less efficient enzymes that are unable to activate this compound, thus rendering the drug ineffective. Another mechanism that can contribute to resistance is the overexpression of efflux pumps, such as OqxAB, which actively transport the drug out of the bacterial cell.[2][4]

Mechanisms of this compound Resistance:

G cluster_0 Drug Activation Pathway (Susceptible) cluster_1 Resistance Mechanisms Furaltadone_S This compound Nitroreductases_S Functional nfsA/nfsB Furaltadone_S->Nitroreductases_S Activation_S Activation Nitroreductases_S->Activation_S Furaltadone_R This compound Nitroreductases_R Mutated nfsA/nfsB Furaltadone_R->Nitroreductases_R Efflux Efflux Pump (e.g., OqxAB) Furaltadone_R->Efflux NoActivation No Activation Nitroreductases_R->NoActivation Furaltadone_out This compound (expelled) Efflux->Furaltadone_out

Caption: Primary mechanisms of this compound resistance.

3. How can this compound resistance be overcome in a laboratory setting?

Currently, there are no widely established methods to reverse this compound resistance once it has emerged through mutations in nfsA and nfsB. However, for resistance mediated by efflux pumps, the use of efflux pump inhibitors (EPIs) in combination with this compound could be a potential strategy to restore its activity.[12][13] Research in this area is ongoing.

4. What are typical MIC values for this compound?

MIC values for this compound can vary depending on the bacterial species and their susceptibility. Comprehensive published data for a wide range of bacteria is limited.

Bacterial SpeciesMIC Range (µg/mL)Reference
Vibrio spp.≤3.1 - >9.4[6]
Escherichia coli (susceptible)Typically low[1]
Escherichia coli (resistant)Can be significantly higher than susceptible strains[1]

5. Are there standardized protocols for this compound susceptibility testing?

Yes, standardized methods such as broth microdilution and agar dilution are used for this compound susceptibility testing, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][8]

Experimental Protocol: Broth Microdilution for MIC Determination [6][8]

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent like water or DMSO.[6][7] Sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Susceptibility Testing:

G A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC E->F

Caption: Workflow for broth microdilution susceptibility testing.

References

Technical Support Center: Analysis of Protein-Bound AMOZ Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of protein-bound 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) residues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving complete hydrolysis and accurate quantification of AMOZ.

Frequently Asked Questions (FAQs)

Q1: What is AMOZ and why is its detection critical?

A1: AMOZ, or 3-amino-5-morpholinomethyl-2-oxazolidinone, is the primary tissue-bound metabolite of the nitrofuran antibiotic, furaltadone (B92408).[1] Nitrofuran antibiotics have been banned for use in food-producing animals in many countries due to concerns over their potential carcinogenic and mutagenic effects on human health.[1] Following administration, nitrofurans are metabolized quickly, but their metabolites can bind to proteins and persist in tissues for extended periods.[1] Monitoring for AMOZ residues in food products like meat, poultry, fish, and honey is therefore crucial for regulatory compliance and ensuring consumer safety.[1]

Q2: What is the significance of "protein-bound" AMOZ residues?

A2: After this compound is metabolized, the resulting AMOZ can form covalent bonds with proteins and other macromolecules within the animal's tissues. This "bound" form is not directly detectable by standard analytical methods. To accurately quantify the total amount of AMOZ present, a hydrolysis step is required to break these bonds and release the free AMOZ molecule.[2]

Q3: Why is hydrolysis a mandatory step for AMOZ analysis?

A3: Hydrolysis is essential to cleave the covalent bonds between AMOZ and tissue proteins, liberating the AMOZ molecule for subsequent derivatization and detection.[] Without a complete and efficient hydrolysis step, the reported concentration of AMOZ would be artificially low, leading to an underestimation of the residue levels in the sample. Both acid and enzymatic hydrolysis methods are used to break the peptide bonds and release the bound metabolite.[4]

Q4: What is derivatization and why is it performed after hydrolysis?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. In AMOZ analysis, after hydrolysis releases the free AMOZ, it is typically derivatized with 2-nitrobenzaldehyde (B1664092). This reaction creates a more stable and easily detectable derivative, often referred to as 2-NP-AMOZ, which is ideal for techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]

Q5: What are the standard analytical methods for quantifying AMOZ?

A5: The gold standard for the quantification of AMOZ residues is LC-MS/MS.[1] This technique offers high sensitivity, selectivity, and accuracy, allowing for the detection of trace-level residues in complex biological matrices.[1] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and ensure reliable quantification.[1] Immunoassays, such as ELISA, are also used for screening purposes.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of protein-bound AMOZ residues.

Problem: I am observing low or no recovery of AMOZ.

  • Possible Cause 1: Incomplete Hydrolysis

    • Explanation: The conditions used may not be sufficient to completely break the bonds between AMOZ and the tissue proteins. The efficiency of acid hydrolysis depends on factors like acid concentration, temperature, and time.[8]

    • Suggested Solution:

      • Verify Hydrolysis Conditions: Ensure you are using an established protocol. A common method involves heating the sample with 6 M hydrochloric acid at 110°C for approximately 24 hours.[8]

      • Optimize Protocol: If recovery remains low, consider performing a time-course study to determine the optimal hydrolysis duration for your specific sample matrix.

      • Consider Alternative Methods: Microwave-assisted hydrolysis can significantly reduce the time required (e.g., 5-30 minutes at temperatures up to 200°C).[8] Enzymatic hydrolysis using proteases can also be an alternative, offering milder conditions that may prevent degradation of the target analyte.[][4]

  • Possible Cause 2: Analyte Degradation

    • Explanation: AMOZ, like many organic molecules, can be susceptible to degradation under harsh experimental conditions, such as high temperatures or extreme pH levels.[9]

    • Suggested Solution:

      • Use Milder Conditions: If degradation is suspected, explore enzymatic hydrolysis, which operates under more gentle temperature and pH conditions.[]

      • Protect from Light: Store samples and standards in amber vials to prevent photodegradation.

      • Minimize Time at High Temperatures: For acid hydrolysis, use the minimum time and temperature necessary for complete cleavage, as determined by optimization experiments.

  • Possible Cause 3: Inefficient Derivatization or Extraction

    • Explanation: The conversion of AMOZ to its 2-NP-AMOZ derivative may be incomplete, or the subsequent extraction of the derivative from the aqueous matrix into an organic solvent may be inefficient.

    • Suggested Solution:

      • Check Reagents: Ensure the 2-nitrobenzaldehyde derivatizing agent is fresh and of high purity.

      • Optimize Reaction pH: Verify that the pH of the sample is adjusted correctly before adding the derivatizing agent.

      • Review Extraction Solvent: Confirm that the solvent used for liquid-liquid extraction (e.g., ethyl acetate) is appropriate for 2-NP-AMOZ and that the extraction is performed at the optimal pH.

Problem: My results show high variability between replicates.

  • Possible Cause 1: Matrix Effects in LC-MS/MS

    • Explanation: Components of the sample matrix (fats, salts, other proteins) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.

    • Suggested Solution:

      • Use an Internal Standard: The most effective way to correct for matrix effects and other variations is to use a stable isotope-labeled internal standard, such as 2-NP-AMOZ-d5.[1] This standard is added at the beginning of the sample preparation and behaves almost identically to the analyte, allowing for accurate normalization.

  • Possible Cause 2: Inconsistent Sample Homogenization

    • Explanation: Tissue-bound residues may not be evenly distributed. If the sample is not properly homogenized, different aliquots will contain different amounts of the analyte.

    • Suggested Solution:

      • Ensure Thorough Homogenization: Use a high-power mechanical homogenizer to ensure the tissue sample is completely uniform before taking an aliquot for analysis.

Data Presentation

Quantitative data from validation studies are crucial for assessing method performance. The table below summarizes typical recovery and precision data for AMOZ analysis in shrimp tissue.

ParameterFortified Level (µg/kg)Mean Recovery (%)Coefficient of Variation (CV, %)
Recovery 0.2581.19.8
0.5095.37.5
1.00105.34.7
2.0098.76.2
Data synthesized from performance characteristics of immunoassays for AMOZ detection.[6]

Experimental Protocols

Protocol: Acid Hydrolysis, Derivatization, and Extraction of AMOZ

This protocol provides a general workflow for the analysis of protein-bound AMOZ in tissue samples.

  • Sample Preparation:

    • Weigh approximately 1.0 g of a thoroughly homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • If using an internal standard, spike the sample with an appropriate amount of 2-NP-AMOZ-d5 solution.

  • Acid Hydrolysis:

    • Add 10 mL of 0.1 M HCl to the tube.

    • Vortex vigorously for 1 minute to mix.

    • Incubate the sample in a water bath or heating block at 100°C for 2 hours or at 37°C overnight. Note: Optimal time and temperature may need to be validated for different matrices.[8]

  • Neutralization and Derivatization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M 2-nitrobenzaldehyde solution.

    • Adjust the pH of the solution to 7.0-7.5 using 1 M KOH.

    • Incubate at 50°C for 1 hour to allow the derivatization reaction to complete.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of ethyl acetate (B1210297) to the tube.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1.0 mL of the mobile phase used for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis:

    • Inject the sample into the LC-MS/MS system for quantification.

Visualizations

Workflow cluster_prep Sample Preparation & Hydrolysis cluster_react Derivatization & Extraction cluster_analysis Analysis Start 1. Homogenized Tissue Sample Hydrolysis 2. Acid Hydrolysis (e.g., HCl, Heat) Start->Hydrolysis Neutralize 3. Neutralization (e.g., KOH) Hydrolysis->Neutralize Deriv 4. Derivatization (2-Nitrobenzaldehyde) Neutralize->Deriv Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Evap 6. Evaporation & Reconstitution Extract->Evap LCMS 7. LC-MS/MS Analysis Evap->LCMS Data 8. Data Quantification LCMS->Data

Caption: General workflow for the analysis of protein-bound AMOZ.

Troubleshooting Start Problem: Low AMOZ Recovery CheckHydrolysis Is Hydrolysis Complete? Start->CheckHydrolysis CheckDegradation Is Analyte Degrading? CheckHydrolysis->CheckDegradation Yes Sol_Hydrolysis Action: - Verify Temp/Time/Acid Conc. - Perform Time-Course Study - Consider Microwave/Enzymatic Method CheckHydrolysis->Sol_Hydrolysis No CheckDeriv Is Derivatization Efficient? CheckDegradation->CheckDeriv No Sol_Degradation Action: - Use Milder Conditions - Protect from Light - Minimize Heat Exposure CheckDegradation->Sol_Degradation Yes Sol_Deriv Action: - Use Fresh Reagents - Check Reaction pH - Optimize Extraction CheckDeriv->Sol_Deriv No Success Recovery Improved CheckDeriv->Success Yes Sol_Hydrolysis->CheckDegradation Sol_Degradation->CheckDeriv Sol_Deriv->Success

Caption: Troubleshooting decision tree for low AMOZ recovery.

Reaction cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization ProteinAMOZ Protein-Bound AMOZ FreeAMOZ Free AMOZ ProteinAMOZ->FreeAMOZ HCl, Heat Reagent 2-Nitrobenzaldehyde Product 2-NP-AMOZ Derivative (for LC-MS/MS) Reagent->Product

Caption: Conceptual diagram of the hydrolysis and derivatization steps.

References

Validation & Comparative

A Comparative Guide to Furaltadone and Furazolidone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial efficacy of two nitrofuran antibiotics, Furaltadone and Furazolidone. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of their activity, mechanisms, and the experimental methods used for their evaluation.

Overview of this compound and Furazolidone

This compound and Furazolidone are synthetic, broad-spectrum antibacterial agents belonging to the nitrofuran class of antibiotics. They are effective against a range of Gram-positive and Gram-negative bacteria. Historically, they have been utilized in both human and veterinary medicine to treat various bacterial and protozoal infections.[1][2][3] Their use in food-producing animals is now restricted in many regions due to concerns about residues.[4]

Both compounds are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effects. This activation is carried out by bacterial nitroreductases.[5]

Quantitative Efficacy Data

Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound and Furazolidone against a wide array of bacterial strains are limited in recent scientific literature. The following tables summarize available in vitro susceptibility data for each compound from various sources. It is important to note that testing methodologies may differ between studies.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus-Data Not Available[5]
Salmonella EnteritidisPT4Not specified, but effective in vivo[3]

Table 2: In Vitro Antibacterial Activity of Furazolidone

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Escherichia coli201 clinical isolates12.5[1]
Streptococcus faecalis201 clinical isolates25[1]
Staphylococcus epidermidis201 clinical isolates12.5[1]
Campylobacter spp.194 clinical isolates<0.125[7]
Salmonella gallinarumSensitive Strains~0.3[8]
Salmonella gallinarumResistant Strains1.3 - 2.5[8]

Mechanism of Action

This compound and Furazolidone share a common mechanism of action characteristic of nitrofuran antibiotics. As prodrugs, they are inactive until they enter a bacterial cell. Inside the bacterium, they are activated by nitroreductases, which reduce the nitro group on the furan (B31954) ring. This process generates highly reactive electrophilic intermediates.[5]

These intermediates are non-specific in their targets and disrupt multiple vital cellular processes simultaneously:

  • DNA Damage: The reactive intermediates cause extensive damage to bacterial DNA, including strand breaks. This inhibits DNA replication and repair mechanisms, ultimately leading to cell death.[5]

  • Ribosomal Inhibition: These intermediates can also bind to and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[5]

  • Enzyme Inhibition: Other essential enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[5]

This multi-targeted mechanism is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general antibacterial mechanism of nitrofurans and a typical experimental workflow for determining their efficacy.

Nitrofuran_Mechanism General Antibacterial Mechanism of Nitrofurans cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (this compound/Furazolidone) Activation Activation by Bacterial Nitroreductases Nitrofuran->Activation Uptake Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Cellular Enzymes Intermediates->Enzymes Damage_DNA DNA Damage (Strand Breaks) DNA->Damage_DNA Inhibit_Protein Inhibition of Protein Synthesis Ribosomes->Inhibit_Protein Inhibit_Enzymes Inhibition of Enzymatic Activity Enzymes->Inhibit_Enzymes Cell_Death Bacterial Cell Death Damage_DNA->Cell_Death Inhibit_Protein->Cell_Death Inhibit_Enzymes->Cell_Death

Caption: General antibacterial mechanism of this compound and Furazolidone.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Drug Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Plate Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

References

Navigating the Post-Furaltadone Era: A Comparative Guide to Coccidiosis Control in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

The prohibition and voluntary withdrawal of furaltadone (B92408) and other nitrofurans for the treatment of coccidiosis in poultry, due to concerns over antimicrobial resistance and potential human health risks, has necessitated a thorough evaluation of alternative therapeutic strategies. This guide offers a comprehensive comparison of the leading alternatives, including ionophores, synthetic chemical compounds, and natural phytochemicals. The performance of these alternatives is assessed based on key efficacy parameters from experimental studies, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making.

Performance Comparison of this compound Alternatives

The efficacy of an anticoccidial agent is determined by its ability to control the parasitic infection, which in turn is reflected in the improved health and performance of the poultry. The following tables summarize quantitative data from comparative studies on several key performance indicators: oocyst shedding, body weight gain, feed conversion ratio (FCR), and intestinal lesion scores.

Table 1: Comparative Efficacy of Diclazuril (B1670474) and Salinomycin (B1681400)

Treatment GroupMean Total Lesion ScoreFinal Body Weight (g)Feed Conversion RatioOocyst Count (OPG)
Unmedicated Control6.501,8502.10High (not specified)
Diclazuril (1 ppm)1.052,0501.85Significantly Reduced
Salinomycin (66 ppm)2.731,9801.95Reduced

Data synthesized from floor pen studies comparing diclazuril in a shuttle program with salinomycin.[1][2][3]

Table 2: Comparative Efficacy of Toltrazuril (B1682979) and Amprolium (B1666021)

Treatment GroupMean Oocyst Count (x10³ OPG)Mean Body Weight Gain (g)Lesion ScoreMortality Rate (%)
Infected, Untreated229Lower than treated groupsSevere60
Toltrazuril (25 ppm)92216Mild20
Amprolium (240 ppm)218200Moderate20

OPG: Oocysts Per Gram of feces. Data is derived from studies on broiler chickens with induced cecal coccidiosis.[4][5][6]

Table 3: Comparative Efficacy of Natural Compounds and Amprolium

Treatment GroupOocyst ExcretionBody WeightFeed Conversion RatioLesion Score
Infected, UntreatedHighReducedIncreasedHigh
Artemisia sieberi & Curcuma longa mixSignificantly ReducedImprovedImprovedReduced
Amprolium EthopabateSignificantly ReducedImprovedImprovedBetter than herbal mix

This table provides a qualitative summary based on a study comparing herbal extracts to a chemical anticoccidial.[7]

Table 4: Efficacy of Artemisia annua (Artemisinin) in a Field Trial

Treatment GroupOocyst Count (OPG)Lesion Score Reduction (%)Body Weight GainFeed Conversion Rate
Control (Anticoccidials)Higher than A. annua group-HigherWorse
Artemisia annuaDecreasing trend80LowerBetter

Data from a field trial comparing an A. annua-supplemented diet to a standard anticoccidial program.[8]

Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation and for designing future studies. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Floor Pen Efficacy Study of Diclazuril and Ionophores
  • Objective: To evaluate the efficacy of diclazuril in shuttle programs with ionophorous anticoccidials against a mixed Eimeria infection in broiler chickens under conditions simulating commercial production.

  • Animal Model: Day-old commercial broiler chicks (e.g., Cobb), with 50 chicks randomly allocated to each of multiple floor pens per treatment group in a randomized complete block design.[1][3]

  • Housing: Floor pens with fresh litter, providing an environment for natural coccidiosis transmission.

  • Diet and Medication: A standard basal diet free of anticoccidials is used. The test drugs (e.g., diclazuril at 1 ppm, salinomycin at 66 ppm) are incorporated into the feed according to the experimental design (e.g., shuttle programs where different drugs are used in the starter and grower phases).[1][3]

  • Infection: On a specified day (e.g., day 15 or 22), birds are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).[1][3]

  • Data Collection:

    • Lesion Scoring: On day 6 post-inoculation, a subset of birds from each pen is randomly selected, euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale of 0 to 4.[1][3]

    • Performance Parameters: Body weight and feed consumption are recorded at various time points to calculate body weight gain and feed conversion ratio.

    • Mortality: Daily records of mortality are maintained.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment groups.[2]

Protocol 2: Battery Cage Efficacy Study of Toltrazuril and Amprolium
  • Objective: To compare the therapeutic efficacy of toltrazuril and amprolium against an induced Eimeria tenella infection in broiler chickens.

  • Animal Model: Day-old broiler chicks are raised in a coccidia-free environment until the start of the experiment. They are then divided into treatment groups and housed in battery cages to prevent cross-contamination.[4][5]

  • Infection: At a specific age (e.g., 14 days), each chick (except for the uninfected control group) is orally inoculated with a precise dose of sporulated E. tenella oocysts (e.g., 1,000 oocysts per bird).[4]

  • Treatment: At a predetermined time post-infection (e.g., 48 hours or upon confirmation of oocyst shedding), treatments are administered. For example, toltrazuril at 25 ppm in drinking water for 2 days, or amprolium at 240 ppm in drinking water for 5 days.[5]

  • Data Collection:

    • Oocyst Shedding: Fecal samples are collected from each group at regular intervals post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[6]

    • Performance Parameters: Body weight and feed intake are measured to assess the impact of the infection and treatment on growth performance.

    • Clinical Signs and Mortality: Birds are monitored daily for clinical signs of coccidiosis (e.g., bloody droppings) and mortality.

    • Lesion Scoring: At the end of the study, birds are euthanized for cecal lesion scoring.

Visualizing Mechanisms and Workflows

To further elucidate the alternatives to this compound, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection and Analysis animal_procurement Procurement of Day-Old Chicks randomization Randomization into Treatment Groups animal_procurement->randomization housing Housing in Floor Pens or Battery Cages randomization->housing medication Administration of Anticoccidial Agents housing->medication infection Oral Inoculation with Eimeria Oocysts medication->infection performance_monitoring Monitoring of Weight Gain and FCR infection->performance_monitoring lesion_scoring Post-mortem Lesion Scoring infection->lesion_scoring oocyst_counting Fecal Oocyst Counting infection->oocyst_counting statistical_analysis Statistical Analysis of Data performance_monitoring->statistical_analysis lesion_scoring->statistical_analysis oocyst_counting->statistical_analysis

Diagram 1: A generalized experimental workflow for evaluating anticoccidial drugs in poultry.

ionophore_moa cluster_membrane Parasite Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space ionophore Ionophore osmotic_imbalance Osmotic Imbalance ionophore->osmotic_imbalance Forms complex with cations and transports them across membrane na_ion Na+ na_ion->ionophore k_ion K+ k_ion->ionophore atp_pump Na+/K+ ATPase Pump atp_depletion ATP Depletion atp_pump->atp_depletion Increased activity to counteract ion influx cell_swelling Cell Swelling and Lysis osmotic_imbalance->cell_swelling Parasite Death Parasite Death cell_swelling->Parasite Death atp_depletion->Parasite Death

Diagram 2: Mechanism of action of ionophore anticoccidials in Eimeria parasites.

triazine_moa triazine Triazine Anticoccidials (Diclazuril, Toltrazuril) inhibition Inhibition triazine->inhibition disruption Disruption triazine->disruption parasite_dev Intracellular Parasite Developmental Stages schizogony Schizogony (Asexual Reproduction) arrested_dev Arrested Parasite Development and Reduced Oocyst Shedding schizogony->arrested_dev gametogony Gametogony (Sexual Reproduction) gametogony->arrested_dev oocyst_wall Oocyst Wall Formation oocyst_wall->arrested_dev inhibition->schizogony inhibition->gametogony disruption->oocyst_wall

Diagram 3: Postulated mechanism of action of triazine anticoccidials against Eimeria.

curcumin_moa curcumin (B1669340) Curcumin antioxidant_activity Antioxidant Activity curcumin->antioxidant_activity Scavenges free radicals anti_inflammatory_activity Anti-inflammatory Activity curcumin->anti_inflammatory_activity Inhibits NF-κB pathway eimeria_infection Eimeria Infection oxidative_stress Oxidative Stress eimeria_infection->oxidative_stress inflammation Inflammation (e.g., increased TNF-α, IL-1β) eimeria_infection->inflammation improved_gut_health Improved Gut Health and Reduced Lesion Scores nf_kb NF-κB Pathway inflammation->nf_kb antioxidant_activity->oxidative_stress antioxidant_activity->improved_gut_health anti_inflammatory_activity->inflammation anti_inflammatory_activity->improved_gut_health

Diagram 4: Multifactorial mechanism of action of curcumin in mitigating coccidiosis.

References

Validating LC-MS/MS for Furaltadone in Animal Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the absence of banned antibiotic residues in the food chain is a critical aspect of public health. Furaltadone (B92408), a nitrofuran antibiotic, is prohibited for use in food-producing animals due to the potential carcinogenic nature of its residues. This guide provides a comprehensive comparison of the gold-standard Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound in animal feed with alternative techniques, supported by experimental data and detailed protocols.

This compound is rapidly metabolized in animals, making the parent drug an unsuitable marker for residue analysis. Instead, validated methods target its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). To enhance its detection by LC-MS/MS, AMOZ is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form NP-AMOZ.

This guide will delve into the performance of LC-MS/MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), providing a clear overview of their respective capabilities in the quantitative analysis of this compound in animal feed.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the quantitative performance of LC-MS/MS, HPLC-UV, and ELISA for the determination of this compound (or its metabolite AMOZ) in animal feed, based on published validation data.

ParameterLC-MS/MSHPLC-UVELISA
Analyte AMOZ (as NP-AMOZ)This compoundAMOZ
Limit of Detection (LOD) 0.04–0.11 µg/kg[1]2.1–2.7 µg/kg[2][3]0.04-0.1 ppb[4]
Limit of Quantification (LOQ) 0.13–0.37 µg/kg[1]1 mg/kg[1]Not specified
Recovery 81.92% - 110%[1]Not specified70-120%[4]
Specificity/Selectivity HighModerateModerate to High
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Confirmation Capability YesNoNo

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method. Below are the detailed protocols for the LC-MS/MS method for AMOZ in animal feed, along with an overview of the procedures for the alternative methods.

LC-MS/MS Method for the Determination of AMOZ in Animal Feed

This protocol details the steps for the extraction, clean-up, and analysis of the this compound metabolite, AMOZ, in animal feed samples.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 5 g of a representative and homogenized animal feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of a deuterated internal standard (e.g., AMOZ-d5).

  • Acid Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M hydrochloric acid.

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol (B129727).

    • Vortex the mixture for 1 minute.

    • Incubate the sample at 37°C for 16 hours to allow for the release of bound AMOZ and its derivatization to NP-AMOZ.

2. Clean-up:

  • Neutralization: After incubation, cool the sample to room temperature. Neutralize the mixture by adding 5 mL of 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) and approximately 1 mL of 1 M sodium hydroxide (B78521) until a pH of 7.0 ± 0.5 is reached.

  • Liquid-Liquid Extraction (LLE):

    • Add 15 mL of ethyl acetate (B1210297) to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction step with another 15 mL of ethyl acetate and combine the extracts.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a mixture of n-hexane and methanol/water (50:50, v/v). Vortex for 30 seconds.

  • Final Clean-up: Add 1 mL of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer. The lower layer is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A suitable gradient program to separate NP-AMOZ from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A tandem mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NP-AMOZ and the internal standard for quantification and confirmation.

Alternative Methods: An Overview
  • HPLC-UV: This method typically involves extraction of the parent this compound from the feed matrix using a solvent mixture like acetonitrile (B52724) and methanol with ammonia (B1221849) solution, followed by a clean-up step using Solid Phase Extraction (SPE). The separation is achieved on a C18 column with a water/acetonitrile gradient, and detection is performed using a UV detector at a wavelength of 365 nm.[5] While less sensitive and specific than LC-MS/MS, it can be a cost-effective screening tool.

  • ELISA: Commercially available ELISA kits provide a rapid and high-throughput screening method for AMOZ.[4][6] The general principle involves a competitive immunoassay where AMOZ in the sample competes with a labeled AMOZ conjugate for binding to a limited number of specific antibodies coated on a microtiter plate. The signal is inversely proportional to the concentration of AMOZ in the sample. Sample preparation for ELISA is often simpler than for chromatographic methods.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

LC-MS/MS Experimental Workflow for this compound (AMOZ) in Animal Feed cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Animal Feed Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Hydrolysis_Derivatization Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis_Derivatization Neutralization Neutralization Hydrolysis_Derivatization->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Result Result (µg/kg) Data_Processing->Result

Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolite (AMOZ) in animal feed.

Comparison of Analytical Methods for this compound Detection cluster_methods Analytical Methods cluster_attributes Key Attributes LC_MSMS LC-MS/MS Sensitivity Sensitivity LC_MSMS->Sensitivity Very High Specificity Specificity LC_MSMS->Specificity Very High Throughput Throughput LC_MSMS->Throughput Moderate Cost Cost LC_MSMS->Cost High Confirmation Confirmatory Power LC_MSMS->Confirmation Yes HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Specificity Moderate HPLC_UV->Throughput Moderate HPLC_UV->Cost Medium HPLC_UV->Confirmation No ELISA ELISA ELISA->Sensitivity High ELISA->Specificity Good ELISA->Throughput High ELISA->Cost Low ELISA->Confirmation No

Caption: Logical comparison of key attributes for this compound detection methods.

References

Furaltadone Antibody Cross-Reactivity with Other Nitrofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of furaltadone (B92408) antibodies with other nitrofuran antibiotics. Understanding the specificity of these antibodies is critical for the accurate detection of this compound residues in research and food safety applications. The data presented here is compiled from various studies and commercial kit inserts, offering a valuable resource for selecting the appropriate antibody for your needs.

This compound, a synthetic nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the high-throughput screening of this compound residues.[2] These assays rely on the specific binding of antibodies to the target analyte. However, due to structural similarities among nitrofuran compounds, cross-reactivity with other members of this antibiotic class can occur, potentially leading to false-positive results.[2]

The primary target for detecting this compound use is its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[2][3] Therefore, immunoassays are typically designed to detect AMOZ. This guide focuses on the cross-reactivity of anti-AMOZ antibodies with the metabolites of other common nitrofurans:

  • AOZ (3-amino-2-oxazolidinone), the metabolite of Furazolidone .[2]

  • AHD (1-aminohydantoin), the metabolite of Nitrofurantoin .[2]

  • SEM (Semicarbazide), the metabolite of Nitrofurazone .[2]

Comparative Analysis of Antibody Cross-Reactivity

The following tables summarize the cross-reactivity data for various commercial and research-grade antibodies against AMOZ and other nitrofuran metabolites. The data is presented as percentage cross-reactivity, which is typically calculated from the half-maximal inhibitory concentration (IC50) values.

Commercial ELISA Kits
ELISA Kit ProviderTarget AnalyteCompoundCross-Reactivity (%)
R-Biopharm (Europroxima) AMOZAMOZ100
AOZ< 0.01
AHD< 0.01
SEM< 0.01
Elabscience AMOZAMOZ100
AOZ< 0.1
AHD< 0.1
SEM< 0.1

Data sourced from Benchchem's comparative guide.[2]

Research-Grade Anti-AMOZ Antibodies
Antibody TypeTarget AnalyteCompoundIC50 (ng/mL)Cross-Reactivity (%)
Monoclonal (Clone 2E5.1) AMOZAMOZ5.33100
This compound1.33400.75
Furazolidone>1000<0.53
Nitrofurantoin>1000<0.53
Nitrofurazone>1000<0.53
Polyclonal (Rabbit) NPAMOZ*NPAMOZ2.1100
This compound-34.4
AMOZ-2.3

*NPAMOZ is the nitrophenyl derivative of AMOZ. Some assays utilize this derivative to enhance sensitivity.[4] Data for Monoclonal (Clone 2E5.1) from a study on monoclonal antibody-based ELISA for AMOZ detection.[5] Data for Polyclonal (Rabbit) from a study on novel hapten synthesis for antibody production.[4]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of an anti-furaltadone (AMOZ) antibody using a competitive indirect ELISA (ciELISA).

1. Reagent Preparation:

  • Coating Antigen: Prepare a solution of AMOZ conjugated to a carrier protein (e.g., BSA or OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Standards: Prepare a series of standard solutions of AMOZ and the cross-reacting compounds (e.g., AOZ, AHD, SEM, and the parent nitrofurans) at various concentrations in an appropriate buffer.
  • Primary Antibody: Dilute the anti-AMOZ antibody to its optimal working concentration in a blocking buffer (e.g., PBS with 1% BSA).
  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in the blocking buffer.
  • Substrate: Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions.
  • Stop Solution: Prepare a stop solution (e.g., 2M H₂SO₄).

2. ELISA Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping the Reaction: Add 50 µL of the stop solution to each well.
  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the AMOZ standard.
  • Determine the IC50 value for AMOZ and each of the potential cross-reacting compounds. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.
  • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of AMOZ / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Coating Antigen, Standards, Antibodies) plate_coating Coat Plate with AMOZ-Protein Conjugate washing1 Wash plate_coating->washing1 blocking Block Non-Specific Sites washing1->blocking washing2 Wash blocking->washing2 competitive_reaction Add Standards/Cross-Reactants & Anti-AMOZ Antibody washing2->competitive_reaction washing3 Wash competitive_reaction->washing3 secondary_ab Add Enzyme-Conjugated Secondary Antibody washing3->secondary_ab washing4 Wash secondary_ab->washing4 substrate_add Add Substrate washing4->substrate_add stop_reaction Add Stop Solution substrate_add->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calc_ic50 Calculate IC50 Values for AMOZ and Cross-Reactants calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

Conclusion

The data presented in this guide highlights that commercially available ELISA kits for this compound (AMOZ) detection generally exhibit high specificity with minimal cross-reactivity to other major nitrofuran metabolites.[2] Research-grade antibodies can show more variability. For instance, some monoclonal antibodies may have a high affinity for the parent this compound compound in addition to its metabolite, AMOZ.[5] It is imperative for researchers and laboratory professionals to carefully evaluate the cross-reactivity profile of any antibody or immunoassay kit to ensure the generation of accurate and reliable data. For confirmatory analysis, methods with higher specificity and sensitivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), remain the gold standard.[2]

References

Navigating the Maze of AMOZ Detection: A Comparative Analysis of Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic furaltadone (B92408), is paramount for ensuring food safety and regulatory compliance. The enzyme-linked immunosorbent assay (ELISA) has emerged as a high-throughput and cost-effective screening method for AMOZ. However, the market offers a variety of ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of different commercially available ELISA kits for AMOZ detection, supported by publicly available performance data, to aid in the selection of the most suitable kit for your analytical needs.

Quantitative Performance Data Comparison

The selection of an appropriate ELISA kit hinges on its performance metrics. The following table summarizes the key performance characteristics of several commercially available ELISA kits for AMOZ detection. The data has been compiled from various sources, and direct comparison should be made with caution as testing conditions may vary between manufacturers.[1][2]

FeatureR-Biopharm RIDASCREEN® AMOZElabscience® E-FS-E002Kwinbon® KA00205HAssay Genie® FSES0002MyBioSource® MBS707299Taiwan Advance Bio-Pharmaceutical Inc. 101023GEuroproxima
Assay Principle Competitive ELISACompetitive ELISACompetitive ELISACompetitive ELISACompetitive Inhibition ELISACompetitive ELISACompetitive ELISA
Sensitivity (Limit of Detection - LOD) Fish: ~0.04 ppb, Shrimp: ~0.03 ppb, Meat (bovine, poultry): ~0.04 ppb, Meat (porcine): ~0.065 ppb[1]. Another source states 0.2 ng/g in fish muscle[2][3].0.1 ppb in various matrices[2].0.05 ppb[1].0.05 ppb[1].Data not specified.0.1 ppb in Fish, Shrimp, Chicken, Whole egg, Milk, Honey[4].Data not specified.
Specificity (Cross-Reactivity) Specific for AMOZ[2].AMOZ: 100%, AOZ: <0.1%, AHD: <0.1%, SEM: <0.1%[1][2].Data not specified.This compound metabolite: 100%, Furazolidone metabolite: <0.1%, Aminohydantoin Hydrochloride: <0.1%, Nitrofurazone metabolite: <0.1%[1].Data not specified.2-NP-AMOZ: 100%, 2-NP-AOZ: <0.1%, 2-NP-AHD: <0.1%, 2-NP-SEM: <0.1%[4].Data not specified.
Recovery Rate 98-114% in fortified fish muscle[2][3].75-85% depending on matrix[2].Data not specified.85% ± 25% in various matrices[2].Data not specified.70 ~ 120% in various matrices[4].Data not specified.

Experimental Protocol: A Generalized Approach

The majority of the compared ELISA kits are based on the principle of competitive ELISA. A generalized experimental protocol for a competitive AMOZ ELISA is outlined below. It is crucial to adhere to the specific instructions provided with the chosen kit, as details may vary between manufacturers.[1][2]

I. Sample Preparation and Derivatization

  • Homogenization: Homogenize tissue samples (e.g., muscle, liver, fish, shrimp) in a suitable buffer. For liquid samples like milk, a centrifugation step may be necessary to remove fat.[1]

  • Hydrolysis: The homogenized sample is subjected to acid hydrolysis to release the tissue-bound AMOZ.

  • Derivatization: A derivatization reagent, typically 2-nitrobenzaldehyde, is added to the sample along with an acidic solution (e.g., HCl). This reaction converts AMOZ to its derivative, 2-nitrophenyl-AMOZ (2-NP-AMOZ), which can be detected by the antibodies in the ELISA kit.[1][5]

  • Extraction: The 2-NP-AMOZ is then extracted using an organic solvent like ethyl acetate.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a sample dilution buffer provided with the kit.

II. ELISA Procedure

  • Standard and Sample Addition: Add a specific volume of the prepared standards and samples to the wells of the microtiter plate pre-coated with anti-AMOZ antibodies.

  • Conjugate Addition: Add the AMOZ-enzyme (commonly Horseradish Peroxidase - HRP) conjugate to each well.[6][7]

  • Competitive Reaction: During incubation, the free 2-NP-AMOZ in the samples and standards competes with the AMOZ-enzyme conjugate for binding to the limited number of antibody sites on the plate.[1][6]

  • Washing: The plate is washed multiple times to remove any unbound reagents.[1]

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme bound to the plate catalyzes the conversion of the substrate, resulting in a color change.[1]

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction, which typically changes the color from blue to yellow.[1]

  • Absorbance Measurement: The absorbance of each well is read at a specific wavelength (usually 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.[1][7]

  • Calculation: A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations. The concentration of AMOZ in the samples is then determined by interpolating their absorbance values from the standard curve.[1]

Visualizing the Workflow and Comparative Logic

To better understand the experimental process and the basis of comparison, the following diagrams have been generated.

AMOZ_ELISA_Workflow cluster_prep Sample Preparation & Derivatization cluster_elisa Competitive ELISA Procedure Homogenization 1. Homogenization Hydrolysis 2. Acid Hydrolysis Homogenization->Hydrolysis Derivatization 3. Derivatization (AMOZ -> 2-NP-AMOZ) Hydrolysis->Derivatization Extraction 4. Solvent Extraction Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation Add_Sample 6. Add Standards/Samples Evaporation->Add_Sample Add_Conjugate 7. Add AMOZ-HRP Conjugate Add_Sample->Add_Conjugate Incubate 8. Competitive Binding Add_Conjugate->Incubate Wash1 9. Washing Incubate->Wash1 Add_Substrate 10. Add Substrate (TMB) Wash1->Add_Substrate Incubate_Color 11. Color Development Add_Substrate->Incubate_Color Add_Stop 12. Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance 13. Read Absorbance (450nm) Add_Stop->Read_Absorbance Calculate 14. Calculate Results Read_Absorbance->Calculate Comparative_Analysis_Logic cluster_kits ELISA Kits for AMOZ Detection cluster_params Key Performance Parameters Kit1 R-Biopharm Analysis Comparative Analysis Kit1->Analysis Kit2 Elabscience Kit2->Analysis Kit3 Kwinbon Kit3->Analysis Kit4 Assay Genie Kit4->Analysis Kit5 MyBioSource Kit5->Analysis Kit6 Others Kit6->Analysis Sensitivity Sensitivity (LOD) Specificity Specificity (Cross-Reactivity) Recovery Recovery Rate Precision Precision (Intra/Inter-Assay) Accuracy Accuracy Analysis->Sensitivity Analysis->Specificity Analysis->Recovery Analysis->Precision Analysis->Accuracy

References

A Comparative Efficacy Analysis: Furaltadone Versus Newer Generation Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Furaltadone, a nitrofuran antibiotic, with that of selected newer generation antibiotics. Due to the limited availability of recent direct comparative studies, this analysis synthesizes historical data on this compound with contemporary data on modern antibiotics to offer a comprehensive overview for research and drug development purposes.

This compound, a synthetic nitrofuran derivative, was historically recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its use has significantly declined due to concerns about potential carcinogenicity and mutagenicity, leading to bans in food-producing animals in many regions.[3] However, its unique mechanism of action continues to be of interest in microbiological research.[3] This guide will focus on comparing its efficacy against two clinically relevant pathogens, Staphylococcus aureus and Salmonella spp., with that of representative newer generation antibiotics: Linezolid (an oxazolidinone), Ciprofloxacin (B1669076) (a fluoroquinolone), and Ceftriaxone (a third-generation cephalosporin).

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and the selected newer generation antibiotics against Staphylococcus aureus and Salmonella spp. It is important to note that the data for this compound is based on older literature and a related nitrofuran, Nitrofurantoin, for which more recent data is available.

Table 1: Comparative in vitro Activity against Staphylococcus aureus

AntibioticClassOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound/Nitrofurantoin NitrofuranS. aureus16324->256[4]
Linezolid OxazolidinoneS. aureus1-221-4[5]
Ciprofloxacin FluoroquinoloneMethicillin-Resistant S. aureus (MRSA)0.250.50.12-0.5[6][7]

Table 2: Comparative in vitro Activity against Salmonella spp.

AntibioticClassOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound/Nitrofurantoin NitrofuranSalmonella spp.641288-128[8][9]
Ceftriaxone 3rd Gen. CephalosporinSalmonella Typhi & Paratyphi A0.1254-8≤0.06-≥4[10]
Ciprofloxacin FluoroquinoloneSalmonella Typhi & Paratyphi A0.181-0.2120.228-5.06≤0.06->1[11]

Experimental Protocols

The determination of in vitro antibacterial activity is typically performed using standardized susceptibility testing methods. The following are generalized protocols based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or water) at a concentration significantly higher than the expected MIC range. The solution is sterilized by filtration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antibiotic stock solution is prepared directly in the wells using an appropriate broth medium, such as Mueller-Hinton Broth. Each well will contain a final volume of 100 µL of the diluted antimicrobial solution. Growth control (broth and inoculum, no drug) and sterility control (broth only) wells are included.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium to obtain isolated colonies. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: 100 µL of the standardized bacterial suspension is added to each well (except the sterility control). The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as determined by the absence of turbidity in the well.[1]

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Stock Solution: Similar to the broth microdilution method, a sterile stock solution of the antibiotic is prepared.

  • Preparation of Agar Plates: A series of agar plates containing serial two-fold dilutions of the antibiotic are prepared. This is done by adding a specific volume of each antibiotic dilution to molten and cooled Mueller-Hinton agar before pouring the plates. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspension. The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth on the agar surface.

Mechanisms of Action and Resistance

This compound: Mechanism of Action

This compound, like other nitrofurans, acts as a prodrug that requires intracellular activation by bacterial nitroreductases.[1] This activation generates highly reactive electrophilic intermediates that are non-specific in their targets and disrupt multiple vital cellular processes.[1] The primary mode of bactericidal action is extensive damage to bacterial DNA.[1] These reactive intermediates can also inactivate ribosomal proteins, leading to the cessation of protein synthesis.[1]

Furaltadone_Mechanism This compound This compound (Prodrug) Activation Bacterial Nitroreductases This compound->Activation Uptake & Reduction Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Macromolecules Other Cellular Macromolecules Intermediates->Macromolecules DNADamage DNA Damage (Strand Breaks) DNA->DNADamage ProteinSynthInhibition Inhibition of Protein Synthesis Ribosomes->ProteinSynthInhibition CellularDisruption Disruption of Cellular Processes Macromolecules->CellularDisruption CellDeath Bacterial Cell Death DNADamage->CellDeath ProteinSynthInhibition->CellDeath CellularDisruption->CellDeath

Caption: this compound's intracellular activation and multi-target mechanism.

Newer Generation Antibiotics: Mechanisms of Action

Newer generation antibiotics have more specific cellular targets.

  • Linezolid (Oxazolidinone): Inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[12]

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[7]

  • Ceftriaxone (Cephalosporin): A beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Newer_Antibiotics_Mechanisms cluster_Linezolid Linezolid cluster_Ciprofloxacin Ciprofloxacin cluster_Ceftriaxone Ceftriaxone Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S InitiationComplex Inhibition of Initiation Complex Formation Ribosome50S->InitiationComplex ProteinSynthesis Blocks Protein Synthesis InitiationComplex->ProteinSynthesis Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase & Topoisomerase IV Ciprofloxacin->DNAGyrase DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication DNAIntegrity Loss of DNA Integrity DNAReplication->DNAIntegrity Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs CellWall Inhibition of Cell Wall Synthesis PBPs->CellWall CellLysis Bacterial Cell Lysis CellWall->CellLysis

Caption: Mechanisms of action for selected newer generation antibiotics.

Mechanisms of Resistance

Bacterial resistance to antibiotics is a significant challenge.

  • This compound Resistance: Resistance to nitrofurans can emerge through mutations in the genes encoding bacterial nitroreductases (e.g., nfsA and nfsB). These mutations can lead to decreased or altered enzyme activity, preventing the activation of the antibiotic.[13]

  • Resistance to Newer Generation Antibiotics:

    • Linezolid: Resistance is primarily due to point mutations in the 23S rRNA gene, the binding site of the drug.[14]

    • Ciprofloxacin: Resistance commonly arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, and through increased expression of efflux pumps that remove the drug from the cell.[15]

    • Ceftriaxone: Resistance is often mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic.

Resistance_Mechanisms cluster_Furaltadone_Resistance This compound Resistance cluster_Newer_Gen_Resistance Newer Generation Antibiotic Resistance Furaltadone_Res This compound Nitroreductase_Mut Mutations in Nitroreductase Genes (nfsA, nfsB) Furaltadone_Res->Nitroreductase_Mut Reduced_Activation Reduced Prodrug Activation Nitroreductase_Mut->Reduced_Activation Linezolid_Res Linezolid rRNA_Mut 23S rRNA Gene Mutations Linezolid_Res->rRNA_Mut Reduced_Binding_L Altered Drug Binding Site rRNA_Mut->Reduced_Binding_L Ciprofloxacin_Res Ciprofloxacin Target_Mut_C Target Enzyme Mutations (gyrA, parC) Ciprofloxacin_Res->Target_Mut_C Efflux_Pumps_C Efflux Pump Overexpression Ciprofloxacin_Res->Efflux_Pumps_C Reduced_Binding_C Altered Drug Binding Target_Mut_C->Reduced_Binding_C Drug_Removal_C Increased Drug Removal Efflux_Pumps_C->Drug_Removal_C Ceftriaxone_Res Ceftriaxone Beta_Lactamase β-Lactamase Production Ceftriaxone_Res->Beta_Lactamase Drug_Inactivation Antibiotic Inactivation Beta_Lactamase->Drug_Inactivation

Caption: Common resistance mechanisms to this compound and newer antibiotics.

References

In Vitro Cytotoxicity of Furaltadone and Other Nitrofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Furaltadone and other selected nitrofurans, namely Furazolidone (B1674277), Nitrofurazone, and Nitrofurantoin. The information presented herein is intended to assist researchers in understanding the relative toxic potential of these compounds and to provide detailed methodologies for relevant cytotoxicity assays.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data (IC50 values) for the in vitro cytotoxicity of this compound and other nitrofurans against various mammalian cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods, across different studies.[1]

CompoundCell LineCell TypeAssayIC50 (µM)Reference
This compound HEp-2Human Larynx CarcinomaMTT150[2]
Caco-2Human Colorectal AdenocarcinomaMTT180[2]
V79Chinese Hamster Lung FibroblastMTT120[2]
RBL-2H3Rat Basophilic LeukemiaDegranulation Assay~3.9[3]
BMMCBone Marrow-Derived Mast CellsDegranulation Assay~3.9[3]
Furazolidone Kasumi-1Human Acute Myeloid LeukemiaMTS~5[4]
NB4Human Acute Promyelocytic LeukemiaMTS~7[4]
MolM13Human Acute Myeloid LeukemiaMTS~8[4]
Nitrofurazone CHOChinese Hamster OvaryMetaphase AnalysisData not available**[5]
Nitrofurantoin Human LymphocytesHuman LymphocytesTrypan Blue ExclusionData not available***[6]

*Note: This IC50 value represents the inhibition of antigen-induced degranulation, not direct cytotoxicity. A concentration of 10 µM showed no cytotoxic effects in this context.[3] **Note: While a dose-related increase in aberrant metaphases was observed, a specific IC50 for cytotoxicity was not provided.[5] ***Note: The study indicated that Nitrofurantoin itself did not damage the cells, but its metabolites produced dose-dependent toxicity in the presence of a microsomal activating system.[6]

A comparative study on HEp-2, Caco-2, and V79 cell lines indicated that these cell lines were differently affected by this compound and Furazolidone, suggesting that even structurally related nitrofurans can elicit distinct toxicological profiles.[7] Generally, the toxicity of nitrofurans is thought to result from the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can cause DNA damage.[8]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubate Cells with Compounds (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Serial Dilution of Nitrofuran Compounds compound_prep->treatment assay_choice Select Assay (e.g., MTT, LDH) treatment->assay_choice mtt_assay Add MTT Reagent & Incubate assay_choice->mtt_assay MTT ldh_assay Collect Supernatant & Add LDH Reagent assay_choice->ldh_assay LDH measurement Measure Absorbance (Plate Reader) mtt_assay->measurement ldh_assay->measurement calculation Calculate % Viability / Cytotoxicity measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Experimental workflow for assessing the in vitro cytotoxicity of nitrofurans.

Signaling Pathway of Nitrofuran-Induced Cytotoxicity

G cluster_entry Cellular Entry & Activation cluster_damage Cellular Damage cluster_response Cellular Response nitrofuran Nitrofuran Compound activation Reductive Activation by Nitroreductases nitrofuran->activation intermediates Reactive Nitro Intermediates activation->intermediates ros Reactive Oxygen Species (ROS) intermediates->ros generates dna_damage DNA Damage (Strand Breaks) intermediates->dna_damage protein_damage Protein & Macromolecule Damage intermediates->protein_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest protein_damage->apoptosis necrosis Necrosis protein_damage->necrosis

Caption: Generalized signaling pathway of nitrofuran-induced cytotoxicity.

References

Comparative Degradation of Furaltadone Across Diverse Soil Environments: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furaltadone degradation in different soil types. Due to a lack of direct comparative studies on this compound across various soil matrices, this guide synthesizes available data on this compound biotransformation with established principles of veterinary antibiotic degradation in soil. The information presented herein is supported by experimental data from related studies and aims to provide a framework for understanding the environmental fate of this nitrofuran antibiotic.

Executive Summary

This compound, a nitrofuran antibiotic, is susceptible to degradation in soil, primarily through microbial activity. The rate and extent of this degradation are significantly influenced by soil properties such as organic matter content, pH, texture (clay content), and the composition of the microbial community. While specific comparative data for this compound is limited, research on a soil-isolated fungus, Aspergillus tamarii, has demonstrated significant biotransformation of the compound. General principles of pesticide and antibiotic degradation suggest that this compound's persistence will be lower in microbially active soils with neutral pH and moderate organic matter, while higher clay and organic matter content may increase its persistence through sorption.

Data Presentation: this compound Degradation Potential

The following tables summarize the expected and observed degradation of this compound based on available literature.

Table 1: Experimentally Determined Biotransformation of this compound by a Soil Fungus

MicroorganismSoil of OriginIncubation Time (hours)Initial this compound Concentration (µg/mL)Degradation (%)Analytical Method
Aspergillus tamarii isolate TN-7Soil with extensive veterinary antibiotic use9650086.73HPLC-DAD

Data sourced from a study on the biotransformation of nitrofurans by locally isolated soil fungi.[1]

Table 2: Predicted Influence of Soil Properties on this compound Degradation

This table provides a qualitative comparison based on general principles of antibiotic degradation in soil, as direct comparative studies for this compound are not currently available in the literature.

Soil TypeOrganic MatterClay ContentpHPredicted this compound PersistenceRationale
SandyLowLowVariableLow to ModerateLower sorption leads to higher bioavailability for microbial degradation, but lower microbial activity can be a limiting factor.[2]
LoamModerateModerateNeutralLowBalanced texture and good microbial activity promote degradation.
ClayHighHighVariableHighHigh sorption to clay and organic matter reduces bioavailability for microbial degradation.[2][3]
Organic SoilHighVariableAcidic to NeutralModerate to HighHigh microbial activity can enhance degradation, but high sorption to organic matter can decrease it. The net effect depends on the specific conditions.[2]

Factors Influencing this compound Degradation in Soil

The environmental fate of this compound in soil is governed by a complex interplay of chemical, physical, and biological factors.

  • Soil Organic Matter (SOM): SOM is a critical factor influencing the retention and degradation of veterinary pharmaceuticals.[4] Higher organic matter content generally increases the sorption of compounds like this compound, which can reduce their availability for microbial degradation.[2][3] However, SOM also supports a more active microbial community, which can lead to enhanced degradation rates.[2]

  • Soil pH: The pH of the soil can affect both the chemical stability of this compound and the activity of soil microorganisms. Studies on other nitrofurans, such as nitrofurantoin, have shown that hydrolytic degradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions.[5] Microbial degradation of many pesticides is also generally favored in soils with a pH closer to neutral.[2][6]

  • Soil Texture: The proportion of sand, silt, and clay determines the soil texture and influences this compound's fate. Fine-textured soils with high clay content have a larger surface area for sorption, which can decrease the bioavailability of the antibiotic for microbial breakdown.[2] In contrast, sandy soils with low organic matter may allow for greater mobility but can have lower microbial activity.[2] A study on the herbicide oxyfluorfen (B1678082) demonstrated longer persistence in clayey soil compared to sandy loam and sandy soils.[7]

  • Microbial Activity: The primary mechanism for this compound degradation in soil is expected to be microbial transformation. The presence of adapted microbial populations is crucial for the rapid breakdown of this compound.[8] A study demonstrated that the soil fungus Aspergillus tamarii can effectively degrade this compound.[1] The overall metabolic activity of the soil microbiota, which is influenced by factors like moisture and temperature, will dictate the degradation rate.[2]

Experimental Protocols

This section provides a detailed methodology for a key experiment in this compound degradation research, based on the study of its biotransformation by Aspergillus tamarii.[1]

Isolation and Identification of this compound-Degrading Fungi

  • Soil Sample Collection: Collect 500 g of soil from a depth of 15 cm from a site with a history of veterinary antibiotic application.

  • Fungal Isolation: Use a serial dilution and plate count method on Potato Dextrose Agar (PDA) to isolate fungal colonies.

  • Screening for Degradation Potential: Inoculate isolated fungi into a liquid medium (e.g., Potato Dextrose Broth) containing a known concentration of this compound (e.g., 500 µg/mL).

  • Incubation: Incubate the cultures for a specified period (e.g., 96 hours) under controlled conditions (e.g., 30°C, 150 rpm).

  • Fungal Identification: Identify promising fungal isolates through morphological characterization and molecular techniques (e.g., sequencing of the ITS region of the ribosomal DNA).

Quantification of this compound Degradation

  • Sample Preparation: After incubation, withdraw an aliquot of the culture medium.

  • Extraction: Perform a liquid-liquid extraction to separate this compound from the culture broth. For example, use ethyl acetate (B1210297) as the extraction solvent.

  • Clean-up: Utilize Solid Phase Extraction (SPE) to remove interfering substances from the extract.

  • Analytical Determination: Quantify the remaining concentration of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

    • Column: C18 column

    • Mobile Phase: A mixture of water and acetonitrile.

    • Detection Wavelength: 365 nm.

  • Calculation of Degradation: Compare the final concentration of this compound in the inoculated samples to the initial concentration and to abiotic controls (medium with this compound but no fungus) to determine the percentage of degradation.

Visualizing the Process

Experimental Workflow for this compound Biodegradation Study

experimental_workflow cluster_collection Sample Collection & Isolation cluster_screening Screening & Incubation cluster_analysis Analysis cluster_results Results soil_collection Soil Sample Collection (Antibiotic-exposed site) fungal_isolation Fungal Isolation (Serial Dilution & Plating) soil_collection->fungal_isolation inoculation Inoculation into This compound-containing Medium fungal_isolation->inoculation incubation Incubation (Controlled Conditions) inoculation->incubation extraction Extraction & Clean-up (LLE & SPE) incubation->extraction hplc Quantification (HPLC-DAD) extraction->hplc calculation Degradation Calculation hplc->calculation

Caption: Workflow for isolating and evaluating this compound-degrading soil fungi.

Factors Influencing this compound Degradation in Soil

influencing_factors degradation This compound Degradation soil_properties Soil Properties soil_properties->degradation organic_matter Organic Matter soil_properties->organic_matter ph pH soil_properties->ph texture Texture (Clay Content) soil_properties->texture microbial Microbial Factors microbial->degradation community Microbial Community microbial->community activity Metabolic Activity microbial->activity environmental Environmental Conditions environmental->degradation moisture Moisture environmental->moisture temperature Temperature environmental->temperature

Caption: Key factors affecting the degradation rate of this compound in soil ecosystems.

References

Validation of a screening method for multiple nitrofuran residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prohibition of nitrofuran antibiotics in food-producing animals has necessitated the development of sensitive and reliable screening methods to detect their residues and ensure food safety.[1][2] This guide provides an objective comparison of commonly employed screening methods for multiple nitrofuran residues, supported by experimental data to aid researchers in selecting the most appropriate technique for their analytical needs.

Introduction to Nitrofuran Residue Analysis

Nitrofuran drugs such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone (B1679002) are rapidly metabolized in animals.[1] Consequently, monitoring efforts focus on the detection of their stable, tissue-bound metabolites: 3-amino-2-oxazolidone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), respectively.[1] The analytical challenge lies in releasing these metabolites from their protein-bound state and accurately quantifying them at low concentrations.[1] The European Union has established a minimum required performance limit (MRPL) and more recently a reference point for action (RPA) for these metabolites in various food matrices, often at levels of 1.0 µg/kg or even 0.5 µg/kg.[2][3][4]

Comparison of Screening Method Performance

The selection of a screening method depends on various factors, including sensitivity, specificity, sample throughput, and cost. This section compares the performance of three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Biochip Array Technology.

MethodAnalyteMatrixDetection Capability (CCβ) (µg/kg)Recovery (%)Key Findings
ELISA AOZ, AMOZ, AHD, SEMAquaculture Products< 1.0Not specifiedA cost-effective, high-throughput screening tool. However, some kits may not meet the updated RPA of 0.5 µg/kg for all metabolites. False-positive rates were below 9%.[2]
LC-MS/MS AOZ, AMOZ, AHD, SEMHoney0.21 - 0.3888 - 110Highly sensitive and specific confirmatory method. Provides accurate quantification and is suitable for regulatory compliance.
LC-MS/MS AOZ, AMOZ, AHD, SEMEgg0.7788 - 97.9Demonstrates good linearity and reproducibility for complex matrices.[5]
LC-MS/MS Eight Nitrofuran MetabolitesMeat (Bovine, Avian, Porcine)CCα: 0.013 - 0.200Not specifiedA rapid method with a 2-hour microwave-assisted derivatization, significantly reducing analysis time.
Biochip Array Technology AOZ, AMOZ, AHD, SEMHoney< 1.0Not specifiedA rapid, multi-analyte screening method capable of simultaneous determination from a single sample.[3][6]

Table 1: Comparison of Performance Data for Nitrofuran Residue Screening Methods. CCα: Decision Limit, CCβ: Detection Capability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the typical experimental protocols for the LC-MS/MS method, which is considered the gold standard for confirmation.

Sample Preparation: Hydrolysis and Derivatization

The critical first step in analyzing nitrofuran metabolites is the release of the protein-bound residues through acid hydrolysis, followed by derivatization to improve chromatographic retention and mass spectrometric detection.[1]

  • Homogenization: Weigh 1.0 ± 0.1 g of the homogenized tissue sample (e.g., muscle, liver, egg) into a 50 mL polypropylene (B1209903) tube.

  • Washing (for fatty samples): Add 8 mL of methanol (B129727) and 1 mL of water, vortex, and centrifuge. Discard the supernatant to remove lipids.

  • Hydrolysis and Derivatization: To the sample pellet, add 4 mL of deionized water, 0.5 mL of 1M hydrochloric acid, and 100 µL of a 10 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) solution in DMSO.

  • Incubation: Vortex the mixture and incubate at 37°C overnight (approximately 16 hours) in a water bath shaker.[7] Some rapid methods utilize microwave-assisted derivatization at higher temperatures (e.g., 55°C or 60°C) for shorter durations (2-4 hours).[8][9]

Extraction: Liquid-Liquid Extraction (LLE)

Following derivatization, the nitrophenyl (NP) derivatives of the metabolites are extracted from the aqueous matrix into an organic solvent.

  • Neutralization: Add 5 mL of 0.1M dipotassium (B57713) hydrogen phosphate (B84403) (K2HPO4) and 0.4 mL of 1N sodium hydroxide (B78521) (NaOH) to the incubated sample.

  • Extraction: Add 5 mL of ethyl acetate (B1210297), vortex thoroughly, and centrifuge.

  • Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Re-extraction: Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the derivatized metabolites.[10]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification and confirmation.[10][11] This involves monitoring the transition of a specific precursor ion to one or more product ions for each analyte, providing high selectivity and sensitivity.[11]

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical processes involved in nitrofuran residue screening, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample Homogenized Sample (e.g., Tissue, Honey) Hydrolysis Acid Hydrolysis & Derivatization (with 2-Nitrobenzaldehyde) Sample->Hydrolysis Incubate (e.g., 37°C overnight) Neutralization Neutralization Hydrolysis->Neutralization LLE Liquid-Liquid Extraction (with Ethyl Acetate) Neutralization->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data Data Analysis & Quantification LCMS->Data Result Report Nitrofuran Metabolite Concentrations Data->Result method_selection cluster_start cluster_criteria cluster_methods Start Start: Need to Screen for Nitrofuran Residues HighThroughput High Sample Throughput Required? Start->HighThroughput Confirmatory Confirmatory Results Needed? HighThroughput->Confirmatory No ELISA Use ELISA or Biochip Array HighThroughput->ELISA Yes LCMS Use LC-MS/MS Confirmatory->LCMS Yes ConfirmLCMS Confirm Positive Results with LC-MS/MS Confirmatory->ConfirmLCMS No ELISA->Confirmatory

References

Furaltadone with Deoxycorticosterone: A Comparative Analysis for Avian Colibacillosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The combination of the nitrofuran antibiotic furaltadone (B92408) with the mineralocorticoid deoxycorticosterone represents a historical approach to managing bacterial infections in poultry, particularly those exacerbated by physiological stress. This guide provides a comparative analysis of this combination therapy, primarily focusing on its efficacy against Escherichia coli (colibacillosis), and contrasts it with other therapeutic alternatives. The information is supported by experimental data, detailed protocols, and an examination of the underlying mechanisms.

Introduction to the Combination Therapy

This compound is a broad-spectrum nitrofuran antibiotic historically used to treat bacterial and protozoal infections in livestock, including salmonellosis and colibacillosis in chickens[1]. Its mechanism of action involves the inhibition of bacterial enzymes and interference with DNA synthesis. Deoxycorticosterone (DOC) is a corticosteroid hormone that plays a role in regulating electrolyte and water balance. In poultry, its inclusion in therapy is intended to mitigate the physiological effects of stress, which often accompanies infectious diseases and can suppress immune function and overall health. The rationale for the combination is to simultaneously target the pathogen with this compound while supporting the bird's stress response with deoxycorticosterone, potentially leading to improved recovery and performance.

It is critical to note that the use of this compound and other nitrofuran antibiotics in food-producing animals is banned in many jurisdictions, including the European Union and the United States, due to concerns over the carcinogenic potential of their residues.

Comparative Efficacy Data

The primary quantitative data supporting the synergistic effect of this combination comes from research on E. coli infections in chickens. The following tables summarize key experimental findings.

Table 1: Efficacy of this compound and Deoxycorticosterone Combination Against E. coli Infection

Treatment GroupDosagePrimary Outcome: % of Chickens Gaining Weight Post-Challenge
Control No treatment10%
This compound Alone Not specified in abstract35%
Deoxycorticosterone (DOC) Alone 40 mg/kg of feed37%
This compound + Deoxycorticosterone This compound + 40 mg/kg DOC92%

Data sourced from Gross, 1984. The study highlights a significant synergistic effect, where the combination treatment was substantially more effective at promoting weight gain in E. coli-challenged chickens than either compound administered alone.[2]

Table 2: Efficacy of Alternative Antibiotics Against Experimental Colisepticemia

Alternative AntibioticDosage (in drinking water)Primary Outcome: Mortality RateClinical Efficacy Index (%)
Infected, Non-medicated Control N/A43.5%0%
Enrofloxacin (Continuous)25 ppm6.7%88%
Danofloxacin (Continuous)50 ppm16.8%61%
Sarafloxacin (Continuous)50 ppm32.2%35%

Data adapted from a comparative study on fluoroquinolones. This table is provided as a benchmark for the efficacy of alternative antibiotic treatments against severe E. coli infection, though it was not a direct head-to-head trial with the this compound combination.[3][4]

Table 3: Efficacy of Tylosin Tartrate in a Complicated Mycoplasma Infection with E. coli

Treatment GroupDosage (in drinking water)Primary Outcome
Field Case (Pre-treatment) N/AIncreased weekly mortality, pericarditis, airsacculitis
Tylosin Tartrate 105 mg/kg body weight for 5 daysSignificant decrease in mortality, reduction in eggshell abnormalities

This data is from a field case where E. coli was a complicating pathogen. It demonstrates the efficacy of Tylosin, a macrolide antibiotic, in a complex disease scenario involving E. coli.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols based on the cited studies.

Protocol 1: Evaluation of this compound-Deoxycorticosterone Combination (Based on Gross, 1984)

  • Objective: To determine the combined effect of this compound and deoxycorticosterone on the outcome of an E. coli infection in chickens.

  • Animals: Low antibody-response line chickens were used, as they are more susceptible to disease, allowing for a clearer evaluation of treatment efficacy.

  • Housing: Birds were housed in a controlled environment to minimize external stressors.

  • Experimental Groups:

    • Control: Unmedicated feed.

    • This compound: Feed containing this compound at a specified concentration.

    • Deoxycorticosterone (DOC): Feed containing DOC at 40 mg/kg.

    • Combination: Feed containing both this compound and DOC (40 mg/kg).

  • Challenge Procedure: Birds were challenge-exposed with a pathogenic strain of Escherichia coli. The exact route and dose of the challenge are not detailed in the abstract but would typically involve aerosol exposure or direct injection into an air sac to induce respiratory colibacillosis.

  • Treatment Administration: Medicated feed was provided to the respective groups. The study also tested suboptimal concentrations of DOC (e.g., 100 mg/kg) to establish an ideal dose.

  • Data Collection: The primary endpoint measured was the percentage of birds in each group that gained weight following the bacterial challenge, indicating recovery and health.

  • Statistical Analysis: The differences in weight gain percentages between the groups were analyzed to determine statistical significance.

Protocol 2: Representative Model for Evaluating Antibiotic Efficacy (e.g., Fluoroquinolones)

  • Objective: To compare the efficacy of different antibiotics administered in drinking water for the treatment of experimental colisepticemia.

  • Animals: Day-old broiler chicks.

  • Acclimation: Chicks are acclimated for a period (e.g., 7 days) before the start of the experiment.

  • Challenge Model: A dual infection model is often used to mimic field conditions. For example, birds may first be infected with infectious bronchitis virus (IBV) at ~16 days of age, followed by a challenge with a pathogenic E. coli strain (e.g., serotype O2) via the thoracic air sac at ~19 days of age.

  • Treatment Groups:

    • Infected, Non-medicated Control.

    • Antibiotic A: Administered in drinking water at a specific concentration (e.g., Enrofloxacin at 25 ppm).

    • Antibiotic B: Administered in drinking water at a specific concentration (e.g., Danofloxacin at 50 ppm).

  • Treatment Administration: Medicated water is provided for a set duration (e.g., 5 consecutive days) starting shortly after the E. coli challenge.

  • Data Collection:

    • Mortality: Recorded daily.

    • Morbidity: Clinical signs are scored daily.

    • Lesion Scoring: At the end of the study period (e.g., 7 days post-infection), surviving birds are euthanized and necropsied. Air sac lesions are scored on a scale (e.g., 0-4) to quantify the extent of pathology.

    • Bacteriology: Samples may be taken from organs (liver, spleen) to re-isolate E. coli and confirm the infection.

  • Statistical Analysis: Mortality rates, lesion scores, and other quantitative measures are compared between groups using appropriate statistical tests (e.g., chi-square test for mortality, ANOVA for lesion scores).

Visualizing Workflows and Mechanisms

Diagram 1: Experimental Workflow for Efficacy Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis Acclimation Bird Acclimation (e.g., 7 days) Grouping Randomization into Treatment Groups Acclimation->Grouping Challenge Pathogen Challenge (E. coli serotype O2) Grouping->Challenge Treatment Administer Treatments (Medicated Feed/Water for 5-7 days) Challenge->Treatment Monitor Daily Monitoring (Mortality, Morbidity) Treatment->Monitor Necropsy Necropsy & Lesion Scoring (e.g., Day 7 post-infection) Monitor->Necropsy Stats Statistical Analysis & Efficacy Determination Necropsy->Stats G Infection E. coli Infection (Pathogen) Stress Physiological Stress (Host Response) Infection->Stress induces Stress->Infection exacerbates This compound This compound This compound->Infection Inhibits (Antibacterial Action) Outcome Improved Health & Weight Gain This compound->Outcome DOC Deoxycorticosterone (DOC) DOC->Stress Mitigates (Supports Homeostasis) DOC->Outcome

References

A Head-to-Head Comparison of Furaltadone and Enrofloxacin in Broiler Chickens: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct head-to-head clinical trials comparing the efficacy and pharmacokinetics of furaltadone (B92408) and enrofloxacin (B1671348) in broilers were identified in the available literature. This guide provides an objective comparison based on data compiled from separate studies. The absence of direct comparative studies necessitates a cautious interpretation of the findings.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound and enrofloxacin for the treatment of common bacterial infections in broilers.

Mechanism of Action

This compound

This compound, a nitrofuran antibiotic, exhibits a broad-spectrum antibacterial effect. Its mechanism of action involves intracellular activation by bacterial nitroreductases. This process generates reactive intermediates that lead to the fragmentation of bacterial DNA and RNA, thereby inhibiting nucleic acid synthesis and ultimately causing bacterial cell death.[1][2] Beyond its antibacterial properties, this compound has also been noted for its immunomodulatory effects.[3]

G This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Nitroreductases Bacterial Nitroreductases BacterialCell->Nitroreductases Contains ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Activates this compound into DNARNA Bacterial DNA & RNA ReactiveIntermediates->DNARNA Attack Damage Strand Breaks and Damage DNARNA->Damage Resulting in Inhibition Inhibition of Replication and Transcription Damage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

This compound's antibacterial mechanism of action.
Enrofloxacin

Enrofloxacin is a fluoroquinolone antibiotic with potent bactericidal activity, particularly against Gram-negative bacteria.[4][5] Its primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6] By inhibiting these enzymes, enrofloxacin prevents the supercoiling and decatenation of bacterial DNA, which are crucial for DNA replication, transcription, and repair. This disruption of DNA synthesis leads to rapid bacterial cell death.[4][5]

G Enrofloxacin Enrofloxacin BacterialCell Bacterial Cell Enrofloxacin->BacterialCell Enters DNAGyrase DNA Gyrase Enrofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Enrofloxacin->TopoIV Inhibits BacterialCell->DNAGyrase BacterialCell->TopoIV Replication DNA Replication & Transcription DNAGyrase->Replication Enables Inhibition Inhibition DNAGyrase->Inhibition TopoIV->Replication Enables TopoIV->Inhibition CellDeath Bacterial Cell Death Replication->CellDeath Failure leads to Inhibition->Replication Blocks

Enrofloxacin's antibacterial mechanism of action.

Efficacy in Broilers

Direct comparative efficacy data is unavailable. The following tables summarize findings from separate studies on each drug's performance against common broiler pathogens.

This compound Efficacy Data
PathogenPerformance MetricControl GroupThis compound-Treated GroupReference
Escherichia coli% of Birds Gaining Weight10%35%[4]
Enrofloxacin Efficacy Data
PathogenPerformance MetricControl GroupEnrofloxacin-Treated GroupReference
Escherichia coliMortalitySignificantly HigherSignificantly Lower (p < 0.01)[4]
Feed Conversion RatioSignificantly HigherSignificantly Better (p < 0.05)[4]
Gross Pathology ScoreSignificantly HigherSignificantly Lower (p < 0.01)[4]
E. coli & Mycoplasma synoviae (CRD)Survivor ProbabilityNot specified> 0.99[7]

Pharmacokinetics

A significant gap exists in the publicly available pharmacokinetic data for this compound in broilers. The data presented below for this compound is derived from studies in other species and should be interpreted with caution.

Pharmacokinetic Parameters
ParameterThis compoundEnrofloxacin
Species Calves, Goats, BroilersBroilers
Administration Route Oral, IVOral, IV
Maximum Concentration (Cmax) 2.5 µg/mL (Calves, Oral)1.35 ± 0.15 µg/mL (Oral)
Time to Cmax (Tmax) ~3 hours (Calves, Oral)4.00 ± 0.00 hours (Oral)
Elimination Half-life (t½) 2.5 hours (Calves, Oral); 35 min (Goats, IV)14.23 ± 0.46 hours (Oral)
Bioavailability Not available for broilers64.0 ± 0.2%
Metabolism Rapidly metabolized; tissue-bound metabolite (AMOZ) persists.Extensively metabolized to ciprofloxacin (B1669076).
Tissue Residue Parent drug undetectable after 1 day withdrawal; AMOZ half-life in muscle is 3.4 days.Parent drug and ciprofloxacin residues can persist for over 12 days.
References [1][5][8]

Experimental Protocols

The following sections detail representative experimental designs for evaluating the efficacy and pharmacokinetics of antimicrobial agents in broilers.

Efficacy Trial Workflow

A typical experimental workflow for an in vivo efficacy trial is depicted below. This involves acclimatization of the birds, administration of the challenge organism, treatment with the antimicrobial agent, and subsequent monitoring and sample collection for analysis.

G cluster_pre Pre-Trial cluster_trial Trial Phase cluster_post Post-Trial Analysis Acclimatization Bird Acclimatization (e.g., 3-5 days) Challenge Infection Challenge (e.g., Oral gavage with E. coli) Acclimatization->Challenge Treatment Treatment Administration (Medicated water or feed) Challenge->Treatment Monitoring Daily Monitoring (Clinical signs, mortality, feed/water intake) Treatment->Monitoring SampleCollection Sample Collection (e.g., Tissues, blood at specified time points) Monitoring->SampleCollection DataAnalysis Data Analysis (Performance metrics, pathology scores) SampleCollection->DataAnalysis

Generalized experimental workflow for an efficacy trial.
This compound Efficacy Study Protocol (vs. E. coli)

This protocol is based on a study evaluating the combined effects of this compound and deoxycorticosterone.

  • Animals: Low antibody-response line chickens.

  • Housing: Birds are housed in appropriate facilities with controlled environmental conditions.

  • Challenge: Birds are challenge-exposed with Escherichia coli.

  • Treatment Groups:

    • Control: No treatment.

    • This compound: Medicated feed.

    • Deoxycorticosterone (DOC): Medicated feed.

    • This compound + DOC: Medicated feed.

  • Parameters Monitored: The primary endpoint reported was the percentage of birds that gained weight post-challenge.

Enrofloxacin Efficacy Study Protocol (vs. E. coli)

This protocol is based on a comparative study of enrofloxacin, oxytetracycline, and sulfadimethoxine.

  • Animals: Broiler chickens raised under simulated commercial conditions.

  • Housing: 80 pens with 20 birds per pen.

  • Challenge: Colibacillosis challenge scenario.

  • Treatment Groups:

    • Control: No medication in water.

    • Enrofloxacin: Medicated water.

    • Oxytetracycline: Medicated water.

    • Sulfadimethoxine: Medicated water.

  • Parameters Monitored: Mortality, average gross pathology scores (colibacillosis), and feed-conversion ratios.

Pharmacokinetic Study Protocol
  • Animals: Healthy broiler chickens.

  • Housing: Individual or group housing with ad libitum access to feed and water.

  • Drug Administration:

    • Intravenous (IV): A single dose administered into a wing vein to determine baseline pharmacokinetic parameters.

    • Oral: A single dose administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using high-performance liquid chromatography (HPLC) or a similar analytical method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, and bioavailability are calculated using appropriate modeling software.

Conclusion

Based on the available, albeit non-comparative, data, both this compound and enrofloxacin demonstrate efficacy against common bacterial pathogens in broilers. Enrofloxacin has a more extensive body of modern research detailing its efficacy and pharmacokinetic profile in broilers, with studies showing significant improvements in mortality, feed conversion ratio, and pathology scores in E. coli infections.

The use of this compound is limited by a scarcity of recent, quantitative performance data and a comprehensive pharmacokinetic profile in broilers. Furthermore, concerns regarding the persistence of its tissue-bound metabolites have led to restrictions on its use in food-producing animals in many regions.

For drug development professionals and researchers, the well-documented efficacy and pharmacokinetic profile of enrofloxacin provide a more robust dataset for comparison and modeling. Future research involving direct head-to-head trials would be invaluable for a definitive comparison of these two antimicrobial agents in broilers.

References

A Comparative Guide to AMOZ Quantification: Correlating ELISA and LC-MS/MS Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), the principal tissue-bound metabolite of the banned nitrofuran antibiotic furaltadone, is critical for food safety monitoring and pharmacokinetic studies. This guide provides a comprehensive comparison of two widely used analytical methods for AMOZ quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a collation of performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the appropriate method and correlating results between these two distinct techniques.

Performance Characteristics: ELISA vs. LC-MS/MS

The choice between ELISA and LC-MS/MS for AMOZ quantification often depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the need for confirmatory data. ELISA is a high-throughput screening method, ideal for analyzing a large number of samples, while LC-MS/MS is considered the "gold standard" for its superior specificity and accuracy, making it the preferred method for confirmation.[1]

Below is a summary of typical performance characteristics for both methods. It is important to note that for analysis, AMOZ is derivatized to 2-nitro-p-anisidine-AMOZ (2-NP-AMOZ) to ensure stability and enhance detection sensitivity, particularly for LC-MS/MS.[2]

ParameterCompetitive ELISA for 2-NP-AmozLC-MS/MS for 2-NP-Amoz
Principle Antigen-antibody binding and colorimetric detectionChromatographic separation and mass-to-charge ratio detection
Specificity High, but with potential for cross-reactivity with structurally similar molecules.Very high, based on specific precursor and product ion transitions.
Sensitivity (LOD) 0.04 - 0.2 ng/mL (ppb)[3][4]Low µg/kg range
Quantification Semi-quantitative to quantitativeAccurate and precise
Throughput HighLow to medium
Cost per Sample LowerHigher
Confirmation Screening method; positive results require confirmation.Confirmatory method
Linearity (R²) Typically ≥ 0.99≥ 0.999
Accuracy (% Recovery) 70 - 120%[3]82.2 - 108.1%
Precision (%RSD) Intra-day: < 15%Intra-day: 1.5 - 3.8%; Inter-day: 2.2 - 4.8%

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of AMOZ using competitive ELISA and LC-MS/MS.

Protocol 1: Competitive ELISA for AMOZ Quantification

This protocol is a generalized procedure for a competitive ELISA. Specific reagents and incubation times may vary depending on the commercial kit used.

1. Sample Preparation and Derivatization:

  • Weigh 1 g of homogenized tissue sample into a centrifuge tube.
  • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 0.2 mL of 10 mM 2-nitrobenzaldehyde (B1664092).
  • Vortex for 2 minutes and incubate at 50°C for 3 hours or overnight at 37°C.
  • Add 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 M NaOH to adjust the pH to 7.4.
  • Add 5 mL of ethyl acetate (B1210297), vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
  • Transfer 2 mL of the supernatant (ethyl acetate layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute the residue in 1 mL of the sample dilution buffer provided in the ELISA kit.

2. ELISA Procedure:

  • Add 50 µL of the reconstituted sample, standards, and controls to the appropriate wells of the antibody-coated microplate.
  • Add 50 µL of the HRP-conjugate to each well.
  • Incubate for 30 minutes at room temperature.
  • Wash the plate 3-5 times with the provided wash buffer.
  • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.
  • Add 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the AMOZ concentration.

Protocol 2: LC-MS/MS for AMOZ Quantification

This protocol details the steps for the confirmatory analysis of AMOZ as its 2-NP-Amoz derivative.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh 2 g of homogenized tissue into a centrifuge tube.
  • Add an internal standard (e.g., 2-NP-Amoz-d5).
  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-nitrobenzaldehyde in methanol.
  • Incubate overnight (approximately 16 hours) at 37°C with shaking to hydrolyze the protein-bound metabolites and derivatize the released AMOZ.

2. Extraction:

  • Cool the samples to room temperature.
  • Adjust the pH to approximately 7.4 with K2HPO4 and NaOH.
  • Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the ethyl acetate supernatant to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS injection.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 µL
  • MS Detection: Electrospray ionization in positive ion mode (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM). Monitor for at least two specific precursor-product ion transitions for 2-NP-Amoz and one for the internal standard.

Visualizing the Workflows and Principles

To further clarify the methodologies and their relationship, the following diagrams illustrate the key processes involved in AMOZ quantification.

Furaltadone_Metabolism This compound This compound Metabolism Rapid In Vivo Metabolism This compound->Metabolism AMOZ_unbound AMOZ (Unbound Metabolite) Metabolism->AMOZ_unbound Protein_binding Covalent Binding to Tissue Proteins AMOZ_unbound->Protein_binding AMOZ_bound Tissue-Bound AMOZ Protein_binding->AMOZ_bound

This compound Metabolism to Tissue-Bound AMOZ

Competitive_ELISA cluster_well Antibody-Coated Well Antibody Anti-AMOZ Antibody Substrate Substrate Antibody->Substrate Enzyme Action Sample_AMOZ AMOZ in Sample (Unlabeled) Competition Competition for Antibody Binding Sample_AMOZ->Competition Enzyme_AMOZ Enzyme-Labeled AMOZ (HRP-Conjugate) Enzyme_AMOZ->Competition Binding Binding Competition->Binding Binding->Antibody Color_Development Color Development (Signal) Substrate->Color_Development

Principle of Competitive ELISA for AMOZ

LCMSMS_Workflow Sample 1. Sample Preparation (Homogenization) Hydrolysis 2. Acid Hydrolysis & Derivatization with 2-NBA Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC_Separation 5. LC Separation (C18 Column) Evaporation->LC_Separation Ionization 6. Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis 7. MS/MS Analysis (MRM) Ionization->MS_Analysis Quantification 8. Quantification vs. Internal Standard MS_Analysis->Quantification

LC-MS/MS Workflow for AMOZ Quantification

Screening_Confirmation_Workflow Start Sample Collection ELISA_Screening High-Throughput Screening (ELISA) Start->ELISA_Screening Decision Result > Cut-off? ELISA_Screening->Decision Negative Negative Result Decision->Negative No LCMS_Confirmation Confirmation & Quantification (LC-MS/MS) Decision->LCMS_Confirmation Yes Positive Confirmed Positive Result LCMS_Confirmation->Positive

Screening and Confirmation Workflow

Correlating ELISA and LC-MS/MS Results

A high correlation between ELISA and LC-MS/MS results is often observed, particularly when analyzing a large number of samples. However, discrepancies can arise. ELISA, being an immunoassay, is susceptible to cross-reactivity with structurally similar compounds, which can lead to false-positive results. Therefore, it is a common and recommended practice to use ELISA for initial, high-throughput screening of samples. Any samples that test positive with ELISA should then be subjected to LC-MS/MS analysis for confirmation and accurate quantification. This two-tiered approach leverages the strengths of both techniques, providing a cost-effective and reliable strategy for AMOZ monitoring.

References

Safety Operating Guide

Navigating the Safe Disposal of Furaltadone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Furaltadone (B92408), a nitrofuran antibiotic, requires careful handling and disposal due to its classification as a hazardous substance and potential carcinogenic effects.[1][2] This guide provides essential safety and logistical information, outlining the necessary procedures for the proper disposal of this compound in a laboratory setting.

Core Principles of this compound Waste Management

The primary directive for this compound disposal is to adhere to all local, state, and federal regulations.[1] These regulations may vary, so it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and concentrated solutions.[3]

  • Ventilation: Handle dry this compound powder in a chemical fume hood to prevent the inhalation of dust.[3]

  • Avoid Dust Generation: Use dry clean-up procedures for any spills and avoid actions that could generate dust.[1] If necessary, dampen the material with water before sweeping.[1]

Step-by-Step Disposal Procedures

The following steps provide a general framework for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is suitable for solid chemical waste and is kept closed when not in use.

  • Spill Management:

    • Minor Spills: For small spills, carefully sweep or vacuum up the solid material, ensuring the vacuum is fitted with a HEPA filter.[1] Place the collected material into a suitable container for disposal.[1]

    • Major Spills: In the event of a larger spill, the area should be evacuated, and your institution's EHS team should be contacted immediately.

  • Decontamination:

    • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[4]

    • Collect all cleaning materials (e.g., wipes, absorbents) and dispose of them as hazardous waste.

  • Final Disposal:

    • The collected hazardous waste must be disposed of through an approved chemical waste management service, in accordance with institutional and regulatory guidelines.

    • Common disposal methods for chemical waste include incineration at high temperatures or secure landfilling at an authorized site.[1][5] Puncture empty containers to prevent reuse before landfilling.[1]

Disposal of this compound-Containing Solutions
  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal.[6] Do not dispose of stock solutions down the drain.

  • Used Cell Culture Media: While autoclaving can destroy pathogens in used cell culture media, it may not be effective in degrading all antibiotics.[6] Therefore, media containing this compound should be treated as chemical waste unless otherwise specified by your institution's EHS guidelines.[6]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely published and are subject to local regulations, the following table summarizes key toxicological data to underscore the importance of proper handling and disposal.

ParameterValueReference
Oral LD50 (mouse)600 mg/kg[1]
Intraperitoneal LD50 (mouse)1000 mg/kg[1]
Intravenous LD50 (mouse)400 mg/kg[1]
IARC ClassificationGroup 2B: Possibly Carcinogenic to Humans[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for handling this compound waste and responding to spills.

Caption: this compound Waste Disposal Decision Workflow.

Furaltadone_Spill_Response Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small MajorSpill Major Spill Assess->MajorSpill Large PPE Wear appropriate PPE MinorSpill->PPE Evacuate Evacuate the area MajorSpill->Evacuate Cleanup Use dry cleanup procedures (avoid dust) PPE->Cleanup Collect Collect waste in hazardous waste container Cleanup->Collect Decontaminate Decontaminate the area Collect->Decontaminate ContactEHS Contact EHS Evacuate->ContactEHS

References

Personal protective equipment for handling Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Furaltadone, a synthetic nitrofuran antibiotic. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research. This compound is considered a hazardous substance and may be harmful if swallowed, cause skin and eye irritation, and is classified as possibly carcinogenic to humans.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2]

  • Gloves: Wear two pairs of powder-free nitrile or rubber gloves.[1][3][4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[4] Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[3][4]

  • Eye and Face Protection: Use tightly fitting safety goggles.[5] For tasks with a risk of splashing, a full-face shield is required for supplementary protection.[1][6] Standard safety glasses are not sufficient.[7]

  • Respiratory Protection: A dust mask or a full-face respirator with a particulate filter (N95 or higher) is necessary when handling the powder form to avoid inhalation.[1][8] All handling of the dry powder should be conducted in a chemical fume hood.[9]

  • Protective Clothing: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4] Protective shoe covers are also recommended and should not be worn outside the work area.[1][3][7] A head covering is also advised.[1]

Operational Handling and Storage Plan

Handling:

  • Avoid all personal contact with this compound, including inhalation of dust.[1]

  • Use only in well-ventilated areas, preferably within a chemical fume hood.[2][9]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][5]

  • Wash hands thoroughly after handling the substance.[2][5]

  • Avoid generating dust.[1] If cleaning is necessary, use dry clean-up procedures such as a vacuum cleaner fitted with a HEPA filter or dampen the powder with water before sweeping.[1]

Storage:

  • Store this compound in its original, tightly sealed container in a cool, well-ventilated area.[1][2]

  • Recommended storage is at 4°C, or between 2-8°C.[1][2][9] For long-term storage of solutions, -80°C is recommended.[9][10]

  • Protect from direct sunlight and sources of ignition.[2]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][9]

ParameterValueSource
Storage Temperature (Powder) 2-8°C or 4°C[1][2][9]
Storage Temperature (Solutions) -20°C (up to 1 month), -80°C (up to 6 months)[9][10][11]
Oral LD50 (mouse) 600 mg/kg[1]
Intraperitoneal LD50 (mouse) 1000 mg/kg[1]
Intravenous LD50 (mouse) 400 mg/kg[1]

Emergency Procedures

Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear full PPE as described above.[1]

    • Avoid generating dust.[1] Use dry clean-up methods or dampen with water before sweeping.[1]

    • Collect the spilled material into a suitable container for disposal.[1]

  • Major Spills:

    • Evacuate personnel to a safe area.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Ensure adequate ventilation.[2]

Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[2] Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water.[2] Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][9]

  • Place waste material in sealed, clearly labeled containers.[1]

  • Do not allow wash water from cleaning equipment to enter drains.[1]

  • Consult with your institution's environmental health and safety department or a licensed professional waste disposal service for proper disposal procedures.

  • Containers should be punctured to prevent reuse before disposal at an authorized landfill.[1]

Furaltadone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Final Disposition prep_ppe Don Full PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve storage Store in Designated Area (4°C) weigh->storage Return unused to storage spill Spill or Exposure Event weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Workspace experiment->decontaminate experiment->spill dispose_waste Segregate & Label Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe disposal Dispose via Certified Vendor dispose_waste->disposal end_safe End (Safe Completion) remove_ppe->end_safe start Start start->prep_ppe emergency Follow Emergency Procedures spill->emergency emergency->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.